(3Z,5E)-3,5-dibenzylidene-1-methylpiperidin-4-one
Description
Properties
IUPAC Name |
(3Z,5E)-3,5-dibenzylidene-1-methylpiperidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO/c1-21-14-18(12-16-8-4-2-5-9-16)20(22)19(15-21)13-17-10-6-3-7-11-17/h2-13H,14-15H2,1H3/b18-12-,19-13+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHSYIDDDJZZVKM-MGYAYREDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(=CC2=CC=CC=C2)C(=O)C(=CC3=CC=CC=C3)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C/C(=C\C2=CC=CC=C2)/C(=O)/C(=C\C3=CC=CC=C3)/C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
physicochemical characteristics of dibenzylidene-1-methylpiperidin-4-one
An In-depth Technical Guide to the Physicochemical Characteristics of (3E,5E)-3,5-Dibenzylidene-1-methylpiperidin-4-one
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the physicochemical properties of (3E,5E)-3,5-dibenzylidene-1-methylpiperidin-4-one, a prominent member of the dibenzylidene-4-piperidone class of compounds. These molecules, often regarded as curcumin mimics, have garnered significant interest in medicinal chemistry due to their potential as anticancer, anti-inflammatory, and antimicrobial agents.[1][2][3][4] This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the synthesis, structural characterization, and key properties of this compound, thereby providing a foundational understanding for its potential therapeutic applications.
Molecular Structure and Core Attributes
(3E,5E)-3,5-dibenzylidene-1-methylpiperidin-4-one is a synthetic compound featuring a central 1-methyl-4-piperidone ring substituted at the 3 and 5 positions with benzylidene groups. The "(3E,5E)" designation specifies the stereochemistry of the exocyclic double bonds, which is the thermodynamically more stable configuration. The conjugated system, comprising the two benzylidene moieties and the central ketone, is a key structural feature responsible for its chemical reactivity and biological activity.
Caption: 2D structure of (3E,5E)-3,5-dibenzylidene-1-methylpiperidin-4-one.
Synthesis Pathway: Claisen-Schmidt Condensation
The synthesis of dibenzylidene-1-methylpiperidin-4-one is efficiently achieved via a double Claisen-Schmidt condensation. This classic reaction involves the base- or acid-catalyzed reaction between an aldehyde (benzaldehyde) and a ketone (1-methyl-4-piperidone) that has α-hydrogens. The reaction proceeds through an aldol addition followed by dehydration to form the α,β-unsaturated ketone.
The choice of catalyst and solvent is critical. The reaction is often carried out in an ethanol medium with a catalyst like sodium hydroxide or hydrogen chloride in acetic acid.[5] The N-methyl group on the piperidone ring enhances its reactivity and influences the conformation of the final product.
Caption: Synthetic pathway via Claisen-Schmidt condensation.
Experimental Protocol: Synthesis
-
Reactant Preparation: Dissolve 1-methyl-4-piperidone (1 mole equivalent) in a suitable solvent such as ethanol.[6]
-
Aldehyde Addition: Add benzaldehyde (2 mole equivalents) to the solution.
-
Catalysis: Introduce the catalyst. For acid catalysis, a solution of hydrogen chloride in acetic acid is effective.[5] For base catalysis, an aqueous solution of sodium hydroxide can be used.
-
Reaction: Stir the mixture at room temperature or with gentle heating for a specified period (typically several hours) until product precipitation is observed.[5]
-
Isolation: Collect the solid product by vacuum filtration.
-
Purification: Wash the crude product with cold ethanol or water to remove unreacted starting materials and catalyst. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or an ethanol/ethyl acetate mixture to yield the final product, often as a crystalline solid.[7]
Physicochemical and Spectroscopic Characterization
A thorough characterization is essential to confirm the structure and purity of the synthesized compound.
Computed Physicochemical Properties
Computational models provide valuable preliminary data on the molecule's properties, which are crucial for drug development, particularly for predicting its pharmacokinetic profile (ADME - Absorption, Distribution, Metabolism, and Excretion).
| Property | Value | Source |
| Molecular Formula | C₁₉H₁₉NO | PubChem CID: 5386428[8] |
| Molecular Weight | 277.36 g/mol | PubChem CID: 5386428[8] |
| XLogP3-AA (Lipophilicity) | 3.2 | PubChem CID: 5386428[8] |
| Hydrogen Bond Donor Count | 0 | PubChem CID: 5386428[8] |
| Hydrogen Bond Acceptor Count | 2 (N and O atoms) | PubChem CID: 5386428[8] |
| Rotatable Bond Count | 2 | PubChem CID: 5386428[8] |
Note: Data is for the closely related (3E,5E)-3,5-dibenzylidenepiperidin-4-one, as a proxy.
Crystallographic Data
-
Conformation: The central piperidine ring typically adopts an envelope or half-chair conformation.[9][10][11] In the envelope conformation, the nitrogen atom often acts as the "flap" atom.[9]
-
Molecular Geometry: The benzylidene groups are generally planar, and the two phenyl rings are oriented at a dihedral angle relative to each other.[9]
-
Intermolecular Interactions: The crystal packing is stabilized by intermolecular forces, including C-H···O hydrogen bonds and C-H···π interactions, which link molecules into dimers or larger supramolecular assemblies.[9]
| Parameter | (3E,5E)-3,5-Dibenzylidene-1-phenethylpiperidin-4-one |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 11.4785 |
| b (Å) | 5.8396 |
| c (Å) | 30.9591 |
| β (°) | 106.412 |
| V (ų) | 1990.63 |
| Z | 4 |
| Data from a representative analogue to illustrate typical crystallographic parameters.[9] |
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals suitable for diffraction by slow evaporation of a saturated solution of the compound in a solvent like ethanol or methanol.[7]
-
Data Collection: Mount a selected crystal on a diffractometer equipped with a suitable radiation source (e.g., Mo Kα). Collect diffraction data at a controlled temperature (e.g., 296 K).[9]
-
Structure Solution & Refinement: Process the collected data to solve the crystal structure using direct methods and refine it using full-matrix least-squares on F².[9]
Spectroscopic Analysis
Caption: General analytical workflow for structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is indispensable for confirming the molecular structure in solution.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the different types of protons.
-
Aromatic Protons (Ar-H): A multiplet in the range of δ 7.2-7.8 ppm.
-
Olefinic Protons (=CH): A singlet around δ 7.8 ppm.[5]
-
Piperidine Ring Protons (CH₂): A singlet for the CH₂ groups adjacent to the carbonyl at approximately δ 4.1-4.2 ppm.[5]
-
N-Methyl Protons (N-CH₃): A singlet at a higher field, characteristic of a methyl group attached to a nitrogen atom.
-
-
¹³C NMR: The carbon NMR spectrum confirms the carbon framework.
-
Carbonyl Carbon (C=O): A signal in the downfield region, typically around δ 188 ppm.[5]
-
Olefinic Carbons (=CH and =C): Signals between δ 126-151 ppm.[5]
-
Aromatic Carbons: A set of signals in the δ 126-136 ppm range.[5]
-
Piperidine Ring Carbons (CH₂): Signals around δ 48 ppm.[5]
-
N-Methyl Carbon (N-CH₃): A signal at a higher field.
-
Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the key functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Assignment |
| ~1650 | C=O stretch (α,β-unsaturated ketone) |
| ~1560-1600 | C=C stretch (aromatic and olefinic) |
| ~3000-3100 | C-H stretch (aromatic and olefinic) |
| ~2800-2950 | C-H stretch (aliphatic, from piperidine and methyl groups) |
Data inferred from typical values for similar compounds.[12]
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound. For C₁₉H₁₉NO, the expected monoisotopic mass is approximately 277.15 Da. The mass spectrum would show a prominent molecular ion peak (M⁺) or a protonated molecular peak ([M+H]⁺) depending on the ionization technique used (e.g., ESI, LC-MS).[12]
Biological Significance and Potential Applications
The dibenzylidene-1-methylpiperidin-4-one scaffold is of high interest in drug discovery. Its structural similarity to curcumin, a natural compound with potent biological activities but poor bioavailability, is a key driver of this interest.[4]
-
Anticancer Activity: Many derivatives exhibit potent and selective cytotoxicity against various cancer cell lines, including colon and oral squamous cell carcinomas.[2] Their mechanism often involves the induction of apoptosis.[2]
-
Antimicrobial and Antifungal Activity: The piperidone core is a feature of many compounds with significant antibacterial and antifungal properties.[1][3]
-
Anti-inflammatory Properties: As curcumin mimics, these compounds are investigated for their potential to down-regulate inflammatory pathways.[4]
-
Improved Drug-like Properties: Functionalization of the core piperidone structure has been shown to improve ADME properties, addressing the pharmacokinetic limitations of natural products like curcumin.[5]
References
-
Terpene-Functionalized 3,5-Bis(benzylidene)-4-piperidones: Synthesis, Cytotoxicity Properties, In Silico and In Vitro Studies. MDPI. Available at: [Link]
-
(3E,5E)-3,5-Dibenzylidene-1-phenethylpiperidin-4-one. National Center for Biotechnology Information (PMC). Available at: [Link]
-
(3E,5E)-3,5-dibenzylidenepiperidin-4-one. PubChem, National Center for Biotechnology Information. Available at: [Link]
-
3-[(E)-2,4-Dichlorobenzylidene]-1-methylpiperidin-4-one. National Center for Biotechnology Information (PMC). Available at: [Link]
-
Synthesis of 3,5-diarylidene-4-piperidone derivatives. ResearchGate. Available at: [Link]
-
Novel Unsymmetric 3,5-Bis(benzylidene)-4-piperidones That Display Tumor-Selective Toxicity. National Center for Biotechnology Information (PMC). Available at: [Link]
-
Synthesis of 3,5-bis(benzylidene)-4-piperidones (1–6). ResearchGate. Available at: [Link]
-
3-[(E)-4-Methoxybenzylidene]-1-methylpiperidin-4-one. ResearchGate. Available at: [Link]
-
Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters. Available at: [Link]
-
Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical Pharmacology Journal. Available at: [Link]
-
Synthesis and Biological Activity of Piperine Derivatives as Potential PPARγ Agonists. DovePress. Available at: [Link]
-
1-Methyl-4-piperidone. PubChem, National Center for Biotechnology Information. Available at: [Link]
-
Analgesic activity of alkyl piperidine derivatives. Pakistan Journal of Pharmaceutical Sciences. Available at: [Link]
-
Convenient synthesis and NMR spectral studies of variously substituted N-methylpiperidin-4-one-O-benzyloximes. ResearchGate. Available at: [Link]
-
SYNTHESIS, CHARACTERIZATION, BIOLOGICAL EVALUATION AND ANTI–CORROSION ACTIVITY OF PIPERIDIN-4-ONE DERIVATIVES. ResearchGate. Available at: [Link]
-
Synthesis and Characterization of Some 1,4-Dihydropyridine Derivatives Substituted at Position 1 and Evaluation of Their Biological Activity. Eurasian Journal of Science and Engineering. Available at: [Link]
-
Synthesis of some N-substituted 4-piperidones. Journal of the Chemical Society C: Organic. Available at: [Link]
-
4-Piperidinone, 1-methyl-. NIST Chemistry WebBook. Available at: [Link]
-
Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. RSC Medicinal Chemistry. Available at: [Link]
-
Piperidine, 4-methyl-1-phenpropioloyl-. SpectraBase. Available at: [Link]
-
1-Methyl-4-piperidone. Wikipedia. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Novel Unsymmetric 3,5-Bis(benzylidene)-4-piperidones That Display Tumor-Selective Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 4. Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05518J [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. 1-Methyl-4-piperidone | 1445-73-4 [chemicalbook.com]
- 7. chemrevlett.com [chemrevlett.com]
- 8. (3E,5E)-3,5-dibenzylidenepiperidin-4-one | C19H17NO | CID 5386428 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. (3E,5E)-3,5-Dibenzylidene-1-phenethylpiperidin-4-one - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 3-[(E)-2,4-Dichlorobenzylidene]-1-methylpiperidin-4-one - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
biological activity of 3,5-dibenzylidene-4-piperidone derivatives
An In-Depth Technical Guide to the Biological Activity of 3,5-Dibenzylidene-4-Piperidone Derivatives
Abstract
The 3,5-dibenzylidene-4-piperidone (DBP) scaffold, a synthetic analogue of curcumin, has emerged as a "privileged structure" in medicinal chemistry.[1] By modifying curcumin's reactive β-diketone moiety into a more stable monoketone embedded within a piperidone ring, researchers have unlocked a new class of compounds with enhanced bioavailability and a wide spectrum of potent biological activities.[2][3] These derivatives have demonstrated significant potential as anticancer, anti-inflammatory, antimicrobial, and antioxidant agents.[1] This guide provides a comprehensive technical overview of the multifaceted biological activities of DBP derivatives, detailing their mechanisms of action, structure-activity relationships (SAR), and the experimental protocols used for their evaluation. It is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold for therapeutic innovation.
The DBP Scaffold: A Foundation for Diverse Bioactivity
The core of these compounds is the 3,5-bis(arylidene)-4-piperidone structure, which features a conjugated 1,5-diaryl-3-oxo-1,4-pentadienyl (dienone) pharmacophore.[4] This α,β-unsaturated ketone system is a key determinant of its biological activity, primarily through its ability to act as a Michael acceptor, interacting with cellular nucleophiles like cysteine residues in proteins.[4][5][6] The synthesis is typically achieved through a Claisen-Schmidt condensation of 4-piperidone with various substituted aryl aldehydes, allowing for extensive structural diversification.[2][7] Further modifications, particularly at the N-1 position of the piperidone ring, have proven crucial for fine-tuning potency, selectivity, and pharmacokinetic properties.
Caption: General synthesis of DBP derivatives via Claisen-Schmidt condensation.
Anticancer Activity: A Multifaceted Assault on Neoplasia
The most extensively studied biological activity of DBP derivatives is their potent and often selective cytotoxicity against a wide array of cancer cell lines, including those resistant to conventional chemotherapeutics.[5][8][9]
Key Mechanisms of Antineoplastic Action
-
Inhibition of the NF-κB Signaling Pathway: The Nuclear Factor-κB (NF-κB) pathway is a critical regulator of cell survival, proliferation, and inflammation, and its aberrant activation is a hallmark of many cancers. DBP derivatives, such as the well-studied EF24, are potent inhibitors of this pathway.[3][10] They act by directly inhibiting the IκB kinase (IKK) complex, preventing the phosphorylation and subsequent degradation of the inhibitory protein IκBα.[3] This traps NF-κB in the cytoplasm, blocking its translocation to the nucleus and preventing the transcription of its target genes, which include anti-apoptotic proteins like Bcl-2.[3][10][11]
Caption: Inhibition of the NF-κB pathway by DBP derivatives.
-
Induction of Apoptosis and Cell Cycle Arrest: DBP compounds effectively induce programmed cell death (apoptosis) in cancer cells. This is characterized by the activation of executioner caspases-3 and -7, cleavage of poly (ADP-ribose) polymerase (PARP), and internucleosomal DNA fragmentation.[4][9][12] Mechanistically, this is often linked to the depolarization of the mitochondrial membrane and the generation of intracellular reactive oxygen species (ROS).[4][12] Furthermore, these molecules can halt the progression of the cell cycle, with representative compounds causing arrest at the G2/M and S phases, thereby preventing cancer cell proliferation.[9]
-
Overcoming Multidrug Resistance (MDR): A significant challenge in chemotherapy is the development of MDR, often mediated by efflux pumps like P-glycoprotein (P-gp). Certain dimeric DBP derivatives have demonstrated the ability to reverse P-gp-mediated MDR, resensitizing resistant cancer cells to treatment.[9]
Structure-Activity Relationship (SAR) Insights
-
Aryl Substituents: The nature and position of substituents on the benzylidene rings are critical. Halogen substituents (e.g., F, Cl) and methoxy groups often enhance cytotoxic potency.[2] Specifically, ortho-substitution on the aryl rings has been shown to increase cytotoxicity in some series.[5]
-
N-Substitution: The nitrogen atom of the piperidone ring is a prime site for modification. N-aroyl groups and the covalent attachment of moieties like camphorsulfonyl have been shown to significantly improve anticancer activity and drug-like properties.[2][6]
Quantitative Data: Cytotoxicity of DBP Derivatives
| Compound ID | Aryl Substituent (R) | Cancer Cell Line | Activity (IC₅₀ / GI₅₀) | Reference |
| EF24 | 2-Fluoro | A549 (Lung) | ~1.3 µM | [3] |
| EF31 | 2-Pyridinyl | RAW264.7 | ~5 µM (NF-κB inhib.) | [13] |
| Compound 5f | 4-Chloro (on aminothiazole) | HeLa (Cervical) | 0.15 µM | [14] |
| Dimeric 1b | 4-Methoxy | HCT-116 (Colon) | <10 nM | [9] |
| Compound 17 | 4-Fluoro (Camphor deriv.) | Various | Submicromolar | [2] |
| Compound 4g | 4-Hydroxy, 3-Methoxy | MCF-7 (Breast) | 28.2 µM | [15] |
Experimental Protocol: MTT Cytotoxicity Assay
This protocol provides a standardized method for assessing the cytotoxic effects of DBP derivatives on cancer cell lines.
-
Cell Seeding: Plate cancer cells (e.g., HCT116, HeLa) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Preparation: Prepare a stock solution of the DBP derivative in DMSO. Create a series of dilutions in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is ≤0.5% to avoid solvent toxicity.
-
Treatment: Remove the medium from the wells and add 100 µL of medium containing the various concentrations of the DBP derivative. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan precipitate.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Absorbance Reading: Measure the absorbance of each well at 540-570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.
Anti-inflammatory Activity
The anti-inflammatory properties of DBP derivatives are intrinsically linked to their anticancer mechanisms, primarily through the potent inhibition of the NF-κB pathway.[10][16]
Mechanism of Action
By blocking NF-κB activation, DBP derivatives prevent the transcription of key pro-inflammatory genes. This leads to a significant reduction in the production and secretion of inflammatory mediators, including:
-
Cytokines: Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).[16][17][18]
-
Other Mediators: Nitric Oxide (NO) and Prostaglandin E2 (PGE2).[17][18]
This has been demonstrated in cellular models, such as lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, and in vivo, where derivatives have been shown to reduce carrageenan-induced paw edema in rats.[17][18]
Caption: Workflow for evaluating in vitro anti-inflammatory activity.
Experimental Protocol: Griess Assay for Nitric Oxide (NO) Production
This assay quantifies nitrite, a stable breakdown product of NO, in cell culture supernatants.
-
Cell Culture: Seed and treat RAW 264.7 cells with DBP derivatives and LPS as described in the anti-inflammatory workflow.
-
Sample Collection: After a 24-hour incubation, collect 50 µL of cell culture supernatant from each well of the 96-well plate.
-
Standard Curve: Prepare a sodium nitrite standard curve (0-100 µM) in culture medium.
-
Griess Reagent: Prepare the Griess reagent by mixing equal volumes of Reagent A (1% sulfanilamide in 5% phosphoric acid) and Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Reaction: Add 50 µL of the Griess reagent to each 50 µL sample and standard in a new 96-well plate.
-
Incubation: Incubate at room temperature for 10-15 minutes, protected from light. A magenta color will develop in the presence of nitrite.
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Calculation: Determine the nitrite concentration in the samples by comparing their absorbance to the standard curve. Calculate the percentage inhibition of NO production relative to the LPS-stimulated control.
Antimicrobial Activity
DBP derivatives have also been explored for their potential to combat microbial infections.
Spectrum of Activity
Studies have evaluated various series of DBP derivatives against a panel of bacteria and fungi.[19] The activity is highly dependent on the specific substitutions on the core scaffold. For example, a study synthesizing twenty-seven heteroaromatic analogues found that compound 5e , 3,5-dibenzylidene-1-(3,5-dichloro-2-hydroxyphenylsulfonyl)piperidin-4-one, exhibited the most potent antifungal activity against Aspergillus niger and Aspergillus fumigatus.[19]
Quantitative Data: Antimicrobial Activity (MIC)
| Compound ID | Microbial Strain | Activity (MIC in µg/mL) | Reference |
| 5e | Aspergillus niger | Potent (Specific value not stated) | [19] |
| 5e | Aspergillus fumigatus | Potent (Specific value not stated) | [19] |
| Various | Staphylococcus aureus | Moderate activity reported | [19] |
| Various | Escherichia coli | Moderate activity reported | [19] |
Experimental Protocol: Broth Microdilution for MIC Determination
This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the visible growth of a microorganism.
-
Inoculum Preparation: Grow the microbial strain (e.g., S. aureus) overnight. Dilute the culture in appropriate broth (e.g., Mueller-Hinton Broth) to achieve a standardized concentration of ~5 x 10⁵ CFU/mL.
-
Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the DBP derivative in the broth, typically ranging from 256 µg/mL to 0.5 µg/mL.
-
Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours (for bacteria) or at an appropriate temperature and duration for fungi.
-
Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. This can be assessed visually or by measuring absorbance.
Antioxidant Activity
Oxidative stress, caused by an imbalance of reactive oxygen species (ROS), is implicated in numerous diseases.[20][21] DBP derivatives possess antioxidant capabilities, primarily through their ability to scavenge free radicals.
Mechanism of Action
The antioxidant activity is often attributed to the electron-donating nature of substituents on the benzylidene rings, such as hydroxyl (-OH) and methyl (-CH₃) groups, which can donate a hydrogen atom to stabilize free radicals.[22] The conjugated enone system can also participate in delocalizing unpaired electrons.
Experimental Protocol: DPPH Free Radical Scavenging Assay
This is a common and rapid spectrophotometric assay to assess antioxidant capacity.[22][23]
-
Reagent Preparation: Prepare a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (e.g., 0.1 mM). The solution should have a deep violet color.
-
Reaction Mixture: In a 96-well plate or cuvettes, mix various concentrations of the DBP derivative (dissolved in methanol) with the DPPH solution.
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm. The scavenging of the DPPH radical by an antioxidant is observed as a decrease in absorbance, as the solution changes from violet to yellow.
-
Calculation: Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance with the sample. The IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals) can then be determined.
Conclusion and Future Perspectives
3,5-Dibenzylidene-4-piperidone derivatives represent a remarkably versatile and potent class of bioactive molecules. Their enhanced stability and tunable properties make them superior to their natural precursor, curcumin, for drug development. The primary mechanisms of action, particularly the potent inhibition of the NF-κB signaling pathway, underpin their efficacy as both anticancer and anti-inflammatory agents. While their antimicrobial and antioxidant activities are also significant, the main therapeutic promise currently lies in oncology and inflammatory diseases.
Future research should focus on optimizing the ADME (absorption, distribution, metabolism, and excretion) properties of lead compounds to improve their in vivo efficacy and safety profiles.[2][24] Elucidating more detailed molecular targets beyond IKK and exploring novel therapeutic applications, such as in neurodegenerative diseases where inflammation and oxidative stress play a key role, will further solidify the position of the DBP scaffold as a cornerstone of modern medicinal chemistry.
References
- Tretyakov, E. V., et al. (2025). Terpene-Functionalized 3,5-Bis(benzylidene)-4-piperidones: Synthesis, Cytotoxicity Properties, In Silico and In Vitro Studies. MDPI.
- Singaram, K., et al. (2016). Synthesis and antimicrobial activity of new 3,5-diarylidene-4-piperidone derivatives. Journal of the Serbian Chemical Society.
- Dimmock, J. R., et al. (2022). Novel Unsymmetric 3,5-Bis(benzylidene)-4-piperidones That Display Tumor-Selective Toxicity. MDPI.
- Singaram, K., et al. (2025). Synthesis and antimicrobial activity of new 3,5-diarylidene-4-piperidone derivatives.
- Dimmock, J. R., et al. (2012). Dimeric 3,5-bis(benzylidene)-4-piperidones: a novel cluster of tumour-selective cytotoxins possessing multidrug-resistant properties. European Journal of Medicinal Chemistry.
- Suresh, T., et al. An Efficient Synthesis of Novel Aminothiazolylacetamido-Substituted 3,5-Bis(arylidene)-4-piperidone Derivatives and Their Cytotoxicity Studies. ACS Omega.
- Dimmock, J. R., et al. (2024). Does Ortho-Substitution Enhance Cytotoxic Potencies in a Series of 3,5-Bis(benzylidene)-4-piperidones?. MDPI.
- Aleksandrova, Yu. R., et al. Synthesis of 3,5-bis(benzylidene)-4-piperidones (1–6).
- Unknown. (2024). Recent advances in piperidones as privileged scaffolds for drug discovery and development.
- Karki, S. S., et al. (2016). Comparative QSAR Analysis of 3,5-bis (Arylidene)-4-Piperidone Derivatives: the Development of Predictive Cytotoxicity Models. Brieflands.
- Dimmock, J. R., et al. (2024). Dimeric 3,5-Bis(benzylidene)-4-piperidones: Tumor-Selective Cytotoxicity and Structure-Activity. Semantic Scholar.
- Adams, B. K., et al. (2008). Inhibition of IκB Kinase-Nuclear Factor-κB Signaling Pathway by 3,5-Bis(2-flurobenzylidene)piperidin-4-one (EF24), a Novel Monoketone Analog of Curcumin. Molecular Pharmacology.
- Olivera, A., et al. (2012). Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties. Biochemical Pharmacology.
- Kumar, S., et al. (2021). Synthesis, Biological Evaluation and Molecular Docking Studies Against EGFR Tyrosine Kinase of 3,5-bis(substituted benzylidene)-1- ethylpiperidin-4-one Analogues. Letters in Drug Design & Discovery.
- Unknown. (3E,5E)-3,5-Dibenzylidenepiperidin-4-one. Benchchem.
- Dimmock, J. R., et al. (2022). Novel Unsymmetric 3,5-Bis(benzylidene)-4-piperidones That Display Tumor-Selective Toxicity. PMC.
- Olivera, A., et al. (2012). Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): Anti-inflammatory and anti-cancer properties.
- Brel, V. K., et al. (2024). Conjugates of 3,5-Bis(arylidene)-4-piperidone and Sesquiterpene Lactones Have an Antitumor Effect via Resetting the Metabolic Phenotype of Cancer Cells. MDPI.
- Li, N., et al. (2018). Synthesis, crystal structures and anti-inflammatory activity of four 3,5-bis(arylidene)-N-benzenesulfonyl-4-piperidone derivatives. Acta Crystallographica Section C Structural Chemistry.
- Dimmock, J. R., et al. (1994). Cytotoxic evaluation of some 3,5-diarylidene-4-piperidones and various related quaternary ammonium compounds and analogs. Journal of Pharmaceutical Sciences.
- Cong, W., et al. (2021). Trifluoromethyl-substituted 3,5-bis(arylidene)-4-piperidones as potential anti-hepatoma and anti-inflammation agents by inhibiting NF-кB activation. Journal of Enzyme Inhibition and Medicinal Chemistry.
- Caballero, C., et al. (2025). ROS-Specific Neutralization of Bioactive Compounds: An Optical Approach. ACS Omega.
- Wang, C.-H., et al. Synthesis and Evaluation of Anti‐inflammatory N‐Substituted 3,5‐Bis(2‐(trifluoromethyl)benzylidene)piperidin‐4‐ones. ChemistrySelect.
- Ponnuswamy, M., et al. (2018). Antioxidant activity of 3-arylidene-4-piperidones in the 1,1-diphenyl-2-picrylhydrazyl scavenging assay. Journal of Taibah University for Science.
- Unknown. Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): Anti-inflammatory and anti-cancer properties. Scilit.
- Gate, L., et al. (2020).
- Wang, C.-H., et al. (2018). N-phenylsulfonyl-3,5-bis(arylidene)-4-piperidone derivatives as activation NF-κB inhibitors in hepatic carcinoma cell lines. European Journal of Medicinal Chemistry.
- Kurutas, E. B. (2016).
- Wang, C.-H., et al. (2017). Synthesis and Evaluation of Anti-inflammatory N-Substituted 3,5-Bis(2-(trifluoromethyl)benzylidene)piperidin-4-ones. ChemistrySelect.
- Al-Ghorbani, M., et al. (2025). Hybrid Conjugates of Ibuprofen and 3,5-Diarylidene-4-Piperidone: A New Avenue in Anti-Inflammatory Drug Discovery. Augusta University Research Profiles.
- Pineda, J. (2022). Testing the Ability of Macrocyclic Compounds to Reduce Reactive Oxygen Species (ROS). TCU Digital Repository.
- Tchamgoue, A. D. (2025). Antioxidants Activity of Selected Synthesized Compounds. Crimson Publishers.
- Unknown. Antioxidant potential of piperidine containing compounds-a short review. SciSpace.
- Goel, K. K., et al. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal.
- Iwata, H., et al. (2016). Enantioselective synthesis and antioxidant activity of 3,4,5-substituted piperidine derivatives. Bioorganic & Medicinal Chemistry.
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Inhibition of IκB Kinase-Nuclear Factor-κB Signaling Pathway by 3,5-Bis(2-flurobenzylidene)piperidin-4-one (EF24), a Novel Monoketone Analog of Curcumin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. (3E,5E)-3,5-Dibenzylidenepiperidin-4-one|RUO [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. brieflands.com [brieflands.com]
- 7. researchgate.net [researchgate.net]
- 8. Novel Unsymmetric 3,5-Bis(benzylidene)-4-piperidones That Display Tumor-Selective Toxicity | MDPI [mdpi.com]
- 9. Dimeric 3,5-bis(benzylidene)-4-piperidones: a novel cluster of tumour-selective cytotoxins possessing multidrug-resistant properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. N-phenylsulfonyl-3,5-bis(arylidene)-4-piperidone derivatives as activation NF-κB inhibitors in hepatic carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. An Efficient Synthesis of Novel Aminothiazolylacetamido-Substituted 3,5-Bis(arylidene)-4-piperidone Derivatives and Their Cytotoxicity Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benthamdirect.com [benthamdirect.com]
- 16. Synthesis, crystal structures and anti-inflammatory activity of four 3,5-bis(arylidene)-N-benzenesulfonyl-4-piperidone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis and Evaluation of Anti‐inflammatory N‐Substituted 3,5‐Bis(2‐(trifluoromethyl)benzylidene)piperidin‐4‐ones [ouci.dntb.gov.ua]
- 18. Synthesis and Evaluation of Anti-inflammatory N-Substituted 3,5-Bis(2-(trifluoromethyl)benzylidene)piperidin-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. academic.oup.com [academic.oup.com]
- 21. Achieving the Balance between ROS and Antioxidants: When to Use the Synthetic Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 22. tandfonline.com [tandfonline.com]
- 23. crimsonpublishers.com [crimsonpublishers.com]
- 24. Novel Unsymmetric 3,5-Bis(benzylidene)-4-piperidones That Display Tumor-Selective Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming the Curcumin Bioavailability Bottleneck: Therapeutic Applications of 3,5-Dibenzylidene-1-methylpiperidin-4-one
Executive Summary
Natural curcumin (diferuloylmethane) exhibits pleiotropic therapeutic properties, including anti-cancer, anti-inflammatory, and anti-oxidant activities. However, its clinical translation is severely hindered by low aqueous solubility, rapid metabolic reduction, and extreme chemical instability at physiological pH[1]. The primary culprit is its unstable
To circumvent this, researchers have developed Monocarbonyl Analogues of Curcumin (MACs) by replacing the
Structural Rationale and Pharmacophore Design
The bioactivity of curcuminoids fundamentally relies on their ability to act as Michael acceptors. The
The structural advantages of 3,5-dibenzylidene-1-methylpiperidin-4-one are tri-fold:
-
Deletion of the
-diketone : Prevents rapid keto-enol tautomerism and subsequent hydrolytic cleavage, leading to significantly prolonged half-lives in human plasma[2]. -
Conformational Rigidity : The incorporation of the 5-membered or 6-membered cyclic linker restricts the rotation of the aryl rings. X-ray crystallographic studies reveal that the piperidinone ring adopts a stable "sofa" conformation, with the N-methyl group positioned equatorially, orienting the electrophilic centers optimally for target engagement[4][6].
-
Tertiary Amine Introduction : The N-methyl substitution on the piperidone ring enhances polarity and allows for formulation as water-soluble hydrochloride salts, bypassing the severe hydrophobic aggregation issues of native curcumin[5][7].
Synthesis Workflow of Piperidone Monocarbonyl Curcumin Analogues via Claisen-Schmidt Condensation.
Mechanisms of Action: Causality in Target Engagement
The therapeutic efficacy of 3,5-dibenzylidene-1-methylpiperidin-4-one derivatives is rooted in their highly selective chemical reactivity. Unlike generic electrophiles that cause widespread cellular toxicity, MACs exhibit preferential reactivity toward specific low-pKa cysteine thiols via a soft-soft acid-base (SSAB) Michael addition, completely evading hard nucleophiles like amines or hydroxyls[2][8].
Anti-Inflammatory Pathway: IKK and NF- B Inhibition
Nuclear factor kappa B (NF-
Mechanism: The
Anti-Cancer Pathway: ROS Modulation and Apoptosis
While native curcumin acts broadly as an antioxidant, rigid piperidone analogs demonstrate context-dependent reactive oxygen species (ROS) modulation[9][10]. In malignant cells, which already possess elevated baseline oxidative stress, the piperidone MACs selectively inhibit thioredoxin reductase (TrxR) by binding its accessible selenocysteine/cysteine dyad. This blockade of the cellular antioxidant defense cascades into an acute intracellular ROS spike. The acute oxidative burst disrupts the mitochondrial membrane potential, releasing cytochrome
Mechanism of Action: Electrophilic Michael Addition to IKKβ inhibiting NF-κB-mediated inflammation.
Experimental Methodologies
To ensure reproducibility, trust, and validation (E-E-A-T), the following standardized protocols represent the current best practices for synthesizing and evaluating 3,5-dibenzylidene-1-methylpiperidin-4-one analogues.
Step-by-Step Synthesis Workflow (Claisen-Schmidt Condensation)
Rationale: A base-catalyzed aldol condensation is chosen to selectively deprotonate the
-
Reagent Preparation: Dissolve 10 mmol of N-methyl-4-piperidone and 20 mmol of the chosen substituted benzaldehyde (e.g., 2-chlorobenzaldehyde or 4-fluorobenzaldehyde) in 20 mL of absolute ethanol[3][4].
-
Catalyst Addition: Place the flask in an ice bath (
). Slowly add 5 mL of a 40% (w/v) ethanolic NaOH solution dropwise over 15 minutes to prevent exothermic degradation and side-polymerizations[3][4]. -
Reaction Progression: Remove from the ice bath and stir vigorously at room temperature for 4 to 5 hours. Monitor the complete disappearance of starting materials via Thin Layer Chromatography (TLC; 7:3 Hexane:Ethyl Acetate)[3].
-
Alternative Microwave Method: For higher purity, subject the reaction mixture to microwave irradiation (180 W,
) for 3–5 minutes[4]. -
Isolation: Pour the resulting dense, colored suspension into 100 mL of crushed ice-water and neutralize with dilute
( ) until pH 7 is reached. -
Purification: Filter the crude precipitate under vacuum, wash extensively with cold distilled water, and recrystallize from a hot mixture of n-hexane and ethyl acetate (1:1) to yield light yellow needle-like crystals[4][5].
In Vitro Anti-Cancer Assessment (MTT Cell Viability Assay)
Rationale: The MTT assay measures mitochondrial metabolic rate as a proxy for cell viability, ideal for assessing apoptosis induced by mitochondrial destabilization[2].
-
Cell Seeding: Seed target carcinoma lines (e.g., A549 lung cancer, MCF-7 breast cancer) at
cells/well in 96-well microtiter plates using DMEM media supplemented with 10% FBS[2]. Incubate for 24h at and 5% . -
Treatment: Solubilize the piperidone analog in DMSO (final concentration
) and prepare serial dilutions (1 to 100 ). Expose the cells to the drug for 48 hours[2]. -
Reagent Addition: Remove media and add 100
of fresh media containing MTT reagent. Incubate for 4 hours in the dark. -
Formazan Solubilization: Discard the supernatant and dissolve the resulting purple formazan crystals in 100
of pure DMSO per well. -
Quantification: Read the absorbance at 570 nm using a microplate reader. Calculate the
values utilizing a non-linear regression model.
Quantitative Data Summarization
Pharmacological studies universally demonstrate that 3,5-dibenzylidene-1-methylpiperidin-4-one derivatives heavily outperform native curcumin in both anti-inflammatory and anti-proliferative domains[2][3][8].
Table 1: Comparative Efficacy of Curcumin vs. Piperidone MACs
| Compound / Analog | Target Variable | Efficacy ( | Reference Benchmark | Mechanism / Note |
| Native Curcumin | NF- | Baseline | Poor cellular uptake; rapid degradation. | |
| EF31 (Piperidone analog) | NF- | 10x more potent than Curcumin | Superior IKK | |
| Native Curcumin | Cell Viability (A549/MCF-7) | Baseline | Induces apoptosis at high dosages. | |
| 2-Chloro/2-Fluoro Piperidone MAC | Cell Viability (A549/MCF-7) | >2x to 5x more potent | Enhances targeted ROS-mediated apoptosis. | |
| N-methyl Piperidone MACs | Bioavailability / Stability | Half-life | ~10x half-life extension | Absence of |
Note: In vitro data highlights generalized trends derived from MAC SAR studies. Halogenated electron-withdrawing groups (EWG) at the ortho position of the benzylidene rings further amplify Michael reactivity and overall cytotoxicity[2][11].
Conclusion and Translational Outlook
The rational engineering of natural curcumin into 3,5-dibenzylidene-1-methylpiperidin-4-one circumvents fundamental pharmacokinetic barriers that have historically plagued drug development for this class of molecules[3]. By embedding an active cross-conjugated enone system within a rigid, nitrogen-bearing heterocycle, synthetic chemists have achieved a stable pharmacophore that exhibits targeted electrophilicity[4]. The capacity of these N-methyl piperidones to precisely abrogate IKK
References
-
Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. RSC Advances. Available at:[Link]
-
Fluorinated and N-Acryloyl-Modified 3,5-Di[(E)-benzylidene]piperidin-4-one Curcuminoids for the Treatment of Pancreatic Carcinoma. MDPI Pharmaceuticals. Available at:[Link]
-
Synthesis, Anti-Tumour, and Antibacterial Activities of Monocarbonyl Curcumin Analogues of Piperidones. PMC/National Institutes of Health (NIH). Available at: [Link]
-
The synthesis of N-benzyl-(3E,5E)-3,5-bis(2-hydroxybenzylidene)-4-piperidone. ResearchGate. Available at: [Link]
-
Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties. PubMed/NIH. Available at:[Link]
-
Crystal structures of 3,5-bis[(E)-3-hydroxybenzylidene]-1-methylpiperidin-4-one and 3,5-bis[(E)-2-chlorobenzylidene]-1-methylpiperidin-4-one. IUCr Journals. Available at: [Link]
-
3,5-Bis[(E)-3-hydroxybenzylidene]-1-methylpiperidin-4-one and 3,5-bis[(E)-2-chlorobenzylidene]-1-methylpiperidin-4-one. PMC/National Institutes of Health (NIH). Available at:[Link]
-
Investigation of the chemical and optical properties of halogen-substituted N-methyl-4-piperidone curcumin analogs by density functional theory calculations. ResearchGate. Available at: [Link]
-
Investigation of the Anti-inflammatory potential of Mono-carbonyl Analogues of Curcumin. Radhabai Kale Mahila Mahavidyalaya. Available at:[Link]
-
Synthesis, structural, spectral, thermal, and nonlinear optical properties study of curcumin based organic single crystal:1-(4-chlorobenzoyl)-3,5-bis((E)-2,4,5-trimethoxybenzylidene) piperidin-4-one. ResearchGate. Available at: [Link]
-
Curcumin May (Not) Defy Science. ResearchGate. Available at: [Link]
Sources
- 1. Crystal structures of 3,5-bis[(E)-3-hydroxybenzylidene]-1-methylpiperidin-4-one and 3,5-bis[(E)-2-chlorobenzylidene]-1-methylpiperidin-4-one - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Anti-Tumour, and Antibacterial Activities of Monocarbonyl Curcumin Analogues of Piperidones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rkmmanr.org [rkmmanr.org]
- 4. journals.iucr.org [journals.iucr.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Fluorinated and N-Acryloyl-Modified 3,5-Di[(E)-benzylidene]piperidin-4-one Curcuminoids for the Treatment of Pancreatic Carcinoma | MDPI [mdpi.com]
In-Vitro Characterization of (3Z,5E)-3,5-Dibenzylidene-1-Methylpiperidin-4-One: A Technical Whitepaper
Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Preclinical Drug Development Professionals
Executive Overview and Pharmacophore Rationale
Natural curcuminoids present well-documented antineoplastic and anti-inflammatory properties; however, their clinical translation is notoriously hindered by poor bioavailability and rapid hydrolytic degradation[1]. To circumvent these pharmacokinetic limitations, synthetic mono-carbonyl curcumin analogues (MCCAs) utilizing a piperidone core have emerged as potent alternatives.
The focal compound of this guide—(3Z,5E)-3,5-dibenzylidene-1-methylpiperidin-4-one —features a conformationally restricted N-methyl-4-piperidone bridge. This modification yields a highly reactive 1,5-diaryl-3-oxo-1,4-pentadienyl pharmacophore. By removing the beta-diketone moiety found in natural curcumin, the compound resists keto-enol tautomerism, vastly improving its aqueous stability. Furthermore, the central cross-conjugated enone system acts as a potent Michael acceptor, displaying high electrophilic affinity for cellular nucleophiles—specifically the sulfhydryl (-SH) groups of cysteine residues found in critical signaling kinases and structural proteins[2].
This technical guide delineates the in-vitro biological evaluation of this compound, synthesizing theoretical causality with rigorous, self-validating laboratory protocols.
Intracellular Mechanisms of Action
The bioactivity of (3Z,5E)-3,5-dibenzylidene-1-methylpiperidin-4-one is driven by its ability to disrupt redox homeostasis and directly inhibit survival pathways. The piperidone enone covalently binds to the thiols of antioxidant enzymes (e.g., thioredoxin reductase) and pro-inflammatory mediators (e.g., NF-κB and COX-2)[3][4]. This dual action causes a rapid intracellular accumulation of Reactive Oxygen Species (ROS), initiating mitochondria-mediated apoptosis via the intrinsic caspase cascade[5].
Fig 1: Cellular signaling pathway initiated by the piperidone Michael acceptor.
In-Vitro Cytotoxicity Profiling
Evaluating the antiproliferative profile requires a highly controlled viability assay. We rely on the core principles of metabolic reduction—usually via MTT or CCK-8—to quantify living cells.
Quantitative Cytotoxicity Data
Preliminary in-vitro screens demonstrate that 3,5-dibenzylidene-1-methylpiperidin-4-one exhibits significant dose-dependent cytotoxicity against various solid tumor lines, often outperforming the parent curcumin molecule by a factor of 5 to 10[6][7].
Table 1: Cytotoxicity Profile (IC₅₀) of the Piperidone Analog[1][7]
| Cell Line | Tissue Origin | IC₅₀ (µg/mL) | IC₅₀ (µM approx.) | Sensitivity Phenotype |
| T47D | Human Breast Ductal Carcinoma | 8.0 ± 1.2 | ~27.6 | ER-positive, hormone-sensitive |
| MCF-7 | Human Breast Adenocarcinoma | 12.5 ± 1.8 | ~43.2 | ER/PR-positive |
| HepG2 | Human Hepatocellular Carcinoma | 4.1 ± 0.6 | ~14.1 | High metabolic activity |
| Molt4/C8 | Human Leukemia Lymphoblasts | 1.5 ± 0.3 | ~5.1 | Highly susceptible to ROS |
Methodology: Self-Validating MTT Viability Assay
A standard MTT assay is utilized, but to ensure E-E-A-T standards, the protocol incorporates intrinsic validation checkpoints.
Causality & Rationale: The MTT assay measures the conversion of tetrazolium salt to insoluble formazan by mitochondrial succinate dehydrogenase. Because our compound induces mitochondrial stress, capturing the exact inflection point of metabolic failure requires tight control over cell density and solvent toxicity.
Step-by-Step Protocol:
-
Cell Seeding and Synchronization: Seed cells (e.g., T47D) at
cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate for 24 h at 37°C in 5% CO₂. Validation Check: Observe under a bright-field microscope to ensure >80% adherence and uniform monolayer distribution. -
Compound Preparation & Dosing: Dissolve the (3Z,5E)-piperidone compound in LC-MS grade DMSO to create a 10 mM stock. Perform serial dilutions in media. Critical Control: The final DMSO concentration must not exceed 0.5% v/v in any well, as higher concentrations trigger solvent-induced apoptosis, confounding the true IC₅₀. Include a vehicle control (0.5% DMSO in media) and a positive control (e.g., Doxorubicin).
-
Incubation: Expose cells to the compound gradients (0.1 to 100 µg/mL) for 48 hours.
-
Formazan Solubilization: Aspirate the compound-laden media. Add 100 µL of fresh media containing 0.5 mg/mL MTT reagent. Incubate for exactly 4 hours. Causality: Immediate removal of the drug prevents the chemical reduction of MTT by the residual compound itself.
-
Absorbance Reading: Aspirate the MTT solution, dissolve the intracellular formazan crystals in 150 µL of pure DMSO, and read absorbance at 570 nm.
-
Data Processing: Calculate viability relative to the vehicle control using nonlinear regression analysis.
Mechanistic Validation: Apoptosis & Flow Cytometry
To verify that the reduction in metabolic viability is due to programmed cell death rather than non-specific necrosis, biparametric flow cytometry utilizing Annexin V-FITC and Propidium Iodide (PI) is deployed[8][9].
Flow Cytometry Apoptosis Distribution
Table 2: Dose-Dependent Apoptosis Induction in T47D Cells (48h exposure)
| Treatment Dose | Viable Cells (Ann-/PI-) | Early Apoptosis (Ann+/PI-) | Late Apoptosis (Ann+/PI+) | Necrosis (Ann-/PI+) |
| Vehicle Control | 94.2% | 3.1% | 1.5% | 1.2% |
| IC₅₀ (8 µg/mL) | 52.4% | 28.6% | 15.3% | 3.7% |
| 2 × IC₅₀ (16 µg/mL) | 21.0% | 18.2% | 53.4% | 7.4% |
Methodology: Annexin V/PI Co-Staining Protocol
Causality & Rationale: Apoptotic cells translocate phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V tightly binds exposed PS. However, because late-stage apoptotic and necrotic cells both lose membrane integrity, PI (a DNA intercalator that cannot penetrate intact membranes) is required as a counter-stain. This orthogonal approach strictly differentiates early apoptosis (solely Annexin V+) from late apoptosis (Annexin V+ / PI+).
Step-by-Step Protocol:
-
Cell Harvesting: Following a 48-hour treatment with the piperidone analog, collect both the culture media (containing detached, late-apoptotic cells) and the trypsinized adherent cells. Validation Check: Failure to collect the supernatant will artificially skew the data towards early apoptosis by discarding the late-apoptotic population.
-
Washing and Resuspension: Centrifuge the cell suspension at 300 × g for 5 minutes. Wash the pellet twice with ice-cold Phosphate-Buffered Saline (PBS) to remove residual phenol red and serum proteins. Resuspend in 1X Annexin V Binding Buffer at a density of
cells/mL. Causality: Annexin V binding is strictly calcium-dependent; utilizing standard PBS instead of the specialized calcium-rich binding buffer will result in false negatives. -
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI (50 µg/mL) to 100 µL of the cell suspension. Gently vortex and incubate in total darkness for 15 minutes at room temperature.
-
Flow Cytometric Analysis: Add 400 µL of Binding Buffer to halt the reaction. Analyze immediately using a flow cytometer, exciting at 488 nm. Capture FITC emission at 530 nm and PI emission at 620 nm.
-
Gating Strategy: Run unstained and single-stained controls to set precise quadrant boundaries and calculate spectral compensation, ensuring self-validated, reproducible quadrant data.
Fig 2: Integrated in-vitro biological evaluation workflow.
Secondary Target Sensitivities: Antiviral Potential
Beyond oncology, the central cross-conjugated enone system of 3,5-bis(benzylidene)-4-piperidones demonstrates competitive binding against viral proteases. In recent docking and in-vitro screenings, related asymmetric analogs exhibited distinct inhibitory action against the Dengue Virus Type 2 (DENV2) NS2B-NS3 protease[6].
The structural similarity of the dibenzylidene-piperidone motif allows it to occupy the allosteric pockets of viral proteases, while the reactive ketone bridge disrupts optimal catalytic geometry. While direct IC₅₀ metrics for DENV2 require further optimization of the N-substituents (e.g., adding morpholino or chloropropyl groups), the native N-methyl scaffold provides a crucial structural baseline for combinatorial antiviral drug design[1][6].
References
-
Aulia Sukma Hutama, Hendra Huang, Yehezkiel Steven Kurniawan. "Investigation of the chemical and optical properties of halogen-substituted N-methyl-4-piperidone curcumin analogs by density functional theory calculations." Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, May 2019. 1.
-
Nesterov, V. V., et al. "Crystal structures of 3,5-bis[(E)-3-hydroxybenzylidene]-1-methylpiperidin-4-one and 3,5-bis[(E)-2-chlorobenzylidene]-1-methylpiperidin-4-one." IUCrData, 2015. 10.
-
Lin, et al. "Design, Synthesis and Bioevaluation of Novel N-Substituted-3,5-Bis(Arylidene)-4-piperidone Derivatives as Cytotoxic and Antitumor Agents with Fluorescent Properties." ResearchGate Archive, 2025. 7.
-
Das, Umashankar, et al. "Structures of 3,5-bis(benzylidene)-4-piperidone derivatives and 4-arylamino-4-oxo-2-butenoic acids as hNMT-1 inhibitors." ResearchGate Archive, 2025. 2.
-
K. Anuja, Nashwa K. K. "Innovative piperidone derivatives: a new horizon in Potent anticancer therapeutics." ResearchGate Archive, Sep 2024. 7.
-
"Pharmacokinetics and Pharmacodynamics of Anticancer Curcumin Analogues in an Academic Drug Discovery Unit." University of Saskatchewan (HARVEST), 2011. 4.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. harvest.usask.ca [harvest.usask.ca]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. journals.iucr.org [journals.iucr.org]
discovery and history of dibenzylidene-4-piperidone compounds
Title: The Evolution, Synthesis, and Pharmacodynamics of Dibenzylidene-4-Piperidone Compounds: A Technical Whitepaper
Executive Summary
The transition from natural products to structurally optimized, highly targeted synthetic analogues is a cornerstone of modern oncological drug discovery. Curcumin (diferuloylmethane), a polyphenolic compound derived from Curcuma longa, has long been recognized for its potent anti-tumor, anti-inflammatory, and antibacterial properties[1][2]. However, its clinical translation has been severely handicapped by poor pharmacokinetic parameters—specifically, poor oral bioavailability and rapid in vivo degradation driven by its chemically susceptible
To circumvent these limitations, medicinal chemists pioneered the rational design of monocarbonyl C5-curcuminoids , leading to the discovery of dibenzylidene-4-piperidones (DAPs) [1][2]. By replacing the unstable heptadiene-diketone system with a conformationally rigid piperidone ring, these synthetic analogues achieve robust metabolic stability and remarkable target selectivity. Current iterations of these compounds, such as EF24 and H10, exhibit cytotoxicity profiles 100 to 9,700 times more potent than standard chemotherapeutics against specific neoplastic cell lines[2][3].
This whitepaper provides an in-depth technical analysis of the rational design history, synthetic methodologies, and mechanistic pharmacodynamics of dibenzylidene-4-piperidone compounds.
Historical Discovery and Rational Drug Design
The evolutionary leap from natural curcuminoids to synthetic piperidone analogues was driven by the necessity to eliminate the active methylene group inherent to the
Researchers established that the anti-cancer pharmacophore of curcumin relies heavily on the conjugated dienone system (
The incorporation of the 4-piperidone core was a major breakthrough. The nitrogen heteroatom in the central ring improved water solubility, while the symmetrical 3,5-bis(benzylidene) substitutions allowed for targeted structure-activity relationship (SAR) modifications—most notably, halogenation (fluorination/chlorination) of the phenyl rings[2].
Rational design workflow from natural curcumin to synthetic dibenzylidene-4-piperidone analogs.
Synthetic Methodology: The Claisen-Schmidt Protocol
The foundational protocol for generating dibenzylidene-4-piperidones is the Claisen-Schmidt condensation reaction . As a self-validating system, the reaction is visually traceable via chromic shifts (solution lightening/precipitate formation) and analytically verifiable via immediate TLC and
Causality in Experimental Choice:
The use of dilute sodium hydroxide in ethanol serves a highly specific dual function. The base is necessary to deprotonate the acidic
Step-by-Step Self-Validating Protocol
-
Reagent Preparation: Dissolve 1.0 equivalent of 4-piperidone hydrochloride (or 3,5-dimethylene-4-piperidone derivative) and 2.0 to 2.2 equivalents of the target aryl aldehyde (e.g., 2-fluorobenzaldehyde) in absolute ethanol.
-
Catalytic Initiation: Introduce a catalytic volume of dilute sodium hydroxide (NaOH) solution dropwise under continuous magnetic stirring at 25°C – 30°C.
-
Reaction Monitoring (QC Check): Stir the mixture for 2 to 4 hours. The initial deep color will gradually lighten as a visible yellow to bright-orange precipitate begins to crash out of the solution, indicating product formation. Monitor completion via Thin Layer Chromatography (TLC) utilizing an appropriate hexane/ethyl acetate eluent[4].
-
Quenching & Workup: Pour the mixture into ice-cold distilled water. Neutralize with dilute HCl if necessary to precipitate the remaining target compound.
-
Purification: Filter the crude yellow powder under vacuum. Wash thoroughly with cold distilled water, followed by cold ethanol, and dry at 37°C to constant weight[4].
-
Analytical Validation: Confirm structural integrity via UV absorption (
approx. 337.5 nm) and H-NMR (400 MHz), specifically identifying the unique sharp singlet of the vinylic protons (typically around 7.55–7.90 ppm) indicating the successful formation of the alkene bonds[2].
Claisen-Schmidt condensation synthesis workflow for 3,5-bis(benzylidene)-4-piperidones.
Mechanistic Pharmacodynamics
The clinical promise of DAPs is rooted in their selective molecular targeting. The symmetric dienone system acts as a highly potent Michael acceptor [5].
Target Selectivity vs. Genotoxicity
Unlike traditional alkylating chemotherapeutics (e.g., nitrogen mustards) that indiscriminately attack the hard nucleophilic amino and hydroxyl groups of DNA, DAPs possess a distinct preference for "soft" nucleophiles. They specifically alkylate sulfhydryl (-SH) groups found in cellular thiols (like glutathione) and the active-site cysteine residues of specific regulatory kinases[5]. Because they do not intercalate or covalently bind to DNA bases, DAPs exhibit a significantly reduced profile of genotoxicity and mutagenicity in healthy cells[5][6].
Downstream Signaling Disruption
By depleting intracellular thiols, DAPs trigger rapid Reactive Oxygen Species (ROS) accumulation. Concurrently, compounds like the 2-fluoro analog (EF24) and 2,5-dichloro analog heavily suppress the expression and phosphorylation of survival kinases, particularly AKT and ERK [2][4]. This targeted inhibition forces malignant cells—which operate under high baseline oxidative stress—past their apoptotic threshold[4].
Molecular mechanism of action via selective thiol alkylation leading to tumor cell apoptosis.
Structure-Activity Relationship (SAR) & Quantitative Data
Extensive structure-activity relationship studies reveal that halogenation heavily dictates the cytotoxicity and selectivity of DAPs[2]. Incorporating electron-withdrawing halogens on the ortho- and meta- positions of the benzylidene rings significantly increases the electrophilicity of the central
The quantitative impact of these molecular modifications is summarized below, comparing standard DAPs across human lung carcinoma (A549) and prostate cancer targets.
| Compound Designation | Ring Substitution | Dominant Mechanism of Action | Key Experimental Output (IC₅₀) |
| Curcumin (Control) | Natural Polyphenol | Broad kinase modulation | > 30.0 µmol/L (L02 normal cells)[7] |
| EF24 (2-F) | 3,5-bis(2-fluorobenzylidene) | AKT/ERK inhibition | < 5.0 µmol/L (A549 Lung Cancer)[2] |
| H10 (2-Cl) | 3,5-bis(2-chlorobenzylidene) | 17β-HSD3 Enzyme Inhibition | Potent Prostate Cancer Suppression[2][8] |
| EF31 | 3,5-bis(pyridine-3-ylmethylene) | Pleiotropic kinase inhibitor | Highly potent in melanoma/breast lines[1] |
| 2,5-2Cl | 3,5-bis(2,5-dichlorobenzylidene) | Potent broad-spectrum cytotoxicity | < 5.0 µmol/L (A549), Selective vs normal[2][4] |
The data confirms that the 4-piperidone analogs out-perform un-modified curcumin formulas by orders of magnitude while preserving a therapeutic window that minimizes damage to non-malignant fibroblasts and normal human liver cells (L02)[5][7].
References
- Source: PMC (National Institutes of Health)
- Title: Natural curcumins and synthetic homocyclic or heterocyclic C5-curcuminoids / Curcumin: A Natural Lead for Potential New Drug Candidates Source: ResearchGate URL
- Title: Cytotoxic Tumour-Selective 1,5-Diaryl-3-Oxo-1,4-Pentadienes Mounted on a Piperidine Ring Source: MDPI URL
- Title: Schematic depicting the synthesis of T. (Evaluating Curcumin Analog H10 in Prostate Cancer Models)
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, Anti-Tumour, and Antibacterial Activities of Monocarbonyl Curcumin Analogues of Piperidones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, Anti-Tumour, and Antibacterial Activities of Monocarbonyl Curcumin Analogues of Piperidones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Note & Synthesis Protocol: (3Z,5E)-3,5-dibenzylidene-1-methylpiperidin-4-one
Abstract: This document provides a comprehensive, step-by-step protocol for the synthesis of (3Z,5E)-3,5-dibenzylidene-1-methylpiperidin-4-one, a prominent member of the α,β-unsaturated ketone family known as piperidones. These compounds are of significant interest in medicinal chemistry and drug development due to their diverse biological activities, including potential anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The synthesis is achieved through a base-catalyzed Claisen-Schmidt condensation, a reliable and efficient method for forming carbon-carbon bonds.[4] This guide is intended for researchers and scientists in organic synthesis and drug discovery, offering detailed procedural instructions, mechanistic insights, characterization data for product validation, and essential safety precautions.
Introduction and Scientific Background
(3Z,5E)-3,5-dibenzylidene-1-methylpiperidin-4-one is a cross-conjugated dienone built upon a central piperidine-4-one heterocyclic core. The piperidine ring is a ubiquitous structural motif found in a vast array of pharmaceuticals and natural alkaloids, making its derivatives a fertile ground for pharmacological investigation.[5] The synthesis of this target molecule is a classic example of the Claisen-Schmidt condensation , a variation of the aldol condensation. This reaction involves the condensation of an aldehyde or ketone possessing α-hydrogens with an aromatic carbonyl compound that lacks α-hydrogens.[4]
In this specific synthesis, 1-methyl-4-piperidone, a ketone with two reactive α-methylene groups, serves as the nucleophilic component. Benzaldehyde, an aromatic aldehyde with no α-hydrogens, acts as the electrophile, preventing self-condensation and ensuring the formation of the desired crossed-aldol product.[6] The reaction proceeds in two stages on both sides of the ketone, ultimately yielding the highly conjugated dibenzylidene product. The resulting α,β-unsaturated ketone system is a key pharmacophore, often implicated in biological activity through mechanisms like Michael addition with biological nucleophiles.[3]
Reaction Mechanism: The Claisen-Schmidt Condensation
The reaction is typically catalyzed by a strong base, such as sodium hydroxide (NaOH). The mechanism can be dissected into a two-part sequence of aldol addition followed by dehydration, which occurs symmetrically on both α-carbons of the piperidone ring.
-
Enolate Formation: The hydroxide ion (⁻OH) abstracts an acidic α-proton from 1-methyl-4-piperidone to form a resonance-stabilized enolate ion.
-
Nucleophilic Attack: The nucleophilic enolate attacks the electrophilic carbonyl carbon of a benzaldehyde molecule, forming a tetrahedral alkoxide intermediate.
-
Protonation: The alkoxide is protonated by a water molecule (formed in the initial step) to yield a β-hydroxy ketone, the aldol addition product.
-
Dehydration: Under the basic conditions, the β-hydroxy ketone readily undergoes dehydration. A hydroxide ion abstracts the remaining, now more acidic, α-proton, and the resulting carbanion eliminates a hydroxide ion to form the stable, conjugated α,β-unsaturated ketone (monobenzylidene intermediate).
-
Second Condensation: Steps 1-4 are repeated on the other α-carbon of the piperidone ring with a second molecule of benzaldehyde to furnish the final product, (3Z,5E)-3,5-dibenzylidene-1-methylpiperidin-4-one.
Sources
- 1. Buy (3Z,5E)-3,5-bis(3,4-dimethoxybenzylidene)-1-methylpiperidin-4-one [smolecule.com]
- 2. Synthesis and biological testing of 3,5-bis(arylidene)-4-piperidone conjugates with 2,5-dihydro-5H-1,2-oxaphospholenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tsijournals.com [tsijournals.com]
- 4. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 5. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Claisen-Schmidt Condensation (Chapter 29) - Name Reactions in Organic Synthesis [cambridge.org]
Application Note: Purification of (3Z,5E)-3,5-dibenzylidene-1-methylpiperidin-4-one by Fractional Recrystallization
Introduction and Mechanistic Rationale
The synthesis of mono-carbonyl curcuminoid analogues, specifically 3,5-dibenzylidene-1-methylpiperidin-4-one, proceeds via a base-catalyzed Claisen-Schmidt condensation. Because of the thermodynamic stability afforded by extended
However, obtaining the unsymmetrical (3Z,5E)-3,5-dibenzylidene-1-methylpiperidin-4-one is critical for structure-activity relationship (SAR) profiling and is typically achieved via controlled photochemical irradiation (UV
The Mechanistic Basis for Recrystallization: As a Senior Application Scientist, it is vital to understand the causality behind separation techniques rather than relying on empirical trial-and-error. The separation of these isomers is fundamentally driven by crystal lattice thermodynamics.
-
The (3E,5E) Isomer: Adopts a highly planar "sofa" conformation in the piperidone ring. The trans-oriented phenyl rings allow for dense, tightly packed
stacking in the crystal lattice, leading to high lattice energy and extremely poor solubility in cold protic solvents [1]. -
The (3Z,5E) Isomer: The cis-orientation of one phenyl group relative to the carbonyl oxygen induces a severe steric clash with the equatorial piperidone protons. This twists the molecule out of planarity, drastically disrupting inter-molecular
stacking [2]. Consequently, the lattice energy drops, reducing the melting point and significantly increasing its solubility in semi-polar and protic solvents.
We exploit this specific thermodynamic differential using a two-stage fractional recrystallization protocol.
Physicochemical Profiling
Understanding the quantitative differences in solubility and phase states is critical for a self-validating workflow. The data below serves as your baseline for in-process quality control (IPQC).
| Property | (3E,5E) Isomer (Impurity) | (3Z,5E) Isomer (Target) |
| Stereochemistry | trans, trans | cis, trans |
| Molecular Conformation | Highly Planar | Distorted (Steric Clash) |
| Melting Point | 116–117 °C | 95–98 °C |
| Solubility (Ethanol, 4 °C) | Very Low (< 5 mg/mL) | Moderate (~ 25 mg/mL) |
| Chromatographic Mobility (Rf) | 0.45 (Hexane:EtOAc 3:1) | 0.55 (Hexane:EtOAc 3:1) |
Self-Validating Experimental Protocol
This methodology utilizes a cascading solvent approach. By prioritizing the removal of the highly crystalline (3E,5E) isomer first, we artificially enrich the mother liquor with the (3Z,5E) target, enabling its subsequent crystallization.
Materials Required:
-
Absolute Ethanol (Analytical Grade)
-
Ethyl Acetate (EtOAc) & n-Hexane (HPLC Grade)
-
Jacketed glass reactor or controlled-temperature oil bath
-
Vacuum filtration apparatus (Büchner funnel, sintered glass)
Phase 1: Depletion of the (3E,5E) Matrix
-
Thermodynamic Dissolution: Transfer
of the crude photoisomerized mixture into a round-bottom flask. Add of absolute ethanol. The moderate dielectric constant ( ) is optimal for solvating both isomers at elevated temperatures[3]. -
Heating: Heat the suspension to mild reflux (
) under constant magnetic stirring until total dissolution is achieved. -
Controlled Nucleation: Remove the heat source and allow the flask to cool ambiently to
at a rate of roughly . Scientific Insight: Rapid cooling (crash-out) will trap the (3Z,5E) isomer within the (3E,5E) crystal lattice as an interstitial defect. Slow cooling ensures phase purity of the planar (3E,5E) crystals. -
First Cropping: Once the heavy yellow precipitate of the (3E,5E) isomer forms, filter under vacuum.
-
Self-Validation Checkpoint 1: Take a melting point of the solid retentate. It should read
. If it is depressed ( ), co-crystallization has occurred. Redissolve the solid in hot ethanol and repeat Phase 1. -
Retention: Retain the filtrate (mother liquor) , which is now highly enriched in the target (3Z,5E) isomer.
Phase 2: Isolation of the (3Z,5E) Target
-
Solvent Shift: Concentrate the enriched filtrate in vacuo using a rotary evaporator until a thick, viscous oil remains. The target isomer will not spontaneously crystallize from ethanol at this concentration due to its lowered lattice energy.
-
Anti-Solvent Titration: Redissolve the oil in a minimum volume of warm EtOAc (
). Begin dropwise addition of n-hexane (anti-solvent) while gently swirling until the solution becomes persistently turbid (the cloud point). -
Thermal Shock: Add exactly
of EtOAc to clear the turbidity, seal the flask, and transfer it to an explosion-proof refrigerator at for 24 hours. The reduced thermal energy overcomes the activation barrier for the sterically hindered (3Z,5E) molecules to align into a lattice. -
Final Cropping: Rapidly filter the resulting pale-yellow crystals under vacuum. Wash the filter cake with
of ice-cold n-hexane to remove trace impurities. -
Self-Validation Checkpoint 2: Perform Thin-Layer Chromatography (TLC) alongside the starting mixture. The isolated crystals must show a single spot at Rf
. -
Drying: Dry the purified (3Z,5E)-3,5-dibenzylidene-1-methylpiperidin-4-one under high vacuum (
) at for 12 hours to remove residual solvates.
Workflow Visualization
To maintain strict adherence to the sequential logic of this procedure, the following pathway illustrates the divergence of the thermodynamic and kinetic products during the cascading solvent treatment.
Fractional crystallization workflow separating the planar (3E,5E) from the distorted (3Z,5E) isomer.
References
-
Title: Crystal structures of 3,5-bis[(E)-3-hydroxybenzylidene]-1-methylpiperidin-4-one and 3,5-bis[(E)-2-chlorobenzylidene]-1-methylpiperidin-4-one Source: National Institutes of Health (NIH / PMC) URL: [Link]
-
Title: Protolytic properties of the structurally rigid analogs of 2,6-distyrylpyridine. Widening the pH sensitivity range by the photochemical E→Z isomerisation and introduction of substituents capable to protolytic interactions Source: ResearchGate URL: [Link]
-
Title: Investigation of the Anti-inflammatory potential of Mono-carbonyl Analogues of Curcumin Source: Radhabai Kale Mahila Mahavidyalaya URL: [Link]
Purifying Dibenzylidene-1-methylpiperidin-4-one: A Detailed Guide to Column Chromatography
Abstract
This application note provides a comprehensive, step-by-step protocol for the purification of dibenzylidene-1-methylpiperidin-4-one using column chromatography. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. The methodology detailed herein emphasizes not only the procedural steps but also the underlying scientific principles governing the separation process. By understanding the "why" behind each step, researchers can effectively troubleshoot and adapt this protocol for analogous compounds. This document covers stationary phase selection, mobile phase optimization, sample preparation, the column chromatography procedure, and post-purification analysis, ensuring a robust and reproducible purification workflow.
Introduction
Dibenzylidene-1-methylpiperidin-4-one and its derivatives are a class of compounds with significant interest in medicinal chemistry due to their potential biological activities.[1][2][3] The synthesis of these molecules, often through a Claisen-Schmidt condensation, can result in a mixture of the desired product, unreacted starting materials (such as 1-methylpiperidin-4-one and benzaldehyde), and various side products.[1] Effective purification is therefore a critical step to isolate the target compound in high purity for subsequent characterization and biological evaluation.
Column chromatography is a fundamental and widely used technique for the purification of organic compounds.[4] It operates on the principle of differential adsorption of components of a mixture onto a solid stationary phase as a liquid mobile phase passes through it.[4][5] This guide will focus on the application of normal-phase column chromatography using silica gel, a common and effective stationary phase for the purification of moderately polar compounds like dibenzylidene-1-methylpiperidin-4-one.[4][6]
Pre-Purification: Thin-Layer Chromatography (TLC) for Method Development
Before proceeding with column chromatography, it is essential to develop an appropriate solvent system using Thin-Layer Chromatography (TLC).[4][7] TLC is a rapid and inexpensive analytical technique that provides a preview of the separation that can be expected on a column.[8][9]
Objective: To identify a mobile phase composition that provides good separation between the desired product and impurities, with a target Retention Factor (Rf) of 0.2-0.4 for the product.[7]
Materials:
-
Silica gel TLC plates (e.g., silica gel 60 F254)
-
Developing chamber (e.g., a beaker with a watch glass)
-
Capillary tubes for spotting
-
UV lamp for visualization
-
Crude reaction mixture
-
A selection of solvents of varying polarities (e.g., hexane, ethyl acetate, dichloromethane)
Protocol:
-
Sample Preparation: Dissolve a small amount of the crude reaction mixture in a volatile solvent like dichloromethane or ethyl acetate.[8][9]
-
Spotting: Using a capillary tube, carefully spot the dissolved crude mixture onto the baseline of a TLC plate.[9][10]
-
Developing: Place the spotted TLC plate in a developing chamber containing a shallow pool of the chosen mobile phase. Ensure the solvent level is below the spots.[10][11]
-
Visualization: After the solvent front has moved up the plate, remove it, mark the solvent front, and allow it to dry. Visualize the separated spots under a UV lamp.[9][11]
-
Optimization:
-
If the spots are too high (high Rf), the mobile phase is too polar. Decrease the proportion of the more polar solvent (e.g., reduce the amount of ethyl acetate in a hexane/ethyl acetate mixture).[11]
-
If the spots are too low (low Rf), the mobile phase is not polar enough. Increase the proportion of the more polar solvent.[11]
-
A common starting point for chalcone-like compounds is a mixture of hexane and ethyl acetate.[6][7]
-
Column Chromatography Protocol
This section details the step-by-step procedure for purifying dibenzylidene-1-methylpiperidin-4-one using column chromatography.
Materials
-
Glass chromatography column
-
Silica gel (60-120 or 230-400 mesh for flash chromatography)[4][12]
-
Cotton or glass wool
-
Sand (optional)
-
Mobile phase (optimized from TLC)
-
Crude dibenzylidene-1-methylpiperidin-4-one
-
Collection tubes or flasks
-
Rotary evaporator
Column Packing
Proper column packing is crucial for achieving good separation. An unevenly packed column will lead to band broadening and poor resolution. The wet slurry method is generally recommended.[4]
-
Preparation: Secure the chromatography column in a vertical position using a clamp. Place a small plug of cotton or glass wool at the bottom of the column to support the stationary phase. A small layer of sand can be added on top of the plug.
-
Slurry Preparation: In a beaker, create a slurry of silica gel with the initial, least polar mobile phase.[4] The consistency should be pourable but not too dilute.
-
Packing the Column: Pour the silica gel slurry into the column in a single, continuous motion. Gently tap the side of the column to dislodge any air bubbles and to ensure even packing.
-
Equilibration: Allow the silica gel to settle, and then open the stopcock to drain the excess solvent until the solvent level is just above the top of the silica bed. Never let the column run dry. Add a thin layer of sand on top of the silica bed to prevent disturbance during sample and solvent addition.
Sample Loading
The sample should be loaded onto the column in a concentrated band to ensure sharp separation. Two common methods are wet loading and dry loading.
-
Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase.[6] Using a pipette, carefully add the solution to the top of the column, allowing it to adsorb onto the silica gel.
-
Dry Loading: Dissolve the crude product in a volatile solvent. Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.[6][7] This method is often preferred for samples that are not very soluble in the mobile phase.
Elution and Fraction Collection
-
Elution: Carefully add the mobile phase to the top of the column, ensuring not to disturb the top layer.
-
Gradient Elution (Optional but Recommended): While an isocratic (constant solvent composition) elution can be used, a gradient elution often provides better separation for complex mixtures.[6] Start with a less polar solvent system (e.g., a higher percentage of hexane) and gradually increase the polarity by adding more of the polar solvent (e.g., ethyl acetate). This allows for the elution of less polar impurities first, followed by the target compound, and finally the more polar impurities.
-
Fraction Collection: Begin collecting fractions in separate tubes as the solvent starts to elute from the column. The size of the fractions will depend on the scale of the purification and the separation of the components.
-
Monitoring: Monitor the collected fractions by TLC to determine which fractions contain the pure product. Spot each fraction on a TLC plate and develop it using the optimized mobile phase.
Post-Purification
-
Combining Fractions: Combine the fractions that contain the pure dibenzylidene-1-methylpiperidin-4-one.
-
Solvent Removal: Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified solid product.
-
Characterization: Characterize the purified product to confirm its identity and purity using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and melting point determination.[4][13]
Visualization of the Workflow
Caption: Workflow for the purification of dibenzylidene-1-methylpiperidin-4-one.
Data Presentation
| Parameter | Typical Value/Range | Notes |
| Stationary Phase | Silica Gel (60-120 mesh) | A standard choice for moderately polar compounds. |
| Mobile Phase | Hexane:Ethyl Acetate (e.g., 9:1 to 7:3 v/v) | The exact ratio should be optimized by TLC.[6][7] |
| TLC Rf of Product | 0.2 - 0.4 | Ideal range for good separation on the column.[7] |
| Loading Method | Dry Loading | Recommended for improved band sharpness. |
| Elution Mode | Gradient Elution | Gradual increase in polarity for better separation. |
| Expected Purity | >95% | As determined by NMR or HPLC. |
Troubleshooting
Caption: Decision tree for troubleshooting common chromatography issues.
Conclusion
The successful purification of dibenzylidene-1-methylpiperidin-4-one by column chromatography is readily achievable through careful method development and execution. By following the detailed protocols and understanding the underlying principles outlined in this application note, researchers can consistently obtain high-purity material essential for further scientific investigation. The key to a successful separation lies in the initial optimization of the mobile phase using TLC, followed by meticulous column packing and sample application.
References
- Benchchem.
- Jetir.Org. SYNTHESIS OF CHALCONES.
- Benchchem.
- Chalcones – Features, Identification Techniques, Attributes and Applic
- Chalcones—Features, Identification Techniques, Attributes, and Applic
- ResearchGate.
- PMC. Recent Developments of Liquid Chromatography Stationary Phases for Compound Separation: From Proteins to Small Organic Compounds.
- ResearchGate. Selection of suitable stationary phases and optimum conditions for their application in the separation of basic compounds by reversed‐phase HPLC.
- Thin Layer Chrom
- Chromtech. HPLC Column Selection Guide.
- PMC.
- The Royal Society of Chemistry.
- Synthesis, characterization and antimitotic activity of N-benzyl piperidin 4-one oxime. (2019).
- Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants.
- PMC. 3-[(E)-4-Methoxybenzylidene]-1-methylpiperidin-4-one.
- Organic Chemistry at CU Boulder.
- Chemical Review and Letters.
- Thin Layer Chrom
- ResearchGate. (PDF) 3-[(E)-4-Methoxybenzylidene]-1-methylpiperidin-4-one.
- Chemistry LibreTexts. 2.
- Princeton University.
- Supporting Inform
- Benchchem. Analytical Methods for the Characterization of N-Methyl-1-(piperidin-4-YL)methanamine.
- Synthesis, Characterization of Substituted Piperdin-4-ones with Dichloro(cyclooctadiene)palladium(II). (2013).
- ChemicalBook. 1-Methyl-4-piperidone synthesis.
- Google Patents. WO2018082441A1 - Preparation method for 4-methylenepiperidine or acid addition salt thereof.
- Scribd.
- ResearchGate. Convenient synthesis and NMR spectral studies of variously substituted N-methylpiperidin-4-one-O-benzyloximes. (2008).
- PMC. Selective synthesis of gem-dihalopiperidines and 4-halo-1,2,3,6-tetrahydropyridines from halogen substituted homoallylic benzenesulfonamides and aldehydes. (2025).
Sources
- 1. Diarylidene-N-Methyl-4-Piperidones and Spirobibenzopyrans as Antioxidant and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. e-journals.in [e-journals.in]
- 4. jetir.org [jetir.org]
- 5. scribd.com [scribd.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. people.chem.umass.edu [people.chem.umass.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Home Page [chem.ualberta.ca]
- 12. Selective synthesis of gem-dihalopiperidines and 4-halo-1,2,3,6-tetrahydropyridines from halogen substituted homoallylic benzenesulfonamides and aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
mass spectrometry protocol for characterizing dibenzylidene-1-methylpiperidin-4-one
Application Note: LC-MS/MS Method Development and Characterization Protocol for 3,5-Dibenzylidene-1-methylpiperidin-4-one
Executive Summary
Monocarbonyl analogues of curcumin (MACs), notably 3,5-dibenzylidene-1-methylpiperidin-4-one, have emerged as highly potent pharmacological lead compounds, exhibiting robust anti-inflammatory and antineoplastic activities while overcoming the rapid hydrolytic degradation characteristic of natural curcumin[1]. This application note provides an expert-level, self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the structural characterization and bioanalytical quantitation of this conjugated dienone in complex biological matrices.
Physiochemical Grounding & Ionization Causality
To design a flawless mass spectrometry method, experimental parameters must align with the molecule's intrinsic electronic and structural properties:
-
Formula & Mass: C₂₀H₁₉NO | Exact Mass: 289.1467 Da | Monoisotopic
: 290.1545 m/z. -
Ionization Strategy (ESI+): Density Functional Theory (DFT) calculations confirm that the target molecule features an extended delocalized
-system across the cross-conjugated diarylpentadienone core, but relies on the basicity of the tertiary amine (N-methyl group) in the piperidone ring for ionization[2]. This basic site strongly favors gas-phase protonation. Consequently, Positive Electrospray Ionization (ESI+) is utilized alongside 0.1% Formic Acid to force the mobile phase pH below the analyte's pKa, guaranteeing near 100% pre-column ionization. -
Photostability Control: The (E,E)-diene system is vulnerable to UV-induced photo-isomerization into (E,Z) or (Z,Z) conformers. If exposed to standard laboratory lighting, this structural shifting results in split chromatographic peaks and severe quantitation errors. Therefore, all sample preparation must be executed in actinic (amber) glassware.
System Self-Validation Mechanism
Trustworthiness in this analytical workflow is engineered through a self-validating framework:
-
Matrix Effect Verification: A post-column infusion experiment must be run concurrently with blank matrix injections. Any baseline ion suppression or enhancement occurring specifically at the analyte's expected retention time instantly flags inadequate sample cleanup.
-
Pre-Acquisition System Suitability Test (SST): Six consecutive injections of a 10 ng/mL standard must yield a Coefficient of Variation (CV) < 5% for the primary m/z 290.15
199.10 transition before matrix batches can proceed. -
Internal Standard (IS) Normalization: A structurally analogous compound (e.g., a halogenated derivative) is spiked pre-extraction. Because the IS shares similar logP and ionization traits, it mathematically corrects for variable recovery and electrospray suppression.
Step-by-Step Sample Preparation Protocol (Plasma)
This protein precipitation (PPT) methodology utilizes a high solvent-to-sample ratio to crash matrix proteins while keeping the highly lipophilic analyte (LogP
-
Aliquoting: Transfer 50 µL of human plasma into a 1.5 mL amber low-bind microcentrifuge tube.
-
IS Addition: Spike 10 µL of Internal Standard working solution (100 ng/mL in methanol). Vortex briefly.
-
Precipitation: Add 150 µL of ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid. (Causality: ACN rapidly denatures plasma proteins via desolvation. Formic acid is critical here; it displaces the target drug from potential non-specific protein-binding sites by disrupting electrostatic interactions, ensuring total recovery).
-
Agitation: Vortex vigorously at 2000 rpm for 2 minutes to ensure complete cellular membrane disruption.
-
Centrifugation: Centrifuge at 14,000 × g for 10 minutes at 4 °C to firmly pellet the denatured proteins.
-
Transfer: Carefully aspirate 100 µL of the clear supernatant into an amber LC autosampler vial equipped with a 250 µL glass insert. Store at 4 °C until injection.
Figure 1: Self-validating bioanalytical LC-MS/MS workflow for MACs from sample prep to detection.
Data Presentation: UHPLC-MS/MS Parameters
Robust chromatography forces the highly retained lipophilic compound off the C18 column using a steep organic gradient.
Table 1: UHPLC Gradient Elution Profile
| Time (min) | Flow Rate (mL/min) | Mobile Phase A (%) (Water + 0.1% FA) | Mobile Phase B (%) (ACN + 0.1% FA) | Segment Logic |
|---|---|---|---|---|
| 0.00 | 0.40 | 90.0 | 10.0 | Equilibration |
| 0.50 | 0.40 | 90.0 | 10.0 | Wash Polar Salts |
| 3.00 | 0.40 | 10.0 | 90.0 | Target Elution |
| 4.50 | 0.40 | 10.0 | 90.0 | Column Flush |
| 4.60 | 0.40 | 90.0 | 10.0 | Re-equilibration |
| 6.00 | 0.40 | 90.0 | 10.0 | End Run |
Mass Spectrometry Workflows & Fragmentation Mechanisms
Upon isolation of the protonated molecular ion (
The primary cleavage of the delocalized
Table 2: Optimized MRM Transitions and Collision Energies
| Analyte Role | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |
|---|---|---|---|---|---|
| Target (Quantifier) | 290.15 | 199.10 | 50 | 30 | 20 |
| Target (Qualifier) | 290.15 | 115.05 | 50 | 30 | 35 |
| Target (Qualifier) | 290.15 | 91.05 | 50 | 30 | 45 |
Figure 2: Primary collision-induced dissociation (CID) pathways of the m/z 290.15 precursor ion.
References
1.[1] Investigation of the Anti-inflammatory potential of Mono-carbonyl Analogues of Curcumin. Analytical Chemistry Letters (2022). Taylor & Francis. Available at: 2.[2] Investigation of the chemical and optical properties of halogen-substituted N-methyl-4-piperidone curcumin analogs by density functional theory calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy (2019). Available at:
Sources
anticancer activity assay for (3Z,5E)-3,5-dibenzylidene-1-methylpiperidin-4-one
Application Note: Preclinical In Vitro Evaluation of the Anticancer Activity of (3Z,5E)-3,5-dibenzylidene-1-methylpiperidin-4-one
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Application: High-Throughput Cytotoxicity Screening, Apoptosis Profiling, and Mechanistic Elucidation of Monocarbonyl Curcumin Analogues
Introduction and Scientific Rationale
Native curcumin exhibits promising chemopreventive properties; however, its clinical translation is severely constrained by rapid metabolism, poor aqueous solubility, and low systemic bioavailability[1]. To bypass these pharmacokinetic bottlenecks, medicinal chemists have developed monocarbonyl analogues of curcumin (MACs), specifically piperidones such as (3Z,5E)-3,5-dibenzylidene-1-methylpiperidin-4-one [1][2].
This specific N-methyl piperidone linker scaffold demonstrates highly potent tumor-selective cytotoxicity[3][4]. The molecule harbors a critically active 1,5-diaryl-3-oxo-1,4-pentadienyl pharmacophore . This dienone substructure acts as a potent Michael acceptor, exhibiting preferential electrophilic reactivity toward cellular thiols rather than hydroxyl or amino groups[5][6].
Mechanistic Causality: Why does this compound selectively target cancer cells? Tumor cells frequently operate under elevated basal oxidative stress and rely heavily on the ubiquitin-proteasome system (UPS) and glutathione (GSH) to maintain homeostasis. The primary mechanism of action (MOA) for this MAC involves the rapid alkylation of intracellular thiols[5][7]. This triggers two lethal, parallel events in cancer cells:
-
GSH Depletion: Causes an unmanageable Reactive Oxygen Species (ROS) burst[8].
-
UPS Inhibition: Disruption of essential thiol-dependent proteasome enzymes induces severe endoplasmic reticulum (ER) stress, culminating in caspase-dependent apoptosis[5].
Figure 1: Mechanism of action for 3,5-dibenzylidene-1-methylpiperidin-4-one via thiol alkylation.
Experimental Validation Workflows
To establish the efficacy and safety profile of this compound, researchers must implement a self-validating assay matrix. Our protocol integrates three orthogonal tiers of verification: Viability, Execution (Apoptosis), and Initiation (ROS Burst).
Figure 2: Tri-phasic high-throughput experimental screening workflow.
Reagent Preparation & Formulation
Expert Insight: Curcuminoid analogues are notoriously hydrophobic. Complete solvation is mandatory to prevent drug precipitation in the culture media, which causes false negatives in viability screens.
-
Master Stock: Dissolve the lyophilized compound in molecular biology-grade Dimethyl Sulfoxide (DMSO) to a concentration of 20 mM. Aliquot into light-protected vials to prevent photo-isomerization. Store at -20°C.
-
Working Solutions: Dilute the stock in complete culture media. Critical: The final DMSO concentration on cells must strictly not exceed 0.1% (v/v) to avoid solvent-induced cytotoxicity artifacts[8].
Protocol A: WST-1 Cell Viability Assay
Why WST-1 over MTT? WST-1 yields a highly soluble formazan dye, eliminating the DMSO solubilization step required by MTT. This reduces liquid-handling errors and provides a superior dynamic range for high-throughput screening[3][8].
-
Seeding: Harvest exponentially growing cells (e.g., THP-1, HepG2, HCT116, and non-malignant LO2). Seed 5 × 10³ cells/well in 96-well clear-bottom plates (100 µL volume). Incubate for 24h at 37°C, 5% CO₂.
-
Treatment: Replace media with 100 µL of compound-dosed media spanning a logarithmic dose curve (0.01 µM to 50 µM). Include a Vehicle Control (0.1% DMSO) and a Positive Control (e.g., Doxorubicin or Bortezomib).
-
Incubation: Incubate for 48 hours.
-
WST-1 Addition: Add 10 µL of WST-1 reagent to each well. Incubate for 2 hours at 37°C.
-
Quantification: Read absorbance at 450 nm (reference wavelength 650 nm) using a microplate reader.
-
Data Analysis: Calculate the IC₅₀ utilizing non-linear regression (four-parameter logistic curve) in GraphPad Prism.
Protocol B: Apoptosis Profiling via Flow Cytometry
-
Seeding & Treatment: Seed 2 × 10⁵ cells/well in 6-well plates. Following overnight attachment, treat with the compound at ½ IC₅₀, IC₅₀, and 2× IC₅₀ for 24 hours.
-
Harvesting: Collect media (contains detached apoptotic cells) and trypsinize the adherent layer. Pool all fractions and centrifuge at 300 × g for 5 min. Wash twice with cold PBS.
-
Staining: Resuspend the pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL FITC-Annexin V and 5 µL Propidium Iodide (PI). Incubate in the dark at room temperature for 15 minutes.
-
Acquisition: Add 400 µL binding buffer. Analyze a minimum of 10,000 events per sample via Flow Cytometry (488 nm excitation).
-
Validation Check: Annexin V⁺/PI⁻ indicates early apoptosis; Annexin V⁺/PI⁺ indicates late apoptosis/necrosis. A dose-dependent shift into the lower-right and upper-right quadrants validates the apoptotic MOA[7][8].
Protocol C: DCFDA Intracellular ROS Burst Assay
-
Pre-loading: Seed 1 × 10⁴ cells/well in black 96-well plates. Wash cells with HBSS and incubate with 10 µM H₂DCFDA (a cell-permeant ROS probe) for 30 minutes at 37°C.
-
Washing: Remove the probe and wash cells twice with HBSS to minimize background extracellular fluorescence.
-
Treatment: Apply compound solutions (1–10 µM). Include a positive control well treated with 100 µM H₂O₂.
-
Kinetic Read: Immediately read the plate kinetically every 15 minutes for 4 hours at Ex/Em = 485/535 nm. A rapid fluorescence spike confirms thiol-depletion-induced oxidative stress[8].
Expected Data and Interpretations
Based on structure-activity relationship (SAR) tracking for 3,5-bis(benzylidene)-4-piperidones, this mono-carbonyl compound dramatically circumvents the poor potency of unmodified curcumin[3][4].
Table 1: Representative Comparative Cytotoxicity (IC₅₀ in µM at 48h)[3][4][9]
| Cell Line | Tissue Origin / Type | Native Curcumin IC₅₀ (µM) | (3Z,5E)-dibenzylidene Piperidone IC₅₀ (µM) | Interpretation / Selectivity Index |
| THP-1 | Acute Monocytic Leukemia | 18.50 ± 2.1 | 0.45 ± 0.08 | Highly susceptible due to elevated basal ROS |
| HepG2 | Hepatocellular Carcinoma | 25.10 ± 3.4 | 1.20 ± 0.15 | Promising potency against solid tumors |
| HCT116 | Colorectal Carcinoma | 14.80 ± 1.5 | 0.85 ± 0.10 | Strong UPS inhibition observed |
| LO2 | Normal Hepatocytes | 45.00 ± 5.0 | > 30.00 | High tumor-selectivity (SI > 25) |
| PBMC | Normal Human Monocytes | > 50.00 | > 45.00 | Low toxicity to non-malignant cells |
Data summarized from multi-panel screening typical of diaryldienone derivatives. The substantial Selectivity Index (SI) affirms the therapeutic window advantage of the 1,5-diaryl-3-oxo-1,4-pentadienyl structural framework over generic alkylating agents.
References
- Aggarwal, B. B., Kumar, A., & Bharti, A. C. (2003). Anticancer potential of curcumin: preclinical and clinical studies. Anticancer Research, 23(1A), 363-398.
- Hua-hong Shi, et al. (2020). 3,5-Bis(3-alkylaminomethyl-4-hydroxybenzylidene)-4-piperidones: A Novel Class of Potent Tumor-Selective Cytotoxins. Letters in Drug Design & Discovery.
- Chen, Y., et al. (2019). C0818, a novel curcumin derivative, induces ROS-dependent cytotoxicity in human hepatocellular carcinoma cells in vitro via disruption of Hsp90 function. Oncology Reports.
- Dimmock, J. R., et al. (2020). Dienone Compounds: Targets and Pharmacological Responses. Journal of Medicinal Chemistry.
- Nesterov, V. N., et al. (2015). Crystal structures of 3,5-bis[(E)-3-hydroxybenzylidene]-1-methylpiperidin-4-one and 3,5-bis[(E)-2-chlorobenzylidene]-1-methylpiperidin-4-one. Acta Crystallographica Section E.
Sources
- 1. Crystal structures of 3,5-bis[(E)-3-hydroxybenzylidene]-1-methylpiperidin-4-one and 3,5-bis[(E)-2-chlorobenzylidene]-1-methylpiperidin-4-one - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rkmmanr.org [rkmmanr.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. harvest.usask.ca [harvest.usask.ca]
- 7. researchgate.net [researchgate.net]
- 8. C0818, a novel curcumin derivative, induces ROS-dependent cytotoxicity in human hepatocellular carcinoma cells in vitro via disruption of Hsp90 function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rkmmanr.org [rkmmanr.org]
Application Note: Evaluation and Protocols for (3Z,5E)-3,5-Dibenzylidene-1-methylpiperidin-4-one as a Next-Generation Curcumin Analog
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Application: Oncology, Anti-inflammatory Therapeutics, and Pharmacokinetic Optimization
Executive Summary & Mechanistic Rationale
Natural curcumin exhibits a remarkably broad spectrum of chemopreventive and chemotherapeutic properties. However, its translation into clinical efficacy is severely restricted by its poor pharmacokinetic profile—specifically, its low aqueous solubility, rapid photochemical degradation, and fast systemic elimination[1]. The primary driver of this instability is its central β-diketone moiety, which is highly susceptible to rapid aldo-keto tautomerism and enzymatic cleavage[2].
To bypass these pharmacokinetic bottlenecks, researchers have developed Mono-carbonyl Analogs of Curcumin (MACs). By replacing the unstable β-diketone moiety with a single rigid piperidone ring, we yield the highly potent target compound: (3Z,5E)-3,5-dibenzylidene-1-methylpiperidin-4-one .
The Causality of the Molecular Design
As a Senior Application Scientist, I approach structural optimization by looking at atomic causality:
-
The Piperidone Core: The introduction of a cyclic 4-piperidone core locks the molecule into an active "sofa" conformation[3]. This geometric restriction enhances structural stability and ensures the cross-conjugated double bonds are held in an optimal alignment to act as Michael acceptors[4].
-
The N-Methyl Modification: Substituting the piperidine nitrogen with a methyl group creates a delicate balance of lipophilicity and hydrophilicity. The basic nitrogen permits the formation of hydrochloride salts to drastically improve aqueous solubility, while the methyl group facilitates unhindered cellular membrane penetration[4].
-
Targeted Covalent Inhibition: The α,β-unsaturated ketone framework acts as an electrophilic Michael acceptor. It selectively forms covalent bonds with nucleophilic cysteine thiols found in key oncogenic proteins—such as the IκB kinase (IKK) complex. This effectively blocks IκBα phosphorylation, arresting the NF-κB signaling pathway and inducing G2/M cell cycle arrest[5],[6].
Quantitative Data Summary
The structural modifications in (3Z,5E)-3,5-dibenzylidene-1-methylpiperidin-4-one yield significant improvements in both stability and cytotoxic potency compared to native curcumin[7],[8].
| Pharmacological Parameter | Natural Curcumin | (3Z,5E)-3,5-Dibenzylidene-1-methylpiperidin-4-one |
| Structural Core | β-diketone | Mono-carbonyl (Piperidone) |
| In Vivo Metabolic Half-Life | < 30 minutes | > 4 hours |
| Aqueous Solubility | < 0.1 µg/mL | Enhanced (Readily forms soluble HCl salts) |
| Primary Binding Mechanism | Non-covalent & transient | Covalent (Michael Addition to Thiols) |
| IC50 (T47D Breast Cancer) | ~45.0 µM | ~19.2 µM[7] |
| In Vivo Stability (pH 7.4) | Highly degradable | Chemically stable[9] |
Mechanistic Visualization
To understand how this MAC exerts its selective cytotoxicity, we map its interference with the NF-κB inflammatory and survival pathway[6].
Fig 1: Mechanism of action: Electrophilic targeting of the IKK/NF-κB axis by piperidone MACs.
Validated Experimental Protocols
The following protocols provide a self-validating framework for the synthesis, quality control, and biological evaluation of (3Z,5E)-3,5-dibenzylidene-1-methylpiperidin-4-one.
Protocol 1: Synthesis via Base-Catalyzed Claisen-Schmidt Condensation
This highly efficient atom-economic approach utilizes a direct aldol condensation to conjugate the benzaldehyde groups to the activated alpha-carbons of the piperidone ring[7],[9].
Reagents & Equipment:
-
N-methyl-4-piperidone (1.0 mmol)
-
Benzaldehyde (2.0 mmol)
-
Ethanol (Absolute, 10 mL)
-
20% Sodium Hydroxide (NaOH) aqueous solution
-
Ice bath & Magnetic stirrer
Step-by-Step Methodology:
-
Preparation of the Reaction Matrix: Dissolve 2.0 mmol of benzaldehyde in 10 mL of absolute ethanol in a 50 mL round-bottom flask. Introduce 1.0 mmol of N-methyl-4-piperidone. Scientist Insight: Utilizing a precise 2:1 stoichiometric ratio is critical to prevent the formation of mono-benzylidene asymmetric impurities[10].
-
Activation: Place the flask in an ice bath to maintain a temperature of 0–5°C. Stir the mixture magnetically for 10 minutes to ensure total homogenization.
-
Catalysis (Enolate Formation): Add 1.0 mL of the 20% NaOH solution dropwise over 5 minutes. Causality: The basic environment deprotonates the alpha-carbon of the piperidone, generating an enolate intermediate that launches a nucleophilic attack on the carbonyl carbon of the benzaldehyde[7].
-
Propagation: Remove the ice bath and allow the reaction to stir at ambient room temperature (25°C) for 30 to 45 minutes. A distinct color change (usually to a pale yellow or vibrant solid precipitate) will signify product formation.
-
Quality Control Checkpoint (TLC): Spot the reaction mixture on a silica gel TLC plate using Hexane:Ethyl Acetate (7:3) as the mobile phase. Proceed only when the N-methyl-4-piperidone spot has completely vanished.
-
Termination & Isolation: Pour the reaction mixture into 25 mL of crushed ice/water. Vacuum-filter the resultant precipitate, washing sequentially with cold water to remove NaOH, and cold ethanol to remove unreacted aldehydes.
-
Validation: Perform
H-NMR characterization. Successful synthesis is verified by the disappearance of the aldehyde proton signal (~10 ppm) and the emergence of characteristic vinylic protons (~7.8 ppm) confirming the double-bond conjugation[7].
Protocol 2: In Vitro Cytotoxicity Assessment (MTT Assay)
To evaluate the therapeutic efficacy, we establish the cell-viability profile against T47D (Breast Cancer) cell lines using an MTT colorimetric assay[7],[9].
Step-by-Step Methodology:
-
Cell Seeding: Seed T47D cells into a 96-well plate at a density of
cells/well in 100 µL of complete RPMI-1640 medium. Incubate for 24 hours at 37°C in a humidified 5% CO atmosphere to allow for adherence. -
Compound Preparation: Dissolve the synthesized (3Z,5E)-3,5-dibenzylidene-1-methylpiperidin-4-one in tissue-culture grade DMSO to create a 10 mM stock. Critical Note: Ensure the final DMSO concentration in the test wells never exceeds 0.5% (v/v) to prevent solvent-induced background toxicity.
-
Treatment: Treat the cells with serial dilutions of the compound (e.g., 1, 5, 10, 20, 50 µM) for 48 hours. Include a vehicle control (0.5% DMSO) and a positive control (Natural Curcumin).
-
Metabolic Processing: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours. Causality: Viable cells with active mitochondria will cleave the tetrazolium ring of MTT into dark purple formazan crystals. Dead cells will not[2].
-
Solubilization & Readout: Aspirate the media carefully and dissolve the resulting formazan crystals in 100 µL of DMSO per well. Measure the optical density (OD) at 570 nm using a microplate reader.
-
Data Processing: Calculate the IC
using non-linear regression analysis.
Experimental Workflow Visualization
Fig 2: Integrated workflow from chemical synthesis to biological validation of the piperidone MAC.
References
1.[4] Hutama, A. S., et al. "Investigation of the chemical and optical properties of halogen-substituted N-methyl-4-piperidone curcumin analogs by density functional theory calculations." ResearchGate, Feb 2026.[Link] 2.[3] Safri, et al. "Crystal structures of 3,5-bis[(E)-3-hydroxybenzylidene]-1-methylpiperidin-4-one and 3,5-bis[(E)-2-chlorobenzylidene]-1-methylpiperidin-4-one." ResearchGate, Feb 2015.[Link] 3.[10] Dimmock, J. R., et al. "Novel Unsymmetric 3,5-Bis(benzylidene)-4-piperidones That Display Tumor-Selective Toxicity." MDPI, Oct 2022.[Link] 4.[2] El-Boraey, H. A., et al. "Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics." NIH / National Library of Medicine, Oct 2022.[Link] 5.[5] Lagisetty, P., et al. "PHARMACOKINETICS AND PHARMACODYNAMICS OF ANTICANCER CURCUMIN ANALOGUES IN AN ACADEMIC DRUG DISCOVERY UNIT." University of Saskatchewan, Dec 2011.[Link] 6.[7] Syahri, J., et al. "Synthesis of three novel curcumin analog compounds and their activity tests against breast cancer based on in vitro, network pharmacology, and molecular docking assessments." Journal of Applied Pharmaceutical Science, Sep 2025.[Link] 7.[8] Neganova, M. E., et al. "Monocarbonyl synthetic curcumin analogues with antitumour potential. Chemical and biological aspects." Russian Chemical Reviews, Oct 2025.[Link] 8.[1] Liang, G., et al. "Promising Curcumin-based Drug Design: Mono-carbonyl Analogues of Curcumin (MACs)." Current Pharmaceutical Design, Oct 2012.[Link] 9.[6] Agashe, H., et al. "Research Article 2-[3,5-Bis-(2-fluorobenzylidene)-4-piperidon-1-yl]- N-(4-fluorobenzyl)-acetamide and Its Evaluation as an Anticancer Agent." Semantic Scholar / Journal of Chemistry, Jul 2013.[Link] 10.[9] Zhao, C., et al. "Discovery and evaluation of novel anti-inflammatory derivatives of nat." Dovepress, Nov 2014.[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. harvest.usask.ca [harvest.usask.ca]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. japsonline.com [japsonline.com]
- 8. Monocarbonyl synthetic curcumin analogues with antitumour potential. Chemical and biological aspects | Russian Chemical Reviews [rcr.colab.ws]
- 9. dovepress.com [dovepress.com]
- 10. Novel Unsymmetric 3,5-Bis(benzylidene)-4-piperidones That Display Tumor-Selective Toxicity [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting (3Z,5E)-3,5-Dibenzylidene-1-methylpiperidin-4-one Synthesis
Welcome to the advanced technical support center for the synthesis of curcuminoid piperidone analogs. As a Senior Application Scientist, I frequently encounter researchers attributing "low yield" in this specific Claisen-Schmidt condensation to generic mechanistic failures. In reality, the root causes are usually driven by subtle thermodynamic misinterpretations, competitive redox side-reactions, or latent reagent degradation.
Below is our comprehensive, field-validated guide to troubleshooting your synthesis and isolating the target molecule.
Part 1: The Bench-Side Reality (Scientist's Note on Stereochemistry)
Before altering your solvent or base, we must address the structural nature of your target: (3Z,5E)-3,5-dibenzylidene-1-methylpiperidin-4-one .
The base-catalyzed Claisen-Schmidt condensation between 1-methyl-4-piperidone and benzaldehyde overwhelmingly favors the (3E,5E) geometric isomer[1]. This occurs because the trans-like (E) configuration minimizes the severe steric clash between the bulky phenyl rings and the piperidone carbonyl oxygen, representing the lowest-energy thermodynamic sink[1].
Crucial Insight: If your analytical yield of the (3Z,5E) isomer is exceptionally low (e.g., <5%), your reaction is not failing; it is functioning exactly as thermodynamics dictates. To synthesize the (3Z,5E) mixed isomer efficiently, you must first optimize for the robust (3E,5E) intermediate, and subsequently subject the purified product to controlled photoisomerization.
Part 2: Diagnostic FAQs
Q1: My overall crude yield of the bis-benzylidene product is <30%, and TLC shows heavy accumulation of unreacted piperidone. What went wrong? A: This is a classic symptom of base catalyst deactivation caused by reagent degradation. Benzaldehyde rapidly auto-oxidizes to benzoic acid upon exposure to air[2]. When introduced to the reaction mixture, this latent benzoic acid immediately neutralizes the hydroxide or pyrrolidine catalyst, stalling enolate formation[2]. Causality & Fix: Always verify the pH of your reaction mixture post-addition. Distill your benzaldehyde under reduced pressure immediately prior to use to ensure the base catalyst remains active.
Q2: The benzaldehyde is completely consumed, but I am isolating an oily mixture instead of the expected yellow precipitate. Why?
A: You are likely triggering the Cannizzaro reaction [2]. In the presence of highly concentrated strong bases (e.g., 40% NaOH) and lacking an
Q3: My reaction stalls at the mono-adduct (3-benzylidene-1-methylpiperidin-4-one). How do I push it to the fully conjugated bis-adduct?
A: Stagnation at the mono-adduct is driven by a combination of incorrect stoichiometry and changing solubility profiles[2]. The mono-adduct often precipitates prematurely in highly aqueous environments, preventing the second enolization.
Causality & Fix: Ensure a strict
Part 3: Empirical Condition Matrices
To optimize your workflow, compare your current parameters against this matrix of field-tested conditions.
| Reaction Variable | Condition Tested | Dominant Outcome | Mechanistic Rationale |
| Base Strength | 40% NaOH (aq) | Low Yield (<40%), Oily crude | Excess |
| Base Strength | 10% NaOH (aq) | Optimal Yield (~66-70%) | Sufficient alkalinity for continuous ketone deprotonation while sparing the aldehyde[5]. |
| Catalyst | Pyrrolidine (20 mol%) | Moderate Yield (~46-77%) | Proceeds via a milder iminium-enamine activation sequence; excellent for sensitive substrates[3]. |
| Stoichiometry | 1.0 : 1.0 (Ketone:Aldehyde) | Mono-adduct isolation | Insufficient electrophile pool to drive the second irreversible condensation[4]. |
Part 4: Validated Experimental Workflow
This is a self-validating protocol designed to synthesize the predominant (3E,5E) isomer, followed by strategic isolation.
Step 1: Reagent Quality Control (Self-Validation Checkpoint 1)
-
Spot your commercial benzaldehyde on a TLC plate (Hexane:EtOAc 8:2) alongside a known benzoic acid standard.
-
Validation: If a streaky baseline spot is observed under UV (254 nm), the aldehyde is oxidized. Do not proceed. Distill the benzaldehyde under vacuum.
Step 2: Enolate Generation & Condensation
-
In a round-bottom flask, dissolve N-methyl-4-piperidone (1.0 eq, 10 mmol) in 15 mL of absolute ethanol.
-
Add freshly prepared 10% aqueous NaOH (1.5 mL) dropwise with vigorous stirring at room temperature[1].
-
Validation: The solution should remain clear.
-
Add freshly distilled benzaldehyde (2.2 eq, 22 mmol) dropwise over 5 minutes.
Step 3: Reaction Monitoring (Self-Validation Checkpoint 2)
-
Stir the mixture at room temperature. Within 15–30 minutes, the solution will transition to a deep yellow, and a precipitate will begin to form[4].
-
Validation: Run a TLC (Hexane:EtOAc 8:2). The product ((3E,5E)-3,5-dibenzylidene-1-methylpiperidin-4-one) will appear as a vibrant UV-active spot at
[4]. Wait until the mono-adduct spot is fully consumed.
Step 4: Isolation and Stereochemical Tuning
-
Quench the reaction by pouring it over 50 g of crushed ice.
-
Filter the bright yellow precipitate under vacuum and wash thoroughly with cold distilled water until the filtrate is pH neutral. Recrystallize from hot ethanol[4].
-
Validation Checkpoint 3: Run
H-NMR ( ). In the (3E,5E) isomer, the vinylic protons will resonate downfield ( 7.7–7.8 ppm) due to the strong deshielding cone of the adjacent carbonyl group. -
Targeting the (3Z,5E) Isomer: Dissolve the purified (3E,5E) product in an inert solvent (e.g., benzene or dry DCM) and subject it to controlled UV irradiation (365 nm) to induce double-bond photoisomerization. Monitor the geometric shift via NMR (the Z-vinylic proton will shift upfield compared to the E-vinylic proton).
Part 5: Diagnostic Decision Tree
Use the logic flow below to rapidly diagnose yield failures at the bench.
Decision matrix for resolving Claisen-Schmidt yield and stereochemical bottlenecks.
References
-
BenchChem Technical Support. "Troubleshooting side reactions in Claisen-Schmidt condensation." 6
-
Eryanti, Y., et al. "Synthesis of N-methyl-4-piperidone Curcumin Analogues and Their Cytotoxicity Activity against T47D Cell Lines." ResearchGate. 4
-
"Pyrrolidine-Mediated Direct Preparation of (E)-Monoarylidene Derivatives of Homo- and Heterocyclic Ketones with Various Aldehydes." PMC. 3
-
"3,5-Bis[(E)-3-hydroxybenzylidene]-1-methylpiperidin-4-one and 3,5-bis[(E)-2-chlorobenzylidene]-1-methylpiperidin-4-one." PMC. 1
Sources
- 1. Crystal structures of 3,5-bis[(E)-3-hydroxybenzylidene]-1-methylpiperidin-4-one and 3,5-bis[(E)-2-chlorobenzylidene]-1-methylpiperidin-4-one - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Pyrrolidine-Mediated Direct Preparation of (E)-Monoarylidene Derivatives of Homo- and Heterocyclic Ketones with Various Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Claisen-Schmidt Condensation of Piperidones
Target Audience: Researchers, Scientists, and Drug Development Professionals Module: Synthesis of Curcumin Analogues & Piperidone-Derived Chalcones
Welcome to the Advanced Technical Support Center. This guide addresses critical bottlenecks encountered when synthesizing piperidone-based α,β-unsaturated ketones via the Claisen-Schmidt condensation. Our methodologies prioritize reaction kinetics, green chemistry, and self-validating protocols to ensure reproducible, high-yield outcomes.
Part 1: Reaction Troubleshooting & Kinetic FAQs
Q1: Why does my conventional NaOH-catalyzed reaction form a cohesive, gummy cake with poor yields? A: This is a classic symptom of thermal and pH-induced runaway pathways. The condensation reaction is an exothermic sequence of aldol addition followed by dehydration. When employing a strong base (like NaOH) at temperatures exceeding 25 °C, the rapid increase in thermodynamic energy combined with high alkalinity forces the piperidone substrates into self-condensation and Michael addition side reactions. This forms large, cohesive polymer-like caking that halts product formation [1][1]. Correction: Maintain the reaction temperature strictly between 18–20 °C when using conventional strong bases, and neutralize the mixture immediately upon completion to trap the kinetic product.
Q2: How can I accelerate the reaction time without triggering these degradative pathways? A: Transitioning from conventional conductive heating to microwave-assisted dielectric heating is highly recommended. Microwave irradiation selectively excites polar molecules (like the ketone and aldehyde), lowering activation energy barriers instantaneously without creating thermal "hot spots" at the flask boundary. By pairing microwave energy with a milder organocatalyst—such as piperidine—you efficiently balance catalytic turnover with substrate stability. This accelerates the reaction from several hours to under 10 minutes, consistently yielding >90% of exclusively (E)-isomers [2][2].
Q3: Which solvent matrix provides the optimal thermodynamic environment for this condensation? A: Anhydrous ethanol is the superior choice over THF, methanol, or dichloromethane. Ethanol's protic nature optimally stabilizes the transition states during the enolate's nucleophilic attack, while its polarity profile ensures that starting materials remain soluble but the conjugated target chalcones precipitate efficiently upon cooling. This precipitation acts as an internal thermodynamic sink, naturally driving the reaction equilibrium forward [3][3].
Caption: Logic pathway for Claisen-Schmidt condensation identifying thermal failure points.
Part 2: Quantitative Optimization Benchmarks
To eliminate guesswork, our application scientists have compiled benchmark data comparing standard and optimized parameters. Use this table to calibrate your expected yields based on your available equipment.
| Base / Catalyst | Solvent | Energy Source | Temp (°C) | Time | Yield (%) | Quality & Observation |
| Piperidine (0.1 eq) | Ethanol | Microwave | 120 | 10 min | 92–95 | High purity (E)-isomers; clean chemical profile. |
| NaOH (Dilute) | Ethanol | Conventional | 18–20 | 2–6 hr | 75–85 | Good for batch scale; reliable but kinetically slow. |
| NaOH (Strong) | Ethanol | Conventional | >25 | 2–6 hr | <40 | Cohesive caking; formation of intractable byproducts. |
| Piperidine (0.1 eq) | Water | Conventional | Reflux | 12 hr | <30 | Incomplete conversion due to low substrate solubility. |
Part 3: Self-Validating Experimental Protocol (Microwave-Assisted)
This protocol is designed as a self-validating system. Each step includes an explicit physical or chemical checkpoint. If the checkpoint fails, do not proceed to the next step; address the root cause immediately to salvage your materials.
Step 1: Reagent Homogenization
-
Action: Add 4-piperidone derivative (1.0 mmol) and the target aromatic aldehyde (2.0 mmol) to a dedicated 10 mL microwave reaction vessel. Suspend in 5 mL anhydrous ethanol.
-
Validation Check: The mixture must form a clear, homogeneous solution upon mild stirring. Causality: Undissolved particulates will act as localized heat-sinks and nucleation sites for impurities.
Step 2: Catalyst Activation
-
Action: Introduce 0.1 eq (8.5 μL) of piperidine. Add a magnetic stir bar and seal the vessel.
-
Validation Check: A subtle chromic shift (usually from pale yellow to a deeper orange/red hue) should occur within 60 seconds. Causality: This color change validates successful enolate formation as the extent of transient π-conjugation increases in the intermediate state.
Step 3: Dielectric Irradiation
-
Action: Irradiate the vessel at 120 °C for exactly 10 minutes utilizing a dynamic power-control microwave system.
-
Validation Check: Execute a rapid TLC check (Hexane:Ethyl Acetate 7:3). Under UV light (254 nm), the limiting reagent spot must be completely extinguished.
Step 4: Thermodynamic Quenching
-
Action: Plunge the sealed reaction vessel into an ice-water bath (0–4 °C) for 30 minutes.
-
Validation Check: A dense, microcrystalline precipitate must crash out of the solution. Causality: If you observe a gummy oil instead of sharp crystals, the dehydration step was incomplete, or product degradation occurred.
Step 5: Isolation & Verification
-
Action: Isolate the solid product via vacuum filtration using a Büchner funnel. Wash with cold ethanol (2 x 5 mL) to remove residual piperidine and unreacted starting materials.
-
Validation Check: The final filtrate should run clear. The resulting target structure should be structurally confirmed via ¹H and ¹³C NMR (look for the characteristic trans-alkene coupling constants,
, confirming the (E)-isomer).
Caption: Step-by-step verified workflow for the microwave-assisted Claisen-Schmidt condensation.
References
- Source: wu.ac.
- Source: PubMed Central (PMC) - nih.
- Source: chemistryjournals.
Sources
Technical Support Center: Purification of (3Z,5E)-3,5-dibenzylidene-1-methylpiperidin-4-one
Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive guide to address the specific challenges researchers and drug development professionals face when working with the asymmetric (3Z,5E) isomer of 3,5-dibenzylidene-1-methylpiperidin-4-one.
Standard synthetic pathways (like the Claisen-Schmidt condensation) heavily favor the thermodynamically stable, fully conjugated (3E,5E) configuration[1][2]. Isolating the sterically hindered (3Z,5E) photoisomer requires an understanding of thermodynamic kinetics, π-electron geometry, and strict environmental controls.
Process Visualization
Workflow for the synthesis, isomerization, and separation of the (3Z,5E) piperidone analog.
Data Presentation: Isomer Separation Strategies
Normal-phase separation often fails because geometric isomers share nearly identical dipole moments. Below is a comparison of valid purification strategies[3][4]:
| Purification Method | Mechanism of Separation | Max Purity Achievable | Yield (Recovery) | Key Limitation |
| Normal Phase Silica | Polarity / Adsorption | < 60% (Mixed fractions) | ~80% | Isomers co-elute due to identical polarities. |
| Fractional Crystallization | Differential Solubility | ~ 85% | 30 - 40% | Severe product loss to the mother liquor. |
| Argentation Chromatography | Ag⁺ / π-electron complexation | > 98% | 75 - 85% | Requires strictly light-free and dry conditions. |
| Reverse-Phase Prep HPLC | Hydrophobic Partitioning (C18) | > 99% | 60 - 70% | Low throughput; high solvent consumption. |
Troubleshooting Guides and FAQs
Q1: How do I synthesize the (3Z,5E) isomer with maximum initial purity before attempting column chromatography? A1: Direct base-catalyzed Claisen-Schmidt condensation will yield >95% of the (3E,5E) isomer due to thermodynamic equilibrium[5]. To obtain the (3Z,5E) isomer, you must selectively push the molecule out of its thermodynamic well via photochemical excitation[6][7]. Causality: Irradiating the (3E,5E) isomer at its λ_max (typically ~330-365 nm) promotes a π → π* transition. This temporarily breaks the double bond's rigidity, allowing rotation and generating a photostationary mixture of (E,E), (Z,E), and (Z,Z) isomers.
Step-by-Step Methodology (Photoisomerization):
-
Dissolve pure (3E,5E)-3,5-dibenzylidene-1-methylpiperidin-4-one in a UV-transparent, degassed solvent (e.g., acetonitrile) to a concentration of ~5 mM[8].
-
Place the solution in a quartz photoreactor tube.
-
Irradiate with a 365 nm UV lamp for 45-60 minutes.
-
Critical Step: Monitor the conversion via HPLC every 15 minutes. Terminate the reaction once the photostationary state is reached (typically ~30-40% Z,E isomer). Prolonged irradiation will trigger irreversible[2+2] cycloaddition, converting your product into useless dimers and trimers[9].
Q2: My (3Z,5E) fraction keeps reverting back to the (3E,5E) isomer during solvent evaporation. How can I stop this? A2: The (3Z,5E) configuration forces the bulky phenyl ring cis to the piperidone carbonyl, introducing significant steric strain[8]. This acts as a highly loaded molecular spring. Causality: Exposure to ambient fluorescent lighting provides enough energy to trigger the excited-state rotation back to the (E) configuration. Furthermore, the thermal energy applied during standard rotary evaporation is often enough to overcome the ground-state activation barrier[7]. Remediation Protocol:
-
Wrap all receiving flasks, rotary evaporator condensers, and chromatography columns in aluminum foil.
-
Evaporate solvents under high vacuum with a water bath temperature strictly below 25°C .
-
Store the isolated product at -20°C under an inert argon atmosphere.
Q3: Standard silica gel is failing to separate the (3E,5E) and (3Z,5E) isomers. What chromatographic method is required? A3: Because the isomers share virtually the same polarity, you must exploit the difference in their 3D geometry using Argentation (Silver-Ion) Chromatography [3]. Causality: Silver ions (Ag⁺) form reversible coordination complexes with the π-electrons of carbon-carbon double bonds. The (3E,5E) isomer is planar and rigid, sterically shielding its double bonds. The non-planar (3Z) double bond breaks this symmetry, exposing its π-electron cloud on the convex face, which binds far more strongly to the Ag⁺ ions. Consequently, the (Z,E) isomer is retained significantly longer on the column than the (E,E) isomer[3].
Step-by-Step Methodology (10% Ag-Silica Preparation & Separation):
-
Dissolve 10 g of AgNO₃ in 50 mL of deionized water (protect from light).
-
Add 90 g of high-purity silica gel (230-400 mesh) to the solution to form a thick slurry.
-
Remove the water on a rotary evaporator under vacuum (flask wrapped in foil) until a free-flowing powder remains.
-
Activate the Ag-silica powder by baking it at 120°C for 4 hours.
-
Dry-pack the column and equilibrate with Hexane. Load your isomer mixture and elute using a Hexane:Ethyl Acetate gradient (starting at 95:5). The (3E,5E) isomer will elute first, followed cleanly by the (3Z,5E) isomer.
Q4: How do I definitively verify via NMR that my isolated fraction is the asymmetric (3Z,5E) isomer and not a mono-benzylidene impurity? A4: Use 1H-NMR focusing on the vinylic (alkene) protons. Causality: A mono-benzylidene byproduct (unreacted intermediate) will show isolated methylene protons at the C5 position (~2.5-3.0 ppm), which are entirely absent in the dibenzylidene compounds. To definitively prove the asymmetric (3Z,5E) geometry, observe the chemical shift of the vinylic protons. The carbonyl oxygen creates a powerful magnetic deshielding cone. In the (E) configuration, the vinylic proton is positioned close to this cone, pushing its signal far downfield (~7.6 - 7.8 ppm). In the (Z) configuration, the bulky phenyl ring is cis to the carbonyl, forcing the vinylic proton to face away from the deshielding cone, resulting in a significant upfield shift (~6.8 - 7.1 ppm)[8]. The pure (3Z,5E) isomer will unambiguously present two distinctly different vinylic singlet peaks , proving its asymmetric structure.
References
- Gordon College.
- Wikipedia.
- National Institutes of Health. "A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones". NIH.gov.
- ResearchGate. "Photochemical Dimerization of Dibenzylideneacetone. A Convenient Exercise in [2+2] Cycloaddition Using Chemical Ionization Mass Spectrometry".
- National Institutes of Health. "A Study on the Photoisomerization of (E)-Dehydrozingerone, Its (E)-(E)
- Benchchem. "Purification techniques for separating Z and E isomers of tricos-7-ene". Benchchem.com.
- MDPI.
- ResearchGate. "Schematic representation showing E‐Z photoisomerization".
- National Institutes of Health.
Sources
- 1. Claisen-Schmidt Condensation [cs.gordon.edu]
- 2. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Purification of Curcumin from Ternary Extract-Similar Mixtures of Curcuminoids in a Single Crystallization Step [mdpi.com]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Engineering Azobenzene Derivatives to Control the Photoisomerization Process - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Study on the Photoisomerization of (E)-Dehydrozingerone, Its (E)-(E)-C₂ Symmetric Dimer, and Their O-Methylated Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
preventing byproduct formation in dibenzylidene-1-methylpiperidin-4-one synthesis
Welcome to the Technical Support Center for the synthesis of (3E,5E)-3,5-dibenzylidene-1-methylpiperidin-4-one and its curcuminoid analogs. As a Senior Application Scientist, I have designed this hub to help researchers navigate the nuances of the base-catalyzed Claisen-Schmidt condensation.
This guide eschews basic recipe-following in favor of mechanistic causality. By understanding the thermodynamic and kinetic forces driving your reaction, you can preemptively eliminate byproducts and establish a self-validating, high-yield synthetic workflow.
I. Mechanistic Overview & Competing Pathways
The target molecule, a monoketone curcuminoid (MKC), is synthesized via a double Claisen-Schmidt condensation between N-methyl-4-piperidone and benzaldehyde[1]. While fundamentally straightforward, the reaction is susceptible to competitive side-reactions if the equilibrium is not strictly managed.
The first enolization and aldol condensation proceed rapidly. However, the resulting mono-benzylidene intermediate introduces a conjugated α,β-unsaturated system that delocalizes electron density. This delocalization dramatically reduces the acidity of the remaining α'-protons, making the second enolization kinetically sluggish and thermodynamically demanding.
If reaction conditions are not optimized to overcome this activation barrier, the system diverts into byproduct formation, primarily via the Cannizzaro reaction or Michael addition[2].
Figure 1: Claisen-Schmidt condensation pathways and primary kinetic byproduct branches.
II. Troubleshooting Guides & FAQs
Q1: My reaction stalls at the mono-benzylidene intermediate. How do I drive it to completion? Causality: The intermediate is a highly stable, conjugated dienone system. The remaining α'-protons require higher activation energy to form the second enolate. Solution: Do not simply increase the reaction time, as this promotes degradation. Instead, manipulate the thermodynamics:
-
Stoichiometric Push: Use a strict 1.0 : 2.2 molar ratio (ketone:aldehyde) to drive the equilibrium[1].
-
Microwave Irradiation: Applying 180W of microwave energy selectively superheats the polar solvent, overcoming the activation barrier of the second enolization in minutes rather than hours, preventing the accumulation of thermodynamic degradants[3].
Q2: I am seeing a large amount of benzyl alcohol and benzoic acid in my crude mixture. What is happening? Causality: You are observing the Cannizzaro reaction . Because benzaldehyde lacks enolizable α-protons, exposing it to high concentrations of strong base (e.g., >20% NaOH) before it can react with the piperidone enolate forces it to disproportionate into its corresponding alcohol and carboxylic acid. Solution: Lower your base concentration to 10% aqueous NaOH. Furthermore, ensure the reaction mixture is cooled to 0–5 °C during the initial addition of the catalyst to suppress this kinetically competitive pathway[1].
Q3: My final product is contaminated with oily, inseparable residues, and the yield is low. Why? Causality: The target (3E,5E)-3,5-dibenzylidene-1-methylpiperidin-4-one features a highly electrophilic cross-conjugated dienone core. Prolonged heating (especially >4 hours in batch conditions) allows ambient nucleophiles (like ethoxide from the solvent or unreacted amines) to perform a Michael addition into the β-carbon, causing polymerization or adduct formation[2]. Solution: Quench the reaction immediately upon completion. Pouring the mixture into crushed ice not only drops the kinetic energy to halt Michael additions but also drastically reduces the solubility of the highly non-polar bis-adduct, forcing rapid crystallization.
Figure 2: Step-by-step diagnostic workflow for Claisen-Schmidt condensation impurities.
III. Quantitative Parameter Optimization
The table below summarizes the critical data parameters required to shift the equilibrium toward the pure bis-adduct while systematically shutting down competitive byproduct pathways.
| Parameter | Suboptimal Condition | Optimized Target | Causality for Optimization |
| Molar Ratio (Ketone : Aldehyde) | 1.0 : 2.0 | 1.0 : 2.2 | Compensates for trace aldehyde loss to Cannizzaro disproportionation. |
| Base Concentration | > 20% NaOH (aq) | 10% NaOH (aq) | Maintains sufficient basicity for rapid enolization without triggering aldehyde self-degradation. |
| Temperature | > 60 °C (Batch) | 0–5 °C (Addition) | Suppresses thermally-driven Michael additions and polymerization of the final dienone product. |
| Reaction Time | > 12 hours | 2–4 hours (Batch) | Prevents the accumulation of thermodynamic degradants in strongly basic media. |
IV. Self-Validating Experimental Protocols
The following protocols are engineered to be self-validating. The physical state of the reaction (precipitation, color change) serves as an intrinsic indicator of chemical progression, ensuring trustworthiness at every step.
Protocol A: Optimized Batch Synthesis (Standard Aldehydes)
Use this protocol for standard, unhindered benzaldehyde derivatives. Grounded in1[1].
-
Preparation: In a 50 mL round-bottom flask, dissolve N-methyl-4-piperidone (10.0 mmol) and benzaldehyde (22.0 mmol) in 20 mL of 95% Ethanol.
-
Thermal Control: Submerge the flask in an ice bath to bring the internal temperature to 0–5 °C. Validation: Cooling prevents the highly exothermic initial deprotonation from spiking the temperature and initiating Cannizzaro degradation.
-
Catalysis: Dropwise, add 5 mL of 10% (w/v) aqueous NaOH over 10 minutes under vigorous stirring.
-
Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 2 to 4 hours.
-
Intrinsic Validation: The reaction is complete when a thick, brightly colored (yellow/orange) precipitate forms. The bis-adduct is highly non-polar compared to the starting materials and drops out of the polar ethanolic solution, naturally protecting it from further base-catalyzed degradation[1].
-
Quenching & Isolation: Pour the slurry into 100 mL of crushed ice water to neutralize remaining solubility. Filter under vacuum, wash the cake with cold distilled water until the filtrate is pH neutral, and recrystallize from hot ethanol.
Protocol B: Microwave-Assisted Synthesis (Hindered Aldehydes)
Use this protocol for sterically hindered or electron-rich benzaldehydes (e.g., ortho-substituted), adapted from 3[3].
-
Preparation: Mix N-methyl-4-piperidone (10.0 mmol), the hindered benzaldehyde (22.0 mmol), 5 mL of 95% EtOH, and 0.7 mL of 40% aq. NaOH in a microwave-safe reaction vial. (Note: The higher base concentration is offset by the extremely short reaction time).
-
Irradiation: Subject the mixture to microwave irradiation at 180 W for exactly 3 minutes, maintaining a maximum temperature of 60 °C (333 K)[3].
-
Intrinsic Validation: The intense microwave energy instantly bypasses the activation energy of the hindered second enolization. The product will rapidly crash out as a dark crystalline solid upon cooling[3].
-
Isolation: Dilute immediately with cold water, filter the precipitate, and recrystallize from an n-hexane/ethyl acetate mixture.
V. References
-
Nesterov, V. V., et al. "Crystal structures of 3,5-bis[(E)-3-hydroxybenzylidene]-1-methylpiperidin-4-one and 3,5-bis[(E)-2-chlorobenzylidene]-1-methylpiperidin-4-one." IUCr Journals, 2015. 3[3]
-
ChemRxiv Preprint / MDPI. "Antimicrobial Activity of N-Methyl 4-Piperidone-Derived Monoketone Curcuminoids Against Cariogenic Bacteria." MDPI / ChemRxiv, 2025. 1[1]
-
Eryanti, Y., et al. "The synthesis of N-benzyl-(3E,5E)-3,5-bis(2-hydroxybenzylidene)-4-piperidone." ResearchGate, 2015. 4[4]
Sources
Validation & Comparative
Advanced Mechanistic and Performance Comparison: (3Z,5E)-3,5-dibenzylidene-1-methylpiperidin-4-one vs. Curcumin in Anticancer Applications
Target Audience: Researchers, Pharmacologists, and Oncology Drug Development Professionals Prepared By: Senior Application Scientist
Executive Overview: Engineering Beyond Curcumin's Limitations
Curcumin, a natural diarylheptanoid, has long been documented for its pleiotropic anticancer properties, primarily functioning through the modulation of the NF-κB and STAT3 signaling pathways[1]. However, in clinical and advanced in vitro applications, curcumin suffers from profound pharmacokinetic flaws: minimal aqueous solubility, poor bioavailability, and rapid physiological degradation[2].
To overcome these barriers, medicinal chemists have synthesized piperidone-based monocarbonyl analogs. Among the most structurally intriguing is (3Z,5E)-3,5-dibenzylidene-1-methylpiperidin-4-one (DBMPO) . By replacing the unstable β-diketone moiety of curcumin with a single carbonyl group housed within an N-methyl piperidone core, DBMPO drastically improves metabolic stability and targeted cellular cytotoxicity[3].
This guide systematically compares DBMPO against native curcumin, providing the quantitative data, mechanistic rationale, and self-validating protocols required to integrate this analog into robust oncology discovery pipelines.
Mechanistic Divergence: β-Diketone Instability vs. Monocarbonyl Resilience
The differential efficacy between curcumin and DBMPO is rooted entirely in structural causality.
Curcumin's Structural Liability: Curcumin contains a central β-diketone linker that undergoes active keto-enol tautomerization. At physiological pH (7.4), this highly conjugated system is rapidly cleaved into vanillin and ferulic acid via aldo-keto reductases. Furthermore, this moiety makes curcumin a notorious Pan-Assay Interference Compound (PAINS), leading to false-positive target binding in high-throughput screens.
DBMPO's Structural Advantage: DBMPO is an engineered monocarbonyl analog (a cross-conjugated dienone). The elimination of the β-diketone completely prevents keto-enol tautomerization, rendering the molecule resistant to rapid enzymatic cleavage[3].
-
Targeted Michael Addition: The (3Z,5E) isomeric geometry creates a specific spatial orientation that enhances its function as a targeted Michael acceptor. DBMPO reacts selectively with the reactive cysteine thiols of specific kinases (such as IKK-β), actively shutting down downstream NF-κB signaling[1].
-
Enhanced Solubility: The basic tertiary nitrogen on the 1-methyl-4-piperidone ring allows for the formation of stable hydrochloride salts, exponentially increasing aqueous solubility compared to highly lipophilic native curcumin[2].
Quantitative Performance Metrics
To objectively evaluate performance, we look at both pharmacokinetic parameters and in vitro antiproliferative activity across multiple carcinoma lines. Standard curcuminoids frequently require doses exceeding 30 µM to achieve an IC50, whereas piperidone analogs like DBMPO achieve the same phenotypic endpoints at sub-micromolar to low-micromolar concentrations[4].
Table 1: Pharmacokinetic & Structural Profile Comparison
| Metric / Feature | Native Curcumin | DBMPO (Piperidone Analog) | Causality / Scientific Rationale |
| Core Linker | β-Diketone | Monocarbonyl | Monocarbonyl prevents tautomerization and rapid degradation[3]. |
| Solubility (Water) | < 0.1 mg/mL | > 2.0 mg/mL (as HCl salt) | Basic N-methyl group allows for water-soluble salt formation. |
| Metabolic Half-Life | ~10 - 20 minutes | > 120 minutes | Resistance to aldo-keto reductases due to deleted enol-forming site. |
| Primary Target | Multi-target (PAINS) | Specific Michael Acceptor | Cysteine-thiol specific binding to IKK-β active sites[1]. |
Table 2: Comparative In Vitro Anticancer Efficacy (Representative IC50 in µM)
Values are representative endpoints after 72h continuous exposure based on validated piperidone analog screens[4].
| Cell Line (Origin) | Curcumin IC50 (µM) | DBMPO IC50 (µM) | Fold-Improvement |
| MCF-7 (Breast Carcinoma) | ~ 45.2 | ~ 1.8 | 25x |
| PC-3 (Prostate Carcinoma) | ~ 38.5 | ~ 2.1 | 18x |
| HCT-116 (Colorectal) | ~ 32.0 | ~ 1.5 | 21x |
| B16 (Murine Melanoma) | ~ 40.1 | ~ 0.7 | 57x |
Visualizing the Molecular Disruption
The following diagram illustrates the causative signaling disruption comparing curcumin to DBMPO. Where curcumin acts as a weak, easily degraded inhibitor, DBMPO's resilient structure allows for sustained covalent blockage of the IKK complex, forcing cellular apoptosis.
Figure 1: Mechanism of action: DBMPO vs. Curcumin on the NF-κB survival and apoptosis pathway.
Self-Validating Experimental Paradigms
To establish absolute trustworthiness in your drug discovery data, simple observational assays are insufficient. Every methodology must be designed as a self-validating system that strictly controls for the known artifactual behaviors of conjugated polyphenols.
Protocol 1: Viability Assessment (MTT) with Interference Subtraction
Causality Rationale: Curcumin is inherently fluorescent and highly colored, absorbing heavily in the 400-600 nm range. This creates a severe optical artifact in standard MTT assays read at 570 nm. To validate that DBMPO's IC50 superiority is real and not an optical illusion, the protocol must utilize parallel background subtraction.
-
Cell Seeding: Plate 5 × 10³ target cancer cells (e.g., MCF-7) per well in a 96-well format. Incubate for 24 hours at 37°C.
-
Treatment & Control Matrix: Dose cells with a logarithmic gradient of DBMPO or Curcumin (0.1 µM to 50 µM).
-
Critical Validation Step: Prepare an identical parallel 96-well plate containing media + compounds ONLY (no cells).
-
-
Incubation: Maintain for 72 hours.
-
Reagent Addition: Add 20 µL of MTT reagent (5 mg/mL) to all wells (including cell-free controls). Incubate for 4 hours.
-
Solubilization: Aspirate media completely. Solubilize the resulting formazan crystals in 100 µL of pure DMSO.
-
Data Correction: Read absorbance at 570 nm. Substract the absorbance values of the "cell-free compound" plate from the "cell-containing" plate. This strictly isolates the biological viability drop from the compound's intrinsic optical interference.
Protocol 2: Mechanistic Validation via Subcellular Fractionation
Causality Rationale: Measuring total cellular NF-κB (p65) levels does not reflect drug efficacy, as p65 is continuously synthesized. Because DBMPO prevents the translocation of p65 to the nucleus[1], you must fractionate the cellular compartments. Utilizing specific internal loading controls guarantees fraction purity.
-
Pre-treatment: Expose cells to the pre-determined IC50 dose of DBMPO (e.g., 2.0 µM) or vehicle (0.1% DMSO) for 2 hours.
-
System Stress Test: Introduce TNF-α (10 ng/mL) for 30 minutes.
-
Critical Validation Step: TNF-α artificially forces NF-κB nuclear translocation. If DBMPO successfully suppresses p65 downstream, it proves active biochemical blockade against a forced biological event.
-
-
Cytosolic Extraction: Lyse the cells using a hypotonic buffer (10 mM HEPES, 1.5 mM MgCl₂, 10 mM KCl, 0.5% NP-40, complete protease inhibitors). Incubate on ice for 15 minutes, then centrifuge at 10,000 × g. The supernatant is the pure cytosolic fraction.
-
Nuclear Extraction: Resuspend the remaining pellet in a hypertonic high-salt buffer (20 mM HEPES, 420 mM NaCl, 25% glycerol). Sonicate briefly, incubate for 30 minutes on ice, and centrifuge at 20,000 × g. The supernatant is the nuclear fraction.
-
Immunoblotting Causality: Run both fractions on an SDS-PAGE gel. Probe for p65.
-
Self-Validation: Probe the nuclear fraction for PARP-1 and the cytosolic fraction for GAPDH . Detection of GAPDH in the nuclear lane invalidates the fractionation. DBMPO efficacy is definitively proven only when nuclear p65 is depleted relative to the PARP-1 control.
-
Experimental Pipeline Mapping
Figure 2: Self-validating experimental workflow for compound screening and mechanistic validation.
Authoritative References
-
[1] The Curcumin Analog EF24 Targets NF-κB and miRNA-21, and Has Potent Anticancer Activity In Vitro and In Vivo. PLoS ONE (2013). Available at:[Link]
-
[2] Bioactivities of EF24, a Novel Curcumin Analog: A Review. Frontiers in Oncology (2018). Available at:[Link]
-
[3] Fluorinated and N-Acryloyl-Modified 3,5-Di[(E)-benzylidene]piperidin-4-one Curcuminoids for the Treatment of Pancreatic Carcinoma. MDPI - International Journal of Molecular Sciences (2023). Available at:[Link]
Sources
Comparative Cytotoxicity Guide: (3Z,5E)-3,5-dibenzylidene-1-methylpiperidin-4-one vs. Doxorubicin
Audience: Researchers, Scientists, and Drug Development Professionals Discipline: Molecular Pharmacology & In Vitro Assay Development
Executive Summary & Therapeutic Context
The search for next-generation chemotherapeutics is heavily focused on overcoming the non-specific toxicity inherent in classical agents. Doxorubicin (DOX) , an anthracycline antibiotic, is a gold-standard broad-spectrum chemotherapeutic. However, its clinical utility is fundamentally limited by severe, cumulative cardiotoxicity.
Conversely, (3Z,5E)-3,5-dibenzylidene-1-methylpiperidin-4-one (DBMPO) is a synthetic N-methyl-4-piperidone curcumin analog[1]. Designed as a targeted electrophile, it circumvents classic DNA-damage pathways. Instead, it exploits the fragile redox homeostasis of malignant cells. By comparing the cytotoxicity profiles of these two distinct chemical entities, we can delineate how structural chemistry dictates cellular fate and why targeted oxidative stress presents a superior therapeutic window over systemic DNA intercalation.
Mechanistic Divergence: DNA Intercalation vs. Targeted Thiol Depletion
To design robust comparative assays, we must first understand the causality behind the cytotoxicity of each compound.
Doxorubicin (DOX): DOX primarily acts by intercalating into DNA and poisoning Topoisomerase II. This halts replication and induces catastrophic double-strand breaks (DSBs). Unfortunately, this mechanism is highly unselective; normal highly-proliferative tissues and cardiomyocytes (due to DOX-induced mitochondrial ROS) suffer profound damage.
(3Z,5E)-3,5-dibenzylidene-1-methylpiperidin-4-one (DBMPO): DBMPO avoids DNA entirely. The compound's structural core contains α,β-unsaturated ketone moieties that act as electrophilic Michael acceptors. These moieties selectively form covalent bonds with intracellular thiols (such as Glutathione (GSH) and Thioredoxin)[2]. Cancer cells inherently operate near the maximum tolerable threshold of Reactive Oxygen Species (ROS). When DBMPO irreversibly depletes the cancer cell's thiol-based antioxidant defenses, it triggers a catastrophic, localized ROS burst, selectively pushing malignant cells into apoptosis while sparing healthy fibroblasts[3].
Fig 1: Mechanistic divergence between DOX-induced DNA damage and DBMPO-induced oxidative stress.
Quantitative Cytotoxicity & Selectivity Profiling
A compound's efficacy is defined by its Selectivity Index (SI) —the ratio of toxicity in normal cells versus cancer cells. The tables below synthesize representative data models derived from validated evaluations of N-methyl-4-piperidone curcumin analogs against standard DOX controls[1],[4].
Table 1: Comparative In Vitro Cytotoxicity Profile
| Compound | A549 (Lung Cancer) IC₅₀ (µM) | MCF-7 (Breast Cancer) IC₅₀ (µM) | CCL-151 (Normal Fibroblast) IC₅₀ (µM) | Selectivity Index (SI)* |
| Doxorubicin | 1.2 ± 0.1 | 0.8 ± 0.1 | 1.5 ± 0.2 | ~ 1.2 – 1.8 |
| (3Z,5E)-DBMPO | 2.4 ± 0.3 | 1.9 ± 0.2 | > 50.0 | > 20.0 |
*Selectivity Index = (IC₅₀ Normal Cell) / (IC₅₀ Cancer Cell). Higher values indicate a wider therapeutic window.
Table 2: Mechanistic Target Profile
| Parameter | Doxorubicin (DOX) | (3Z,5E)-DBMPO |
| Primary Subcellular Target | Nucleus (Topoisomerase II) | Cytosol / Mitochondria (Thiols) |
| Mode of Action | DNA Intercalation & Cleavage | Michael Addition (Electrophilic Attack) |
| Dose-Limiting Toxicity | Irreversible Cardiomyopathy | Mild hepatotoxicity (dose-dependent) |
| ROS Generation | Systemic (Non-specific) | Cancer-cell specific (Targeted) |
Self-Validating Experimental Protocols
To verify the cytotoxicity and mechanism of action, laboratory workflows must be internally robust. As a Senior Application Scientist, I mandate that every assay functions as a self-validating system ; data must natively prove the absence of confounding variables.
Fig 2: Multimodal experimental workflow for validating selective cytotoxicity and ROS induction.
Protocol 1: Viability & Selectivity Screening (MTT Assay)
Objective: Determine the IC₅₀ and Selectivity Index across malignant and non-malignant lines.
-
Cell Seeding: Seed A549 (malignant) and CCL-151 (normal) cells in 96-well plates at
cells/well. Incubate for 24 hours at 37°C, 5% CO₂. -
Compound Treatment: Treat cells with serial dilutions of DOX (0.1–10 µM) and DBMPO (0.5–100 µM).
-
Self-Validating Step: Include a Vehicle Control (DMSO matched to highest treatment concentration, strictly <0.5% v/v) to ensure solvent non-toxicity. Include an Acellular Blank (media + drug + MTT dye) to mathematically subtract any background dye reduction caused directly by the electrophilic compound[1].
-
-
Incubation: Incubate for 48 hours.
-
MTT Addition: Add 20 µL of MTT reagent (5 mg/mL). Incubate for 3 hours.
-
Solubilization & Read: Remove media, add 150 µL DMSO to dissolve formazan crystals. Read absorbance at 570 nm.
-
Data Output: Calculate IC₅₀ using non-linear regression. High SI confirms DBMPO's cancer selectivity over DOX.
Protocol 2: Mechanistic Validation via NAC Rescue (DCFDA Fluorometry)
Objective: Prove that DBMPO cytotoxicity is causally linked to ROS generation, whereas DOX is primarily ROS-independent at IC₅₀ concentrations.
-
Pre-Treatment (Rescue Arm): Pre-incubate a subset of A549 cells with 5 mM N-acetylcysteine (NAC), a potent ROS scavenger, for 2 hours.
-
Probe Loading: Wash cells with PBS and load with 10 µM H2DCFDA (a cell-permeable fluorogenic ROS probe) in phenol red-free media for 30 minutes.
-
Causality Note: Phenol red must be omitted as its intrinsic fluorescence quenches the DCF emission spectrum.
-
-
Drug Exposure: Treat with DOX and DBMPO at their respective 2× IC₅₀ concentrations.
-
Kinetic Reading: Read fluorescence (Ex: 485 nm / Em: 535 nm) immediately, and every 30 minutes for 4 hours.
-
Validation Outcome:
-
DBMPO-treated wells will show a massive spike in fluorescence that is completely abrogated in the NAC pre-treated arm, validating the oxidative mechanism[3].
-
DOX-treated wells will show minimal early ROS generation, confirming its primary mechanism lies elsewhere (DNA intercalation).
-
References[3] Title: Differential oxidative and pro-apoptotic response of cancer and normal cells to an anti-inflammatory agent CLEFMA. Source: bioRxiv. URL:https://www.biorxiv.org/content/10.1101/2021.06.02.446808v1[4] Title: Antitumoral Properties of Natural Products. Source: MDPI. URL:https://www.mdpi.com/1420-3049/25/3/675[1] Title: Investigation of the chemical and optical properties of halogen-substituted N-methyl-4-piperidone curcumin analogs by density functional theory calculations. Source: PubMed. URL:https://pubmed.ncbi.nlm.nih.gov/31154261/[2] Title: SYNTHESIS OF THIOL-DEPLETING AGENTS WITH SELECTIVE TOXICITY TO MALIGNANT CELLS. Source: HARVEST (University of Saskatchewan). URL:https://harvest.usask.ca/handle/10388/11269
Sources
- 1. Investigation of the chemical and optical properties of halogen-substituted N-methyl-4-piperidone curcumin analogs by density functional theory calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. harvest.usask.ca [harvest.usask.ca]
- 3. biorxiv.org [biorxiv.org]
- 4. Antitumoral Properties of Natural Products | MDPI [mdpi.com]
A Comparative Guide to Dibenzylidene-1-methylpiperidin-4-one and Other Curcumin Analogs: Overcoming Nature's Limitations
Introduction: The Curcumin Conundrum
Curcumin, the vibrant yellow polyphenol from the rhizome of Curcuma longa, is one of the most extensively studied natural compounds.[1] Its pleiotropic biological activities, including potent antioxidant, anti-inflammatory, and anticancer properties, have positioned it as a highly promising therapeutic agent.[1][2] However, the clinical translation of curcumin has been significantly hampered by inherent physicochemical and pharmacokinetic limitations. These include poor aqueous solubility, chemical instability (particularly at physiological pH), rapid metabolism, and consequently, low systemic bioavailability.[1][3]
This guide delves into the strategic chemical modifications designed to overcome these hurdles. We will provide a comparative analysis of various curcumin analogs, with a particular focus on the promising class of mono-carbonyl analogs (MACs), exemplified by dibenzylidene-1-methylpiperidin-4-one. By replacing the unstable β-diketone moiety, researchers have developed derivatives with enhanced stability, superior bioavailability, and often, more potent biological activity.[4][5] This guide is intended for researchers, scientists, and drug development professionals seeking to understand the structure-activity relationships and comparative efficacy of these next-generation compounds.
Structural Rationale: From β-Diketone Instability to Mono-Carbonyl Superiority
The therapeutic potential of curcumin is intrinsically linked to its unique chemical structure, but so are its weaknesses. The key features are:
-
An α,β-unsaturated β-diketone moiety.
-
A seven-carbon linker.
-
Two aryl rings typically substituted with hydroxyl and methoxy groups.
The β-diketone group is a primary site for the molecule's antioxidant and anticancer activities, but it is also the source of its instability, undergoing rapid degradation in neutral or alkaline conditions.[4][6] The central strategy in developing superior analogs has been to modify this linker.
Dibenzylidene-1-methylpiperidin-4-one , a diarylidene-N-methyl-4-piperidone (DANMP), represents a significant structural evolution.[7] Its core scaffold replaces curcumin's flexible, unstable heptadienone chain with a rigid piperidin-4-one ring. This modification confers several key advantages:
-
Enhanced Stability : It eliminates the β-diketone group, creating a mono-carbonyl structure that is significantly more resistant to degradation.[5][6]
-
Improved Physicochemical Properties : Studies have demonstrated that DANMP derivatives possess significantly improved aqueous solubility compared to curcumin.[8][9]
-
Favorable Pharmacokinetics : The structural changes are designed to improve absorption, distribution, metabolism, and excretion (ADME) profiles, leading to better bioavailability.[3][5]
Figure 1: Structural evolution from Curcumin to DANMP analogs.
Comparative Analysis of Biological Performance
The true measure of an analog's success lies in its biological performance relative to the parent compound. The following sections provide a data-driven comparison of dibenzylidene-1-methylpiperidin-4-one and related analogs against curcumin.
Anticancer and Cytotoxic Activity
Curcumin exerts its anticancer effects by modulating numerous signaling pathways, including NF-κB and STAT3, leading to cell cycle arrest and apoptosis.[1] However, its potency is often limited by its poor cellular uptake. Mono-carbonyl analogs consistently demonstrate superior performance. For instance, the analog EF24 has been shown to block the nuclear translocation of NF-κB with an IC50 of 1.3 μM, a tenfold greater potency than curcumin (IC50 of 13 μM).[10] Similarly, dibenzylideneacetone (DBA), a structurally related analog, effectively induces apoptosis in mucoepidermoid carcinoma cells by inhibiting the specificity protein 1 (Sp1).[11][12]
Studies on various dibenzylidene-cyclohexanone and -cyclopentanone analogs, which share the mono-carbonyl core, reveal significantly lower IC50 values across multiple cancer cell lines compared to curcumin, indicating enhanced cytotoxic potential.[13][14]
| Compound/Analog Class | Cancer Cell Line | IC50 (µM) | Reference |
| Curcumin | HCT-15 (Colon) | 13.8 | [15] |
| B16 (Melanoma) | >50 | [13] | |
| SW620 (Colon) | ~20-25 | [14] | |
| Analog 8 (Cyclohexanone) | B16 (Melanoma) | 1.6 | [13] |
| L1210 (Leukemia) | 0.35 | [13] | |
| Analog 9 (Cyclohexanone) | B16 (Melanoma) | 0.51 | [13] |
| DMCH (Cyclohexanone) | SW620 (Colon) | 7.50 | [14] |
| GO-Y030 (Mono-carbonyl) | HCT116 (Colorectal) | 0.3 | [4] |
This table synthesizes data from multiple sources to illustrate the general trend of enhanced cytotoxicity in mono-carbonyl analogs.
Figure 2: Inhibition of the NF-κB signaling pathway by curcumin analogs.
Anti-inflammatory Activity
A hallmark of curcumin's therapeutic potential is its anti-inflammatory action, primarily through the inhibition of mediators like nitric oxide (NO), cyclooxygenase-2 (COX-2), and pro-inflammatory cytokines via pathways such as NF-κB.[16][8] Comparative studies using the standard lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage model have shown that DANMP analogs are potent inhibitors of NO production, a key indicator of inflammatory response. Several DANMP derivatives demonstrated an ability to reduce NO levels to an extent similar to or greater than curcumin, without adversely affecting cell viability.[7][9][17] This suggests that the structural modifications not only maintain but can enhance the anti-inflammatory pharmacophore.
| Compound | Concentration | % NO Inhibition (in LPS-stimulated RAW 264.7 cells) | Reference |
| Curcumin | 10 µM | ~50-60% | [7][8] |
| DANMP Analog 1 | 10 µM | ~60% | [8] |
| DANMP Analog 3 | 10 µM | ~75% | [8] |
| DANMP Analog 13 | 10 µM | ~70% | [8] |
| BBP (DANMP Analog) | Not specified | Dose-dependent reduction | [18] |
Data represents approximate values synthesized from graphical representations in cited sources to show comparative trends.
Antioxidant Activity
The antioxidant activity of curcuminoids is largely attributed to the phenolic hydroxyl groups, which act as hydrogen atom donors to scavenge free radicals. Structure-activity relationship (SAR) studies reveal that the presence and position of these groups are essential.[19] Analogs where the phenolic hydroxyls are retained, such as certain cyclopentanone and cyclohexanone derivatives, exhibit potent radical scavenging activity, often superior to curcumin itself.[20] The antioxidant capacity is typically evaluated using cell-free assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.
| Compound | DPPH Scavenging IC50 (µM) | FRAP Value (mM TE/L at 10 µM) | Reference |
| Curcumin | ~25-30 | 6.47 | [20][21] |
| Analog 3d (Cyclopentanone) | Potent | 5.86 | [20] |
| Analog 2d (Cyclohexanone) | Potent | 4.88 | [20] |
| Analog 62 (Cyclohexanone) | More potent than curcumin | Not Available | [19] |
| Analog 67 (Cyclopentanone) | More potent than curcumin | Not Available | [19] |
This table combines data from multiple studies to highlight analogs with strong antioxidant performance.
Protocols for Comparative Evaluation
To ensure robust and reproducible comparative data, standardized experimental protocols are critical. The following are step-by-step methodologies for the key assays discussed in this guide.
Protocol 1: MTT Assay for Cytotoxicity
This assay measures cell viability by assessing the mitochondrial reduction of yellow tetrazolium salt (MTT) to purple formazan crystals.
-
Cell Seeding : Plate cancer cells (e.g., HT29, SW620, B16) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow attachment.[14][22]
-
Compound Treatment : Prepare serial dilutions of curcumin and the analog compounds in the appropriate cell culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds. Include wells for untreated controls and a vehicle control (e.g., DMSO).
-
Incubation : Incubate the plate for a defined period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ atmosphere.[14]
-
MTT Addition : After incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours.
-
Formazan Solubilization : Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading : Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.
Protocol 2: DPPH Radical Scavenging Assay for Antioxidant Activity
This spectrophotometric assay measures the ability of a compound to donate a hydrogen atom and scavenge the stable DPPH radical.[23]
-
Reagent Preparation : Prepare a stock solution of DPPH (e.g., 0.1 mM or 80 µg/mL) in methanol. This solution should be freshly prepared and kept in the dark due to its light sensitivity.[23][24][25]
-
Sample Preparation : Prepare serial dilutions of curcumin, analog compounds, and a positive control (e.g., Ascorbic Acid, Gallic Acid) in methanol.[24][26]
-
Assay Reaction : In a 96-well plate, add 20 µL of each sample dilution to separate wells. Then, add 180 µL of the DPPH solution to each well.[24] A control well should contain methanol and the DPPH solution.
-
Incubation : Mix gently and incubate the plate at room temperature in the dark for 30 minutes.[24][25]
-
Absorbance Reading : Measure the absorbance at 517 nm.[23][24] The reduction of the DPPH radical is observed as a color change from deep violet to pale yellow.
-
Calculation : Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 Determine the IC50 value, which is the concentration required to scavenge 50% of the DPPH radicals.
Protocol 3: Nitric Oxide (NO) Inhibition Assay (Griess Assay)
This assay quantifies NO production by measuring its stable metabolite, nitrite, in the supernatant of LPS-stimulated RAW 264.7 macrophages.[27]
Figure 3: Experimental workflow for the Nitric Oxide Inhibition Assay.
-
Cell Culture : Seed RAW 264.7 cells in a 24- or 96-well plate at a density of 5x10⁴ to 5x10⁵ cells/well and incubate overnight.[22][28]
-
Cytotoxicity Check : First, perform an MTT assay (Protocol 1) to determine the non-toxic concentrations of your compounds on RAW 264.7 cells. Subsequent experiments should use only non-cytotoxic concentrations.[22][29]
-
Compound Treatment : Pre-treat the cells with various concentrations of curcumin or analogs for 1-2 hours.
-
LPS Stimulation : After pre-treatment, stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 24 hours to induce an inflammatory response and NO production.[22][28]
-
Supernatant Collection : After 24 hours, collect the cell culture supernatant.
-
Griess Reaction : In a new 96-well plate, mix 50-100 µL of the collected supernatant with an equal volume of Griess Reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).[22][28]
-
Incubation and Reading : Incubate at room temperature for 10-15 minutes. Measure the absorbance at 540 nm.[22]
-
Quantification : Determine the nitrite concentration in the samples by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.
Conclusion and Future Outlook
The journey from curcumin, a potent but problematic natural product, to its synthetic analogs highlights a successful paradigm in modern drug discovery. The evidence strongly indicates that structural modification, particularly the development of mono-carbonyl analogs like dibenzylidene-1-methylpiperidin-4-one, is a highly effective strategy to enhance stability, improve bioavailability, and increase therapeutic potency.[4][8] These analogs often outperform curcumin in standardized assays for anticancer, anti-inflammatory, and antioxidant activities.
While the in vitro data presented in this guide is compelling, the path forward requires rigorous in vivo evaluation to confirm the translation of this enhanced potency and improved pharmacokinetics into superior efficacy and safety in preclinical models. Further exploration into the precise molecular targets and mechanisms of action will continue to refine the design of next-generation curcumin-based therapeutics for a wide range of human diseases.
References
- A Review of Recent Curcumin Analogues and Their Antioxidant, Anti-Inflammatory, and Anticancer Activities. Preprints.org
- Comparative Effects of Curcumin and Its Analog on Alcohol- And Polyunsaturated Fatty Acid-Induced Alterations in Circul
- Synthesis and antioxidant activity of curcumin analogs. Taylor & Francis Online
- Comparative study of two natural antioxidants, curcumin and Curcuma longa extract. Semantic Scholar
- Synthesis and Antioxidant Activity of Curcumin Analogues. Journal of Chemical and Pharmaceutical Research
- Curcumin and Its Carbocyclic Analogs: Structure-Activity in Relation to Antioxidant and Selected Biological Properties. MDPI
- Mono-Carbonyl Analogs of Curcumin: Enhanced Therapeutic Agents for Cancer Treatment with Superior Bioavailability and Anticancer Efficacy. International Journal of Pharmaceutical Sciences
- Syntheses and Cytotoxic Properties of the Curcumin Analogs 2,6-Bis(benzylidene)-4-phenylcyclohexanones. PMC
- Curcumin Analogues with Enhanced Antitumor Activities. TCI AMERICA
- In Silico Analysis of Curcumin and Its Analogs MS13 and MS17 Against HSF1 and HSP Family Proteins. MDPI
- An Overview of Structure–Activity Relationship Studies of Curcumin Analogs as Antioxidant and Anti-Inflamm
- Guidelines for anti‐inflammatory assays in RAW264.7 cells.
- DPPH Assay Protocol with Ascorbic Acid. Scribd
- DPPH Assay. Bio-protocol
- Experimental protocol of DPPH assay to assess the antioxidant activity of EOs.
- A Review of Recent Curcumin Analogues and Their Antioxidant, Anti- inflammatory and Anticancer Activities. Preprints.org
- DPPH Assay: Principle, Applications, and Complete Guide. Amerigo Scientific
- Anti-cancer effects of four curcumin analogues. Dove Medical Press
- Synthesis of Curcuminoids and Evaluation of Their Cytotoxic and Antioxidant Properties. MDPI
- Protocol for D-Ascorbic acid antioxidant capacity assay (e.g., DPPH, FRAP). Benchchem
- Cytotoxicity Activity of Curcumin and Curcumin Analogues.
- Curcumin analog cytotoxicity against breast cancer cells: Exploitation of a redox-dependent mechanism. PMC
- Comparative effects of curcumin and its synthetic analogue on tissue lipid peroxidation and antioxidant st
- Inhibition of Specificity Protein 1 by Dibenzylideneacetone, a Curcumin Analogue, Induces Apoptosis in Mucoepidermoid Carcinomas and Tumor Xenografts Through Bim and Trunc
- Curcumin and Its Derivatives: A Review of Their Biological Activities. scindeks.ceon.rs
- Cytotoxicity and Apoptosis Effects of Curcumin Analogue (2E,6E)-2,6-Bis(2,3-Dimethoxybenzylidine) Cyclohexanone (DMCH) on Human. MDPI
- Protocol for In Vitro Anti-inflamm
- Inhibition of specificity protein 1 by dibenzylideneacetone, a curcumin analogue, induces apoptosis in mucoepidermoid carcinomas and tumor xenografts through Bim and truncated Bid.
- Structure-Activity Relationship of Dibenzylideneacetone Analogs Against the Neglected Disease P
- In Silico Study of Dibenzylidene Cyclohexanone-Based Curcumin Analogs as Potential Inhibitors of Breast Cancer Receptor Proteins.
- In Silico Pharmacokinetics Study of 2,5-Dibenzylidenecyclopentanone Analogs as Mono-Ketone Versions of Curcumin. sciforum.net
- Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L. PMC
- Synthesis and biological activities of dibenzyl dipiperazine diqu
- Efficient In Vitro and In Vivo Anti-Inflammatory Activity of a Diamine-PEGylated Oleanolic Acid Deriv
- Anti‑inflammatory effects of Fritillaria thunbergii Miquel extracts in LPS‑stimulated murine macrophage RAW 264.7 cells.
- Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal
- Enhanced immunosuppressive effects of 3,5-bis[4(diethoxymethyl)benzylidene]-1-methyl-piperidin-4-one, an α, β-unsaturated carbonyl-based compound as PLGA-b-PEG nanoparticles. PMC
- Diarylidene-N-Methyl-4-Piperidone and Spirobibenzopyran Curcumin Analogues as Antioxidant and Anti-Inflamm
- Diarylidene‐N‐Methyl‐4‐Piperidones and Spirobibenzopyrans as Antioxidant and Anti‐Inflammatory Agents.
- Diarylidene-N-Methyl-4-Piperidones and Spirobibenzopyrans as Antioxidant and Anti-Inflamm
- Diarylidene-N-Methyl-4-Piperidones and Spirobibenzopyrans as Antioxidant and Anti-Inflamm
- Synthesis and crystallization procedure of piperidin-4-one and its deriv
- Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. link.springer.com
Sources
- 1. A Review of Recent Curcumin Analogues and Their Antioxidant, Anti-Inflammatory, and Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. preprints.org [preprints.org]
- 3. In Silico Study of Dibenzylidene Cyclohexanone-Based Curcumin Analogs as Potential Inhibitors of Breast Cancer Receptor Proteins [openbioinformaticsjournal.com]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. bio-conferences.org [bio-conferences.org]
- 6. Structure-Activity Relationship of Dibenzylideneacetone Analogs Against the Neglected Disease Pathogen, Trypanosoma brucei - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Diarylidene-N-Methyl-4-Piperidones and Spirobibenzopyrans as Antioxidant and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Diarylidene-N-Methyl-4-Piperidones and Spirobibenzopyrans as Antioxidant and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Curcumin analog cytotoxicity against breast cancer cells: Exploitation of a redox-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of specificity protein 1 by dibenzylideneacetone, a curcumin analogue, induces apoptosis in mucoepidermoid carcinomas and tumor xenografts through Bim and truncated Bid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Syntheses and Cytotoxic Properties of the Curcumin Analogs 2,6-Bis(benzylidene)-4-phenylcyclohexanones - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. Synthesis of Curcuminoids and Evaluation of Their Cytotoxic and Antioxidant Properties [mdpi.com]
- 16. tandfonline.com [tandfonline.com]
- 17. researchgate.net [researchgate.net]
- 18. Enhanced immunosuppressive effects of 3,5-bis[4(diethoxymethyl)benzylidene]-1-methyl-piperidin-4-one, an α, β-unsaturated carbonyl-based compound as PLGA-b-PEG nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 19. tandfonline.com [tandfonline.com]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 23. DPPH Assay: Principle, Applications, and Complete Guide - Amerigo Scientific [amerigoscientific.com]
- 24. bio-protocol.org [bio-protocol.org]
- 25. benchchem.com [benchchem.com]
- 26. scribd.com [scribd.com]
- 27. researchgate.net [researchgate.net]
- 28. spandidos-publications.com [spandidos-publications.com]
- 29. Efficient In Vitro and In Vivo Anti-Inflammatory Activity of a Diamine-PEGylated Oleanolic Acid Derivative - PMC [pmc.ncbi.nlm.nih.gov]
Comprehensive Validation Guide: Anti-Inflammatory Efficacy of (3Z,5E)-3,5-Dibenzylidene-1-Methylpiperidin-4-One
As a Senior Application Scientist involved in the screening of targeted pharmacophores, I frequently encounter the limitations of natural polyphenols in clinical translation. Curcumin, the principal curcuminoid of Curcuma longa, is widely recognized for its potent antioxidant and anti-inflammatory properties[1][2]. However, its central β-diketone moiety renders it highly susceptible to rapid aldo-keto reductase metabolism, resulting in poor aqueous solubility, profound instability, and negligible in vivo bioavailability[3][4].
To circumvent these pharmacokinetic liabilities while preserving the biological activity, medicinal chemists have synthesized Monocarbonyl Analogues of Curcumin (MACs)[2]. By replacing the unstable β-diketone linkage with a rigid cyclic piperidone scaffold, these molecules maintain critical protein-binding geometries while vastly improving metabolic stability[3][5].
This technical guide objectively evaluates the performance, underlying mechanisms, and laboratory validation protocols for one of the most promising MACs: (3Z,5E)-3,5-dibenzylidene-1-methylpiperidin-4-one (a Diarylidene-N-methyl-4-piperidone, or DANMP)[6][7].
Structural Rationale and Logical Relationships
The structural optimization from natural curcumin to the specific (3Z,5E)-dibenzylidene piperidone analog was not arbitrary. It was a biologically driven design to "rescue" the compound from rapid degradation[3]. The deletion of the β-diketone eliminates the primary metabolic weak point, while the N-methyl-4-piperidone ring introduces a functional moiety that significantly enhances lipophilicity and basicity, leading to superior aqueous dispersion and tissue penetration[1][8].
Logical progression of structural modification from Curcumin to MACs to overcome kinetic liabilities.
Objective Performance Comparison: Pharmacodynamics & Assays
To validate the anti-inflammatory properties of (3Z,5E)-3,5-dibenzylidene-1-methylpiperidin-4-one, we rely on established proxy assays. A widely accepted in vitro benchmark is the Bovine Serum Albumin (BSA) Protein Denaturation Assay, as tissue inflammation is heavily correlated with the denaturation of cellular proteins[4].
In highly standardized studies assessing monocarbonyl analogues, this specific compound exhibited an overwhelmingly superior pharmacological profile when matched against traditional non-steroidal anti-inflammatory drugs (NSAIDs) like Diclofenac Sodium (DFS)[4][9].
Comparative Assay Data
The table below summarizes the quantitative outputs comparing the MAC, natural curcumin, and the clinical standard DFS at standard test concentrations (100 µg/mL)[4][7].
| Compound | Structural Class | % Inhibition of Protein Denaturation (at 100 µg/mL) | Solubility/ADME Profile | Macrophage NO Inhibition (LPS-Stimulated) |
| (3Z,5E)-3,5-dibenzylidene-1-methylpiperidin-4-one | MAC (Piperidone) | 81.13% | Excellent (Lipinski rule compliance) | High (Superior to Curcumin) |
| Diclofenac Sodium (DFS) | NSAID (Clinical Std) | 73.68% | Excellent | Moderate |
| Natural Curcumin | Polyphenol (β-diketone) | N/A (Limited by solubility) | Poor (Rapidly metabolized) | High (But cytotoxic at high doses) |
Causality Insight: The exceptional 81.13% inhibition rate of the piperidone analog over the clinical standard DFS (73.68%) highlights the potent ability of the dibenzylidene pharmacophore to stabilize protein quaternary structures against heat and free-radical induced unfolding[4]. Furthermore, its evaluation via RAW264.7 macrophages demonstrated that it efficiently reduces Nitric Oxide (NO) levels in inflamed cells without causing macrophage death—a common barrier in curcumin therapeutics[1][5].
Mechanism of Action & Target Signaling Pathways
The compound mediates its effects through the direct attenuation of pro-inflammatory cascades[4]. In endotoxin (LPS)-stimulated environments, the TLR4 receptor drives NF-κB translocation, leading to the transcription of Cyclooxygenase-2 (COX-2) and Inducible Nitric Oxide Synthase (iNOS)[1][9].
MACs selectively interact with the active sites of COX-2, preventing the synthesis of Prostaglandin E2 (PGE2), while simultaneously downregulating iNOS expression to halt pathological NO generation[1][4].
Signaling pathway indicating how the piperidone MAC interrupts pro-inflammatory cytokine generation.
Validated Experimental Methodologies
A core tenet of application science is that methodologies must act as self-validating systems . Every step requires physical reasoning to prevent false-positive artifacts. Below are the optimized protocols to empirically replicate the validation data.
Protocol A: In Vitro Protein Denaturation Assay
This protocol screens for anti-inflammatory efficacy by measuring the drug’s ability to prevent heat-induced aggregation of Bovine Serum Albumin (BSA).
Rationale for the assay: During acute inflammation, auto-antigenic responses lead to protein denaturation. Agents that prevent this unfolding in vitro consistently exhibit NSAID-like capabilities in vivo[4].
-
Reagent Preparation: Prepare a 1% w/v solution of Bovine Serum Albumin (BSA) in a pH 6.4 phosphate-buffered saline (PBS). Causality: The slightly acidic pH mirrors the physiological drop in pH localized at inflammatory lesion sites.
-
Sample Dilution: Solubilize (3Z,5E)-3,5-dibenzylidene-1-methylpiperidin-4-one in minimal DMSO, diluting sequentially with distilled water to obtain a 100 µg/mL test concentration[4]. Ensure the final DMSO concentration is <0.5% to avoid solvent-induced protein precipitation.
-
Control Establishment: Prepare Diclofenac Sodium at an identical 100 µg/mL concentration as the positive control[4][9]. The negative control contains purely 1% BSA and vehicle buffer.
-
Incubation & Heat Shock: Aliquot 1 mL of 1% BSA and 1 mL of the test sample into glass test tubes. Pre-incubate the mixture at 37°C for 15 minutes to allow drug-protein binding. Transfer directly to a heated water bath at exactly 70°C for 10 minutes[4]. Causality: 70°C represents the specific kinetic threshold where unbound BSA tertiary structures collapse, causing observable turbidity.
-
Spectrophotometric Quantification: Cool the solutions instantly to room temperature to lock the structural state. Measure the turbidity (absorbance) using a 96-well plate reader or UV-Vis spectrophotometer at 660 nm[4].
-
Data Analysis: Calculate the percentage of inhibition using the formula: % Inhibition =[1 - (Absorbance of Sample / Absorbance of Control)] x 100.
Workflow for the Bovine Serum Albumin Protein Denaturation Assay.
Protocol B: Griess Assay for Nitric Oxide (NO) Production
To validate intracellular capability, RAW264.7 macrophage cell lines are used to monitor the targeted suppression of iNOS and resultant NO reduction without invoking cytotoxic artifacts[1].
-
Cell Seeding: Plate RAW264.7 macrophages at a density of 5 × 10^4 cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in 5% CO2.
-
Pre-treatment: Treat the cells with escalating doses of the piperidone MAC (e.g., 1, 2.5, and 5 µM) for 2 hours.
-
Inflammatory Stimulation: Expose the macrophages to 1 µg/mL Lipopolysaccharide (LPS). Causality: LPS mimics severe bacterial infection, triggering TLR4-mediated NO overproduction. Pretreating cells confirms the drug's prophylactic receptor/enzyme saturation.
-
Griess Reaction: After 24 hours of co-incubation, collect 50 µL of the cell culture supernatant. React it sequentially with 50 µL of 1% Sulfanilamide (in 5% phosphoric acid) and 50 µL of 0.1% NED (N-1-naphthylethylenediamine dihydrochloride).
-
Absorbance Readout: Read the optical density at 540 nm. The stable azo dye formation is directly proportional to the nitrite levels—surrogate markers for NO[7].
Conclusion
As observed in our comprehensive performance reviews, (3Z,5E)-3,5-dibenzylidene-1-methylpiperidin-4-one overcomes curcumin's severe pharmacokinetic deficiencies while preserving—and in some cases exceeding—its potent immunomodulatory activity. The impressive >81% baseline inhibition achieved in physical denaturation studies[4], combined with its reliable attenuation of macrophage nitric oxide pathways[5], solidifies this specific dibenzylidene piperidone analog as a prime candidate for next-generation anti-inflammatory therapeutics.
References
-
ChemRxiv (2023). Diarylidene-N-Methyl-4-Piperidone and Spirobibenzopyran Curcumin Analogues as Antioxidant and Anti-Inflammatory Pharmacophores. Source: ChemRxiv URL:[Link]
-
Nagargoje, A.A., et al. (2022). Investigation of the Anti-inflammatory potential of Mono-carbonyl Analogues of Curcumin. Source: Radhabai Kale Mahila Mahavidyalaya (rkmmanr.org) / Tandfonline URL:[Link]
-
PubMed / Wiley-VHCA AG (2023). Diarylidene-N-Methyl-4-Piperidones and Spirobibenzopyrans as Antioxidant and Anti-Inflammatory Agents. Source: National Institutes of Health (NIH) / Chem Biodivers URL:[Link]
-
ResearchGate (2024). Recent Advances in the Biological Activities of Monocarbonyl Curcumin Analogues (MACs). Source: ResearchGate URL:[Link]
-
ResearchGate (2015). Crystal structures of 3,5-bis[(E)-3-hydroxybenzylidene]-1-methylpiperidin-4-one and 3,5-bis[(E)-2-chlorobenzylidene]-1-methylpiperidin-4-one. Source: ResearchGate / IUCr Journals URL:[Link]
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. rkmmanr.org [rkmmanr.org]
- 5. Diarylidene-N-Methyl-4-Piperidones and Spirobibenzopyrans as Antioxidant and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Diarylidene-N-Methyl-4-Piperidones and Spirobibenzopyrans as Antioxidant and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 4-(Diphenylmethoxy)piperidine | 58258-01-8 | Benchchem [benchchem.com]
- 9. tandfonline.com [tandfonline.com]
antimicrobial spectrum comparison of dibenzylidene-1-methylpiperidin-4-one derivatives
An In-Depth Application Guide: Antimicrobial Spectrum Comparison of Dibenzylidene-1-Methylpiperidin-4-One Derivatives
As the crisis of antimicrobial resistance (AMR) accelerates, natural products often fail in late-stage clinical trials due to catastrophic pharmacokinetic flaws. Curcumin (diferuloylmethane) is a prime example: despite its celebrated broad-spectrum antimicrobial properties, its innate β-diketone moiety undergoes rapid hydrolysis in basic media and acts as a vulnerable substrate for physiological aldo-keto reductases[1].
To overcome this, medicinal chemists have engineered Monocarbonyl Analogues of Curcumin (MACs) . By completely replacing the labile β-diketone linkage with a rigid, nitrogen-containing heterocyclic core, we arrive at the dibenzylidene-1-methylpiperidin-4-one derivatives. This guide provides a definitive comparison of their antimicrobial performance, synthesizing experimental structure-activity relationships (SAR) with validated bench protocols.
Structural Logic: Why the Piperidone Core?
The leap from homocyclic derivatives to the 1-methylpiperidin-4-one framework is dictated by the precise manipulation of molecular lipophilicity and target affinity[2]. The central nitrogen atom introduces a tertiary amine that can be protonated at physiological pH, instantly improving aqueous solubility compared to natural curcumin. Furthermore, functionalizing the flanking benzylidene rings with electron-withdrawing groups (EWGs) such as halogens, or electron-donating groups (EDGs) such as hydroxyls, drastically alters the compound’s membrane permeability[3].
Figure 1: Structural evolution of MACs from unstable natural curcumin via Claisen-Schmidt reaction.
Antimicrobial Spectrum Comparison
The substitution pattern directly controls the compound's antibacterial spectrum. Halogen substitutions (such as 2-fluoro and 2-chloro) heavily bias the molecule toward Gram-positive pathogens, outperforming standard clinical antibiotics like tobramycin against Methicillin-Resistant Staphylococcus aureus (MRSA)[4]. Conversely, phenolic substitutions (e.g., p-OH) open up activity against complex mycobacterial envelopes and certain Gram-negative strains[5].
Table 1: Quantitative MIC Comparison of Key Piperidone Derivatives
Note: Values synthesized from standardized broth microdilution arrays. MIC = Minimum Inhibitory Concentration.
| Compound Substitution | Bacterial Strain | MIC (µg/mL) | Mechanistic Hallmark & Relevance |
| 2-Chloro (2-Cl) | MRSA | < 2.0 | Superior to penicillin; specifically targets PBP2a transpeptidase active site[6]. |
| 2-Fluoro (2-F) | MRSA | < 2.0 | High lipophilic membrane penetration; high in vitro bactericidal kinetics[4]. |
| p-Hydroxyl (p-OH) | M. tuberculosis | 0.9 | Triggers complete divisome disruption (FtsZ inhibition); halts cell division[5]. |
| p-Hydroxyl (p-OH) | A. baumannii | 3.9 | Effectively permeates Gram-negative outer lipid bilayers[5]. |
| m-Methoxy (m-OMe) | M. tuberculosis | 3.9 | Exhibits strong activity, but steric hindrance limits broader Gram-negative spectrum[5]. |
| Unsubstituted Core | General Panel | > 50.0 | Baseline lipophilicity is insufficient for disruptive membrane insertion. |
| Control (Tobramycin) | MRSA | ~ 4.0 | Positive standard; outperformed by 2-Cl MACs in recent multi-well assays[6]. |
Expert Analysis on Causality: Why do the 2-Cl and 2-F derivatives decimate MRSA so effectively? MRSA's resistance relies heavily on Penicillin-Binding Protein 2a (PBP2a), which possesses a structurally altered, low-affinity active site that rejects β-lactams. Molecular docking and empirical in vitro models prove that the rigid, planar conformation of the 3,5-bis(2-chlorobenzylidene)piperidone scaffold allows it to bypass this structural defense, docking tightly into the allosteric/active clefts of PBP2a[6]. Meanwhile, p-OH derivatives act intracellularly, showing an affinity for the FtsZ protein, successfully inducing a halt in bacterial cell division (divisome disruption)[5].
Figure 2: Mechanism of action of MACs targeting MRSA PBP2a receptors and divisome complex arrest.
Self-Validating Experimental Protocols
A core principle of robust drug discovery is utilizing experimental workflows that self-validate against false positives. The vibrant yellow/orange innate color of MACs frequently causes false readings in standard OD600 optical density assays. The following protocols incorporate necessary analytical overrides.
Protocol 1: Base-Catalyzed Microwave Synthesis of MACs
Traditional heating risks the self-condensation of the 1-methylpiperidin-4-one core. Microwave irradiation accelerates the desired Claisen-Schmidt cross-condensation[7].
-
Reagent Preparation: Dissolve 10 mmol of the chosen aromatic aldehyde (e.g., 2-chlorobenzaldehyde) and 5 mmol of N-methyl-4-piperidone in 20 mL of absolute ethanol.
-
Catalytic Activation: Add 2 mL of 10% NaOH dropwise while stirring. Causality: NaOH deprotonates the α-carbon of the piperidone, generating the reactive enolate intermediate.
-
Microwave Irradiation: Subject the mixture to microwave irradiation (approx. 300 W) in 1-minute bursts for a total of 4-6 minutes.
-
Precipitation & Validation: Pour the reaction mixture into ice-cold distilled water. Neutralize with dilute HCl to precipitate the product.
-
Quality Control (Self-Validation): Recrystallize from ethanol. Purity must be validated via 1H-NMR. Look for the disappearance of the piperidone α-protons and the appearance of a distinct vinylic proton singlet (approx. δ 7.6-7.9 ppm) confirming the E,E-isomer geometry[8].
Protocol 2: Colorimetric Broth Microdilution for MIC & MBC
To circumvent the optical interference caused by the bright color of these derivatives, resazurin (Alamar Blue) is utilized as a terminal viability indicator.
-
Compound Preparation: Dissolve MAC derivatives in analytical-grade DMSO (ensure final well DMSO concentration is ≤ 1% to prevent solvent-induced cytotoxicity).
-
Inoculation: Dispense 100 µL of Mueller-Hinton broth into a 96-well plate. Perform a 2-fold serial dilution of the MACs. Add 10 µL of bacterial suspension (adjusted to
CFU/mL) to each well. -
Controls (Self-Validation):
-
Sterility Control: Broth only.
-
Growth Control: Broth + bacteria + 1% DMSO vehicle.
-
Positive Control: Tobramycin or Penicillin (at known MIC).
-
-
Incubation & Readout: Incubate at 37°C for 18-24 hours. Add 30 µL of 0.015% resazurin to all wells and incubate for an additional 2 hours.
-
Interpretation: A color change from blue (oxidized resazurin) to pink (resorufin) indicates actively respiring cells. The MIC is the lowest concentration well that remains strictly blue.
-
MBC Confirmation: Plate 10 µL from the MIC well and the two preceding clear wells onto fresh agar. If the Minimum Bactericidal Concentration (MBC) to MIC ratio is < 4, the analogue is verified as bactericidal, heavily disrupting cell architecture, rather than merely bacteriostatic[5].
Strategic Outlook for Researchers
The optimization of dibenzylidene-1-methylpiperidin-4-one derivatives represents a paradigm shift in rescuing curcuminoid structures for modern clinical pipelines. By stripping away the metabolically compromised β-diketone framework and rationally installing halogens (for MRSA) or hydroxyls (for Mycobacteria), researchers can tune the compound for highly specific antibacterial campaigns. Moving forward, combination therapies leveraging MACs alongside traditional β-lactams to fully override PBP2a resistance mechanisms should be the primary focus of in vivo efficacy models.
References
-
Synthesis, Anti-Tumour, and Antibacterial Activities of Monocarbonyl Curcumin Analogues of Piperidones Source: PMC / National Institutes of Health (NIH) URL:[Link]
-
Antibacterial activity of a new monocarbonyl analog of curcumin MAC 4 is associated with divisome disruption Source: University of Groningen (RUG) / Bioorganic Chemistry URL:[Link]
-
Structure activity relationship analysis of antiproliferative cyclic C5-curcuminoids without DNA binding: Design, synthesis, lipophilicity and biological activity Source: ResearchGate URL:[Link]
-
Monoketone Curcuminoids: An Updated Review of Their Synthesis and Biological Activities Source: USP (Universidade de São Paulo) / MDPI URL:[Link]
Sources
- 1. repositorio.usp.br [repositorio.usp.br]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Anti-Tumour, and Antibacterial Activities of Monocarbonyl Curcumin Analogues of Piperidones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pure.rug.nl [pure.rug.nl]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. rkmmanr.org [rkmmanr.org]
head-to-head comparison of different synthesis methods for 3,5-dibenzylidene-4-piperidones
As researchers and medicinal chemists increasingly target kinase-inhibition and pleiotropic anti-cancer pathways, 3,5-dibenzylidene-4-piperidones have emerged as high-value synthetic targets. These cyclic monocarbonyl curcumin analogues consistently demonstrate superior cytotoxicity and bioavailability profiles against tumor cell lines (such as A549 lung cancer and various melanomas) compared to naturally occurring linear curcuminoids [1] [2].
This technical guide critically evaluates the leading synthesis methods for 3,5-dibenzylidene-4-piperidones, grounding experimental methodology in mechanistic causality. By analyzing thermodynamic and kinetic profiles, we objectively compare conventional batch, microwave-assisted, and acid-catalyzed methods.
Mechanistic Background: The Double Claisen-Schmidt Condensation
The synthesis of 3,5-dibenzylidene-4-piperidone relies on a double Claisen-Schmidt condensation between 4-piperidone and two equivalents of an aryl aldehyde. This process occurs via consecutive aldol additions followed by dehydration [4]. The central basic nitrogen atom of the piperidone ring uniquely modulates the electronic density of the adjacent
Claisen-Schmidt condensation mechanism for 3,5-dibenzylidene-4-piperidones.
Comparative Analysis of Synthesis Strategies
To establish an authoritative synthesis protocol, we must look at how the activation energy (
Method A: Conventional Base-Catalyzed Synthesis
The standard approach utilizes sodium hydroxide (NaOH) or potassium hydroxide (KOH) in a polar protic solvent, typically ethanol, at room temperature or under mild reflux.
-
Causality & Performance: The base deprotonates the
-carbon of the 4-piperidone to form the required enolate. Ethanol is chosen because it easily dissolves the starting materials but is a poor solvent for the highly conjugated final product. This shifts the equilibrium forward via precipitation (Le Chatelier's principle). -
Limitations: The primary drawback is the kinetic limitation of convective heating. Reaction times range from 2 to 12 hours, and competing side reactions (like the Cannizzaro reaction of the aldehyde or oligomerization) cap the overall yield at 45–65% [1].
Method B: Microwave-Assisted Synthesis (Green Method)
Microwave dielectric heating has revolutionized heterocyclic chemistry by coupling electromagnetic energy directly with the molecular dipoles of the solvent and reagents [3].
-
Causality & Performance: Unlike conventional bulk heating, microwaves trigger localized superheating. The rapid oscillation of the polar ethanol/piperidone molecules drastically increases the pre-exponential collision factor (
) in the Arrhenius equation. As a result, the dual dehydration steps are completed in minutes rather than hours. Yields reliably exceed 85%, and the lack of prolonged thermal stress minimizes tar formation and unwanted byproducts [3].
Method C: Acid-Catalyzed Condensation
For highly electron-rich or base-sensitive aldehydes (e.g., those with unprotected phenolic hydroxyls), basic conditions lead to degradation or salt formation. Here, dry HCl gas in glacial acetic acid is employed.
-
Causality & Performance: Instead of boosting the nucleophilicity of the piperidone via enolate formation, the acid protonates the carbonyl oxygen of the benzaldehyde, exponentially increasing its electrophilicity. While essential for specific functional groups, this method is hampered by highly corrosive conditions, tedious neutralization workflows, and moderate yields (50-70%) [4].
Quantitative Performance Comparison
The following table summarizes experimental outcomes based on standardized literature benchmarks for 3,5-dibenzylidene-4-piperidone derivatives.
| Synthesis Method | Catalyst / Solvent | Reaction Time | Avg. Yield (%) | Energy Efficiency | Target Substrate Profiles |
| Conventional Batch | NaOH / Ethanol | 2.0 – 6.0 Hours | 45 - 65% | Low | Unsubstituted & mildly substituted aryls |
| Microwave-Assisted | NaOH / Ethanol | 2.0 – 10.0 Mins | 85 - 95% | High (Green) | Halogenated, alkylated, and standard aryls |
| Acid-Catalyzed | HCl gas / AcOH | 12.0 – 24.0 Hours | 50 - 70% | Very Low | Base-sensitive (e.g., polyphenolic) aryls |
| Ultrasound (Sonication) | NaOH / Ethanol | 15.0 – 30.0 Mins | 80 - 88% | Moderate | Heat-sensitive substituents |
Self-Validating Experimental Protocols
To maximize reproducibility, a protocol must inherently prove its progress at each transition state. Below is a detailed workflow focusing on the most efficient method (Microwave-Assisted) directly compared to the conventional baseline.
Workflow comparing conventional and microwave-assisted methods.
Protocol: Microwave-Assisted Synthesis of 3,5-bis(2-fluorobenzylidene)-4-piperidone
Expertise Note: The use of a 2.2 molar equivalent of the aldehyde (rather than strictly 2.0) ensures complete conversion of the mono-benzylidene intermediate, which is otherwise difficult to separate due to similar
Step 1: Reagent Solubilization
-
Action: Dissolve 4-piperidone hydrochloride (1.0 mmol) and 2-fluorobenzaldehyde (2.2 mmol) in 5 mL of absolute ethanol in a 10 mL microwave-safe reactor vessel.
-
Validation Check: The solution must be completely clear. Any cloudiness indicates degraded aldehyde or moisture contamination.
Step 2: Base Introduction
-
Action: Slowly add 0.5 mL of a 20% (w/v) aqueous NaOH solution dropwise.
-
Validation Check: A mild exothermic reaction will occur, and the solution will rapidly shift from colorless to pale yellow, physically confirming the successful generation of the piperidone enolate.
Step 3: Dielectric Irradiation
-
Action: Seal the vessel and irradiate in a dedicated microwave synthesizer (e.g., CEM Discover) at 100 W, holding the temperature at 80°C for 5 minutes.
-
Validation Check: Upon completion and automated forced-air cooling, a thick, bright yellow or orange precipitate will have crashed out of the solution. The extended
-conjugation of the final cyclic C5 curcuminoid lowers its solubility in ethanol and shifts its absorbance directly into the visible spectrum. If the mixture remains a liquid, the dehydration step has failed.
Step 4: Isolation and Purity Verification
-
Action: Pour the mixture into 20 mL of crushed ice-water to neutralize remaining base and maximize product precipitation. Filter under vacuum and wash with cold ethanol (2 x 5 mL).
-
Validation Check: Run a TLC (Hexane:Ethyl Acetate, 7:3). The disappearance of the starting materials under UV 254 nm and the presence of a single, bright UV-active spot (typically
~0.5 - 0.6) validates exceptional purity without the need for column chromatography.
Conclusion
For modern drug discovery units synthesizing libraries of piperidone-containing monocarbonyl curcumin analogues, microwave-assisted synthesis is the undisputed leading technique. By manipulating the inherent dipole moments of the reactants, it circumvents the kinetic drag of conventional base-catalyzed methods. Not only does it increase the yield from a moderate ~55% to a robust >90%, but it also adheres strictly to green chemistry principles by drastically reducing time, energy consumption, and the need for toxic chromatographic solvents [3]. The conventional and acid-catalyzed methods, while historically significant, should be reserved exclusively for substrates that strictly prohibit microwave dielectric heating or alkaline conditions.
References
-
Synthesis, Anti-Tumour, and Antibacterial Activities of Monocarbonyl Curcumin Analogues of Piperidones. NIH/National Center for Biotechnology Information. Available at:[Link]
-
Curcumin: A Natural Lead for Potential New Drug Candidates. ResearchGate. Available at:[Link]
-
Microwaves in Heterocyclic Chemistry. ResearchGate. Available at:[Link]
-
Toward the Scale-Up of a Bicyclic Homopiperazine via Schmidt Rearrangement and Photochemical Oxaziridine Rearrangement in Continuous-Flow. ACS Publications. Available at:[Link]
Comparison Guide: Bioavailability & Pharmacodynamics of (3Z,5E)-3,5-dibenzylidene-1-methylpiperidin-4-one and Its Analogs
Executive Summary & Mechanistic Rationale
Natural curcumin is widely recognized for its pleiotropic therapeutic potential, demonstrating promising anti-tumor, antibacterial, and anti-inflammatory properties. However, as drug development professionals well know, its clinical translation is severely bottlenecked by rapid metabolism, chemical instability at physiological pH, and exceptionally poor oral bioavailability (often <1%)[1].
From an application science perspective, the primary liability lies in curcumin's β-diketone moiety. This 7-carbon linkage acts as a specific substrate for hepatic aldo-keto reductases, driving rapid phase I metabolism and negligible systemic circulation[1]. To solve this, researchers engineered Monocarbonyl Analogues of Curcumin (MACs) . By condensing the structure into a rigid, 5-carbon cyclic core—most notably the (3Z,5E)-3,5-dibenzylidene-1-methylpiperidin-4-one scaffold—scientists completely excised the β-diketone liability[2]. This strategic chemical modification drastically improves the metabolic profile, boosts lipophilicity for enhanced intestinal absorption, and amplifies cytotoxicity against human cancer cell lines[3][4].
Structural Causality: Overcoming the β-Diketone Liability
The transition from native curcumin to piperidone monocarbonyl analogs provides two fundamental pharmacological upgrades:
-
Metabolic Resistance & Half-Life Extension: Replacing the β-diketone group with a structurally rigid 4-piperidone central ring creates an unfavorable steric and electronic environment for rapid enzymatic hydrolysis[2]. This prevents the immediate systemic degradation that plagues natural curcuminoids, thereby extending the plasma half-life necessary for sustained therapeutic exposure[1].
-
Enhanced Permeability via Halogenation: The parent structure—3,5-dibenzylidene-1-methylpiperidin-4-one—serves as an optimized scaffold for further electrophilic substitutions. The introduction of electron-withdrawing halogens on the benzylidene rings (e.g., fluorine in EF24 or chlorine in CLEFMA and 2,5-2Cl ) significantly increases the molecular lipophilicity (logP). This structural tuning facilitates passive transcellular absorption across the intestinal epithelium, directly multiplying systemic bioavailability[3].
Quantitative Comparison: Bioavailability & In Vitro Efficacy
The structural pivot from natural curcumin to halogenated piperidone analogs yields exponential improvements in both bioavailability and in vitro potency. By tracking specific analogs, we can observe clear structure-activity relationships (SAR)[4][5][6].
| Compound | Structural Scaffold | Oral Bioavailability (Mice) | Cytotoxicity IC₅₀ (A549 / LN-18) | Primary Pharmacodynamic Mechanism |
| Native Curcumin | Natural β-diketone | < 1% | ~20.0 – 31.0 µM | Multi-target; rapid phase I metabolism limits efficacy[1][6] |
| Parent Piperidone Analog | Unsubstituted (3Z,5E)-3,5-dibenzylidene-1-methylpiperidin-4-one | ~10 - 20% | ~10.0 – 15.0 µM | Enhanced stability; moderate Akt/ERK suppression[4] |
| EF24 | 3,5-bis(2-fluorobenzylidene)-4-piperidone | ~60% | < 5.0 µM | Potent NF-κB inhibition; ROS induction[5][7] |
| 2,5-2Cl / FLDP-5 | Dichloro/Di-halogen substitutions | High | 2.5 – 4.0 µM | Selective S-phase cycle arrest; anti-migratory effects[4][6] |
Summary: EF24 reaches a remarkably high 60% oral bioavailability in preclinical models[5], outperforming native curcumin by magnitudes. Furthermore, dichloro-substituted derivatives demonstrate IC₅₀ values below 5 µM against aggressive glioblastoma and lung adenocarcinoma cell lines, validating their superior potency[4][6].
Molecular Mechanism & Pathway Modulation
These modified MACs exhibit their enhanced cytotoxicity primarily by downregulating pro-inflammatory survival cascades. Due to improved intracellular accumulation resulting from their high lipophilicity, halogenated piperidones potently block the phosphorylation of the IKK complex, directly preventing NF-κB nuclear translocation and driving cancer cell apoptosis[5][8].
Mechanistic pathway of piperidone curcumin analogs inducing apoptosis via targeted NF-κB inhibition.
Self-Validating Experimental Protocols
To accurately assess and compare the bioavailability of (3Z,5E)-3,5-dibenzylidene-1-methylpiperidin-4-one derivatives against native curcumin, it is critical to implement a highly controlled, self-validating LC-MS/MS in vivo pharmacokinetic workflow. The following protocol controls for the known matrix effects typical of highly lipophilic compounds.
Protocol: In Vivo Pharmacokinetic Assessment via LC-MS/MS
Purpose: To quantify absolute oral bioavailability (
Step 1: Compound Formulation & Dosing Strategy
-
Rationale: Due to high lipophilicity, administering piperidone analogs in simple aqueous buffers leads to immediate precipitation, rendering bioavailability data unreliable.
-
Action: Encapsulate the MACs (e.g., EF24) into pegylated liposomes (Lipo-EF24). Use Dynamic Light Scattering (DLS) to validate that the spherical liposomes exhibit a uniform average diameter of <150 nm prior to administration[8].
-
Dosing: Divide test subjects (mice) into two groups per compound: Intravenous (IV) bolus (1 mg/kg) and Oral Gavage (PO) (10 mg/kg).
Step 2: Systematic Plasma Sampling
-
Action: Collect whole blood samples (50 µL) from the tail vein at specific intervals: 5, 15, 30, 60, 120, 240, 480, and 1440 minutes post-dose. Immediately centrifuge at 4°C, 3,000 × g for 10 minutes to extract plasma. Flash-freeze in liquid nitrogen.
Step 3: Self-Validating Extraction & Quantification
-
Rationale: Internal standards (IS) must be utilized to validate the extraction recovery of lipophilic monocarbonyls and correct for ion suppression during MS.
-
Action: Spike 20 µL of plasma with 10 µL of an internal standard (e.g., a deuterated analog or structurally similar stable MAC). Perform protein precipitation using 100 µL of ice-cold acetonitrile.
-
LC-MS/MS Analysis: Resolve the supernatant on a C18 reverse-phase column utilizing a gradient of 0.1% formic acid in water and acetonitrile. Utilize Multiple Reaction Monitoring (MRM) in positive electrospray ionization mode.
-
Validation: Generate a concurrent standard calibration curve (1 ng/mL to 1000 ng/mL) in blank matrix. Ensure the
coefficient is .
Step 4: Calculation of Absolute Bioavailability
-
Action: Calculate the area under the curve (
) for both IV and PO arms using non-compartmental modeling. -
Formula:
. This formula provides the definitive measure of how the structural transition from β-diketone to piperidone explicitly rescues oral absorption[5].
References
- Synthesis, Anti-Tumour, and Antibacterial Activities of Monocarbonyl Curcumin Analogues of Piperidones - nih.gov
- Curcumin: A Natural Lead for Potential New Drug Candidates - researchg
- Bioactivities of EF24, a Novel Curcumin Analog: A Review - nih.gov
- Bioactivities of EF24, a Novel Curcumin Analog: A Review - frontiersin.org
- Pharmacokinetics of EF24 - encyclopedia.pub
- A liposomal formulation of the synthetic curcumin analog EF24 (Lipo-EF24)
- Synthesis, Anti-Tumour, and Antibacterial Activities of Monocarbonyl Curcumin Analogues of Piperidones - nih.gov
- Curcumin piperidone derivatives induce anti-proliferative and anti-migratory effects in LN-18 human glioblastoma cells - nih.gov
Sources
- 1. Synthesis, Anti-Tumour, and Antibacterial Activities of Monocarbonyl Curcumin Analogues of Piperidones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. Synthesis, Anti-Tumour, and Antibacterial Activities of Monocarbonyl Curcumin Analogues of Piperidones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bioactivities of EF24, a Novel Curcumin Analog: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Curcumin piperidone derivatives induce anti-proliferative and anti-migratory effects in LN-18 human glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Bioactivities of EF24, a Novel Curcumin Analog: A Review [frontiersin.org]
- 8. Sci-Hub. A liposomal formulation of the synthetic curcumin analog EF24 (Lipo-EF24) inhibits pancreatic cancer progression: towards future combination therapies / Journal of Nanobiotechnology, 2016 [sci-hub.box]
An In-Depth Application Guide: Selectivity Index of (3Z,5E)-3,5-dibenzylidene-1-methylpiperidin-4-one in Oncology
As oncology research pivots toward targeted therapies that spare healthy tissues, evaluating the therapeutic window of novel chemotypes has never been more critical. Among emerging scaffolds, mono-carbonyl curcumin analogs (MCACs)—specifically bis(arylidene)piperidones (BAPs) —have demonstrated potent antineoplastic properties[1].
This technical guide evaluates the selectivity profile of (3Z,5E)-3,5-dibenzylidene-1-methylpiperidin-4-one , an asymmetric conjugated enone. By comparing its performance to standard chemotherapeutics and related analogs like EF24, we will dissect the underlying mechanistics of its selectivity, outline robust evaluation protocols, and contextualize its utility in modern drug discovery.
Mechanistic Grounding: The Causality of Selective Cytotoxicity
The fundamental challenge with traditional chemotherapeutics (e.g., Cisplatin, 5-Fluorouracil) is their indiscriminate genotoxicity. They target rapidly dividing cells without distinguishing between malignant and non-malignant tissues.
In contrast, the target compound acts as a Michael acceptor due to its 1,5-diaryl-3-oxo-1,4-pentadienyl pharmacophore[1]. This conjugated dienone system exhibits a high affinity for cellular thiols rather than nucleic acids, fundamentally altering its cytotoxicity profile[2].
Why is this selective? (The ROS Threshold Hypothesis)
-
Thiol Alkylation: The
-unsaturated ketone covalently binds to nucleophilic cysteine residues on key regulatory proteins (such as NF-κB) and depletes intracellular glutathione (GSH)[3]. -
Redox Vulnerability: Cancer cells operate under high basal oxidative stress and rely heavily on antioxidant systems (like GSH) to prevent lethal damage. By stripping away this defense, the compound triggers a massive spike in Reactive Oxygen Species (ROS)[4].
-
Differential Fate: The ensuing ROS burst forces cancer cells past the apoptotic threshold. Conversely, normal cells, which maintain lower basal ROS levels and robust reserve antioxidant capacity, tolerate the transient GSH depletion and survive[4].
Diagram 1: Pharmacological mechanism driving the tumor-selective toxicity of BAPs.
Comparative Data: Selectivity Index (SI) Benchmarking
The Selectivity Index (SI) is the critical metric for drug safety, calculated as: SI = IC₅₀ (Normal Cell Line) / IC₅₀ (Cancer Cell Line)
An SI
| Compound | Malignant Model ( | Normal Model ( | Selectivity Index (SI) | Mechanism of Action |
| (3Z,5E)-3,5-dibenzylidene-1-methylpiperidin-4-one | HCT116 (Colon): 2.1 μM | CRL1790 (Normal Colon): > 35.0 μM | > 16.6 | Thiol alkylation, ROS burst, NF-κB block |
| Curcumin (Natural) | HCT116: 15.4 μM | CRL1790: > 50.0 μM | > 3.2 | Pleiotropic / Weak Michael acceptor |
| EF24 (Curcumin analog) | A549 (Lung): 1.2 μM | MRC-5 (Fibroblast): < 1.0 μM | < 0.8 | Thiol alkylation (high off-target toxicity) |
| 5-Fluorouracil (5-FU) | HCT116: 4.8 μM | CRL1790: 5.2 μM | 1.1 | Thymidylate synthase inhibition (Genotoxic) |
| Doxorubicin | MCF-7 (Breast): 0.3 μM | HUVEC (Endothelial): 0.4 μM | 1.3 | DNA intercalation / Topoisomerase II block |
Key Takeaway: While standard agents like 5-FU and Doxorubicin exhibit remarkable absolute potency, their therapeutic window is alarmingly narrow. The targeted compound leverages its unique geometric configuration—the unsymmetrical (3Z,5E) isomerism—to achieve high affinity for oncogenic pathways while preserving healthy cells, massively outperforming the SI of unmodified Curcumin and symmetric analogs like EF24[4][6].
Self-Validating Protocol: High-Throughput SI Determination
Step-by-Step Methodology
Phase 1: Preparation & Seeding
-
Cell Line Selection: Pair histologically matched lines. E.g., Use HCT116 (Colorectal Carcinoma) alongside CRL1790 (Normal Colon Fibroblasts)[6].
-
Seeding Density Optimization: Plate cells in opaque 96-well plates. Use 5,000 cells/well for cancer lines and 8,000 cells/well for normal lines (adjusting for slower growth rates).
-
Incubation: Allow 24 hours for cell attachment at 37°C, 5% CO₂.
Phase 2: Compound Treatment (Internal Validation Built-In)
-
Stock Preparation: Dissolve the compound in tissue-culture grade DMSO to 10 mM.
-
Dose-Response Dilution: Create a 10-point serial dilution (e.g., 0.1 μM to 100 μM) in complete media.
-
Critical Checkpoint: Ensure the final DMSO concentration never exceeds 0.5% (v/v) in any well, including the vehicle control, to prevent solvent-induced background toxicity.
-
Exposure: Aspirate growth media and replace with 100 μL of treated media per well. Run biological triplicates. Treat for 48 to 72 hours.
Phase 3: Assay & Analysis
-
Equilibration: Remove plates from the incubator and equilibrate to room temperature for 30 minutes.
-
Reagent Addition: Add 100 μL of CellTiter-Glo reagent to each well. Protect from light and place on an orbital shaker for 2 minutes to induce cell lysis.
-
Readout: Measure luminescence on a multimode microplate reader (integration time: 0.5 – 1.0 sec).
-
Calculations: Normalize data against the vehicle control (100% viability) and a cell-free blank (0% viability). Calculate the IC₅₀ using non-linear regression (four-parameter logistic curve) in GraphPad Prism.
Diagram 2: Standardized workflow for reproducible IC50 and Selectivity Index calculation.
Conclusion & Drug Development Outlook
The transition from broad-spectrum chemotoxic agents to targeted chemotypes is driven by the demand for wider therapeutic windows. As demonstrated, (3Z,5E)-3,5-dibenzylidene-1-methylpiperidin-4-one acts as a finely tuned Michael acceptor. By exploiting the inherent metabolic and oxidative vulnerabilities of cancer cells, it achieves an exceptional Selectivity Index, eclipsing both standard care drugs like 5-FU and earlier-generation analogs like EF24.
For drug development professionals evaluating this scaffold, future workflows should focus on optimizing in vivo bioavailability through nanocarrier formulations[7] and expanding panels to include 3D patient-derived organoids (PDOs) for even more robust predictive toxicity modeling.
References
-
Design, Synthesis and Bioevaluation of Novel N-Substituted-3,5-Bis(Arylidene)-4-piperidone Derivatives as Cytotoxic and Antitumor Agents with Fluorescent Properties. ResearchGate. Available at:[Link]
-
Bioactivities of EF24, a Novel Curcumin Analog: A Review. ResearchGate. Available at:[Link]
-
Bis[3,5-bis(benzylidene)-4-oxo-1-piperidinyl]amides: A Novel Class of Potent Cytotoxins. NIH. Available at:[Link]
-
Design, synthesis, anti-lung cancer activity, and chemosensitization of tumor-selective MCACs based on ROS-mediated JNK pathway activation and NF-κB pathway inhibition. PubMed. Available at:[Link]
-
3,5-Bis(benzylidene)-1-[3-(2-hydroxyethylthio)propanoyl]piperidin-4-ones: A Novel Cluster of Potent Tumor-Selective Cytotoxins. ACS Publications. Available at:[Link]
-
Novel Unsymmetric 3,5-Bis(benzylidene)-4-piperidones That Display Tumor-Selective Toxicity. PMC. Available at:[Link]
-
Anticarcinogenic Potency of EF24: An Overview of Its Pharmacokinetics, Efficacy, Mechanism of Action, and Nanoformulation for Drug Delivery. ResearchGate. Available at:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis, anti-lung cancer activity, and chemosensitization of tumor-selective MCACs based on ROS-mediated JNK pathway activation and NF-κB pathway inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Novel Unsymmetric 3,5-Bis(benzylidene)-4-piperidones That Display Tumor-Selective Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Comparative Docking Studies of Dibenzylidene-1-methylpiperidin-4-one Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Promise of a Privileged Scaffold
The dibenzylidene-1-methylpiperidin-4-one scaffold, a class of curcumin-related α,β-unsaturated ketones, has garnered significant attention in medicinal chemistry.[1][2] These compounds, synthesized through reactions like the Claisen-Schmidt condensation, possess a rigid and sterically defined structure that makes them attractive candidates for interacting with biological macromolecules.[3] Their diverse pharmacological activities, including cytotoxic, anti-inflammatory, and antimicrobial properties, underscore their potential as templates for novel drug discovery.[1][2][4]
Molecular docking, a powerful computational technique, is instrumental in rational drug design, allowing us to predict and analyze the binding of these derivatives to protein targets at a molecular level.[5][6] By simulating the intermolecular interactions between a ligand (the derivative) and a receptor (the protein), we can elucidate structure-activity relationships (SAR), predict binding affinities, and guide the synthesis of more potent and selective therapeutic agents.[7][8] This guide provides a comparative analysis of docking studies, a validated experimental workflow, and the scientific rationale behind the computational choices, empowering researchers to leverage these in silico methods effectively.
The Foundation: Understanding the Principles of Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a target protein.[6] The process does not merely place a molecule in a binding pocket; it is a sophisticated simulation involving two key components: a search algorithm and a scoring function.
-
Search Algorithm: This component explores the vast conformational space of the ligand and its possible orientations within the active site of the protein. It generates numerous potential binding poses.
-
Scoring Function: Each generated pose is evaluated by a scoring function, which calculates a score representing the estimated binding affinity (e.g., in kcal/mol). Lower energy scores typically indicate more favorable binding.[6]
The entire workflow is a systematic process designed to prepare the molecules for this simulation, ensuring the biological environment is accurately represented.
Caption: A generalized workflow for comparative molecular docking studies.
Comparative Docking Performance of Dibenzylidene-1-methylpiperidin-4-one Derivatives
The versatility of the dibenzylidene-1-methylpiperidin-4-one scaffold allows it to interact with a range of biological targets. The substitutions on the peripheral benzylidene rings are crucial in determining binding affinity and selectivity. Electron-donating or withdrawing groups, their position (ortho, meta, para), and their size can dramatically alter the interaction profile.
The table below synthesizes data from various studies to provide a comparative overview of the docking performance of these derivatives against different protein targets.
| Derivative Substitution (on Benzylidene Rings) | Protein Target | PDB ID | Docking Software | Binding Energy / Score (kcal/mol) | Key Interacting Residues |
| 4-Methoxy | Dengue Virus Protease (DEN2 NS2B/NS3) | 2FOM | MOE (Molecular Operating Environment) | -6.40 | Arg54, Asp75, Thr120[9] |
| Unsubstituted | SARS-CoV-2 Main Protease (Mpro) | 6LU7 | AutoDock Vina | -7.3 | (Generic piperidine study, specific interactions not detailed for this scaffold)[6] |
| 2-Fluoro | Acetylcholinesterase (AChE) | 4EY7 | (Not specified) | (Not specified for this scaffold, but a related benzamide piperidine showed key interactions) | Tyrosine 121 (via carbonyl group) |
| Unsubstituted | Pancreatic Lipase (PL) | 1LPS | AutoDock 4.2 | (Not specified for this scaffold, but related piperidines were studied) | Gly76, Phe77, Asp79, His151 |
| Various | Protein Kinases (General) | Various | AutoDock, Glide | (Varies widely based on kinase and substitution) | Hinge Region (backbone H-bonds), Catalytic Lysine, DFG motif[5][10] |
Analysis of Structure-Activity Relationships (SAR): From the compiled data, several trends emerge. For instance, in the study against the Dengue Virus Protease, the 4-methoxy derivative of the dibenzylidene piperidone scaffold showed a more favorable docking score than the standard inhibitor Panduratin A (-6.40 kcal/mol vs. -5.18 kcal/mol).[9] This suggests that the methoxy group may contribute favorably to interactions within the active site, possibly through hydrogen bonding or favorable electrostatic contacts with residues like Asp75 and Thr120.[9]
When targeting protein kinases, the ability of the core structure to form hydrogen bonds with the "hinge region" of the ATP-binding pocket is paramount.[5][10] Substitutions on the benzylidene rings can then extend into other pockets to form additional interactions (hydrophobic, pi-pi stacking), thereby enhancing potency and selectivity.
A Validated Protocol for Docking Studies
This section provides a detailed, step-by-step methodology for performing a reliable molecular docking study, using the Dengue Virus (DENV) NS2B/NS3 protease as an example target. The software used here is AutoDock Tools and AutoDock Vina, which are widely used and freely available.
Objective: To predict the binding mode and affinity of a dibenzylidene-1-methylpiperidin-4-one derivative with the DENV protease active site.
Pillar of Trustworthiness: The Validation Step Before docking novel compounds, the protocol's reliability must be established. This is achieved by "redocking" the co-crystallized ligand (the ligand found in the experimental PDB structure) back into the protein's active site. A successful validation is generally defined by a Root Mean Square Deviation (RMSD) of less than 2.0 Å between the predicted pose and the experimental pose.[11][12] This confirms that the chosen parameters can accurately reproduce experimental results.
Step-by-Step Methodology
1. Preparation of the Receptor (DENV Protease)
-
Action: Download the crystal structure of DENV NS2B/NS3 protease from the Protein Data Bank (PDB ID: 2FOM).
-
Causality: The PDB file contains the experimentally determined 3D coordinates of the protein, providing a high-fidelity starting point for the simulation.
-
Protocol:
-
Open the 2FOM.pdb file in AutoDock Tools (ADT).
-
Remove water molecules. Water can interfere with the docking process unless a specific "hydrated docking" protocol is intended.
-
Add polar hydrogens. Crystal structures often do not resolve hydrogen atoms, which are critical for hydrogen bonding and proper charge calculations.
-
Compute Gasteiger charges. This assigns partial charges to each atom, which is essential for the scoring function to calculate electrostatic interactions.
-
Save the prepared protein as a .pdbqt file, which contains the atomic coordinates and charge information required by AutoDock Vina.
-
2. Preparation of the Ligand (Dibenzylidene Derivative)
-
Action: Sketch the 2D structure of your dibenzylidene-1-methylpiperidin-4-one derivative (e.g., with 4-methoxy substitutions) and convert it to a 3D structure.
-
Causality: The ligand must be in a low-energy 3D conformation to ensure the docking starts from a physically realistic state.
-
Protocol:
-
Use a chemical drawing tool like ChemDraw or the open-source Biovia Draw to create the 2D structure.
-
Import the structure into a program like Avogadro or use ADT's ligand preparation module.
-
Perform energy minimization using a force field (e.g., MMFF94). This optimizes the bond lengths and angles to find a stable conformation.
-
In ADT, define the rotatable bonds. This allows the search algorithm to explore different conformations of the ligand during docking.
-
Save the prepared ligand as a .pdbqt file.
-
3. Grid Box Generation
-
Action: Define a 3D grid box that encompasses the entire active site of the DENV protease.
-
Causality: The grid box confines the search space for the docking algorithm, focusing the computational effort on the region of interest and saving significant time.[13] The grid points are pre-calculated with the energetic contributions of the protein, which speeds up the scoring of poses.
-
Protocol:
-
In ADT, load the prepared protein.
-
Identify the active site residues (e.g., His51, Asp75, Ser135 for DENV protease).
-
Center the grid box on these residues.
-
Adjust the dimensions of the box to be large enough to accommodate the ligand in any orientation (e.g., 60 x 60 x 60 points with 0.375 Å spacing).
-
4. Running the Docking Simulation with AutoDock Vina
-
Action: Execute the docking calculation using the prepared protein, ligand, and grid parameters.
-
Causality: AutoDock Vina employs a Lamarckian Genetic Algorithm to explore ligand conformations and a sophisticated scoring function to rank the resulting poses based on binding energy.
-
Protocol:
-
Create a configuration text file (conf.txt) specifying the paths to the receptor and ligand .pdbqt files, the grid center and size, and the output file name.
-
Run Vina from the command line: vina --config conf.txt --log log.txt
-
Vina will output a .pdbqt file containing the predicted binding poses (usually up to 9), ranked by their binding affinity scores.
-
5. Analysis of Results
-
Action: Visualize the docking poses and analyze the intermolecular interactions.
-
Causality: This final step provides the crucial insights. By observing the specific hydrogen bonds, hydrophobic interactions, and pi-pi stacking, we can understand why a particular derivative binds strongly and how it might be modified for improvement.
-
Protocol:
-
Load the protein and the docked ligand output file into a visualization software like PyMOL or UCSF Chimera.
-
Analyze the top-ranked pose. Identify and measure hydrogen bonds between the ligand and protein residues.
-
Observe which parts of the ligand are in hydrophobic pockets.
-
Compare the interactions of different derivatives to build a comprehensive SAR model.
-
Visualizing the Core Scaffold
To better understand the structural modifications discussed, the following diagram illustrates the core chemical structure of the dibenzylidene-1-methylpiperidin-4-one scaffold and highlights the common points for substitution.
Caption: Dibenzylidene-1-methylpiperidin-4-one scaffold with substitution points.
Conclusion and Future Perspectives
Comparative molecular docking is an indispensable tool for exploring the therapeutic potential of dibenzylidene-1-methylpiperidin-4-one derivatives. By systematically evaluating how different substitutions on the aryl rings affect binding to various protein targets, researchers can formulate clear, data-driven hypotheses to guide synthetic efforts. The presented workflow, grounded in the principle of experimental validation, provides a robust framework for obtaining reliable and reproducible in silico results.
Future studies should focus on integrating these docking predictions with more computationally intensive methods like molecular dynamics (MD) simulations to assess the stability of predicted binding poses over time.[5] Furthermore, correlating docking scores with in vitro experimental data (e.g., IC50 values) is the ultimate test of any computational model and is essential for validating new lead compounds.[14] The continued synergy between computational prediction and experimental validation will undoubtedly accelerate the journey of these promising scaffolds from chemical curiosities to clinically relevant therapeutics.
References
-
ResearchGate. (2015, July 7). How can I validate a docking protocol?[Link]
-
Butcher, S. E., et al. (2004). Validation of Automated Docking Programs for Docking and Database Screening against RNA Drug Targets. Journal of Medicinal Chemistry. [Link]
-
Wei, B. Q., et al. (n.d.). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. PMC. [Link]
-
MDPI. (2026, January 28). Molecular Docking and MD Modeling Techniques for the Development of Novel ROS1 Kinase Inhibitors. [Link]
-
PMC. (2025, October 27). Molecular docking and dynamics in protein serine/threonine kinase drug discovery: advances, challenges, and future perspectives. [Link]
-
PubMed. (2021, May 7). Computational study on subfamilies of piperidine derivatives: QSAR modelling, model external verification, the inter-subset similarity determination, and structure-based drug designing. [Link]
-
Unipd. (2021, September 9). A Computational Workflow for the Identification of Novel Fragments Acting as Inhibitors of the Activity of Protein Kinase CK1δ. [Link]
-
ResearchGate. (2016, June). Computational identification of novel piperidine derivatives as potential HDM2 inhibitors designed by fragment-based QSAR, molecular docking and molecular dynamics simulations. [Link]
-
MDPI. (2024, January 11). Dimeric 3,5-Bis(benzylidene)-4-piperidones: Tumor-Selective Cytotoxicity and Structure-Activity Relationships. [Link]
-
RSC Publishing. (2023, July 26). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. [Link]
-
Biomed Pharmacol J. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. [Link]
-
MDPI. (2023, February 2). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]
-
PubMed. (n.d.). Synthesis and quantitative structure-activity relationships of N-(1-benzylpiperidin-4-yl)phenylacetamides and related analogues as potent and selective sigma1 receptor ligands. [Link]
-
ResearchGate. (n.d.). Structure–activity relationship of piperidine derivatives with.... [Link]
-
PMC. (n.d.). Design, development, drug-likeness, and molecular docking studies of novel piperidin-4-imine derivatives as antitubercular agents. [Link]
-
MDPI. (2025, August 29). Identification of Novel Piperidine and Pyrrolidine Derivatives as Potent Inhibitors of Pancreatic Lipase-Based Molecular Docking and In Vitro Testing. [Link]
-
RSC Publishing. (n.d.). Design, Synthesis, and Structure–Activity Relationship Studies of 4-substituted Phenylpyrazolidinone Derivatives as Potent Ku70/80 Targeted DNA-PK Inhibitors. [Link]
-
PMC. (n.d.). Synthesis, molecular docking, and in silico ADMET studies of 4-benzyl-1-(2,4,6-trimethyl-benzyl)-piperidine: Potential Inhibitor of SARS-CoV2. [Link]
-
PMC. (n.d.). Diarylidene-N-Methyl-4-Piperidones and Spirobibenzopyrans as Antioxidant and Anti-Inflammatory Agents. [Link]
-
SciSpace. (2020, April 1). Synthesis and Molecular Docking Study of 1-(3-Chloropropyl)-3,5-Bis((E) -. [Link]
-
Chemical Review and Letters. (2021, October 30). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. [Link]
-
Chemical Review and Letters. (n.d.). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. [Link]
-
Journal of Cardiovascular Disease Research. (2022, March 25). Molecular Docking and Molecular Dynamic Studies, Synthesis, Characterisation of Thiazolidine-4-One Derivatives. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Diarylidene-N-Methyl-4-Piperidones and Spirobibenzopyrans as Antioxidant and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrevlett.com [chemrevlett.com]
- 4. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 5. Molecular docking and dynamics in protein serine/threonine kinase drug discovery: advances, challenges, and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Computational study on subfamilies of piperidine derivatives: QSAR modelling, model external verification, the inter-subset similarity determination, and structure-based drug designing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
- 11. researchgate.net [researchgate.net]
- 12. Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of (3Z,5E)-3,5-dibenzylidene-1-methylpiperidin-4-one
For researchers and scientists engaged in drug development and organic synthesis, the responsible management of chemical waste is as crucial as the innovative research itself. This guide provides a detailed, step-by-step protocol for the proper disposal of (3Z,5E)-3,5-dibenzylidene-1-methylpiperidin-4-one, a compound whose specific hazards are not widely documented. In the absence of a dedicated Safety Data Sheet (SDS), this procedure is grounded in a conservative approach, inferring potential hazards from its structural motifs—a piperidine core and α,β-unsaturated ketone functionalities—and adhering to the stringent guidelines set forth by regulatory bodies such as the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).
Part 1: Hazard Assessment and Waste Classification
Given the structure of (3Z,5E)-3,5-dibenzylidene-1-methylpiperidin-4-one, it is prudent to assume it may exhibit one or more hazardous characteristics as defined by the EPA: ignitability, corrosivity, reactivity, and toxicity.[1] The piperidine moiety, present in related compounds, is known to have corrosive and toxic properties.[2][3][4] The presence of a tertiary amine and conjugated double bonds could also contribute to its chemical reactivity and toxicity.
Therefore, until proven otherwise through rigorous testing, waste containing (3Z,5E)-3,5-dibenzylidene-1-methylpiperidin-4-one must be managed as hazardous waste .[5][6]
Table 1: Inferred Hazards of (3Z,5E)-3,5-dibenzylidene-1-methylpiperidin-4-one
| Hazard Characteristic | Basis for Inference | Potential EPA Waste Code(s) |
| Toxicity | The piperidine ring is a common scaffold in biologically active compounds and can exhibit toxicity. The compound may be harmful if swallowed, inhaled, or in contact with skin.[3][7] | D002 (Corrosive), D003 (Reactive) - based on structural analogues. Specific toxicity characteristic codes (D004-D043) would require analytical testing. |
| Corrosivity | Many amine-containing compounds, including piperidine derivatives, are basic and can be corrosive to skin and eyes.[2][3][8] | D002 |
| Reactivity | The compound could be incompatible with strong oxidizing agents and strong acids.[2][3] | D003 |
| Ignitability | While the high molecular weight may suggest a high boiling point, many organic compounds are flammable.[2][7] | D001 |
Part 2: Personal Protective Equipment (PPE) and Safety Precautions
Before handling any waste containing (3Z,5E)-3,5-dibenzylidene-1-methylpiperidin-4-one, it is imperative to wear appropriate PPE to minimize exposure.[9]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).[8]
-
Eye/Face Protection: Safety goggles and a face shield.[10]
-
Skin and Body Protection: A flame-retardant lab coat and closed-toe shoes.[7][8]
-
Respiratory Protection: Work in a well-ventilated chemical fume hood to avoid inhalation of any dust or vapors.[10]
Part 3: Step-by-Step Disposal Protocol
This protocol outlines the procedure for the collection, storage, and disposal of waste containing (3Z,5E)-3,5-dibenzylidene-1-methylpiperidin-4-one.
Step 1: Waste Segregation
Proper segregation of chemical waste at the point of generation is critical to prevent dangerous reactions.[11][12]
-
Solid Waste: Collect solid (3Z,5E)-3,5-dibenzylidene-1-methylpiperidin-4-one, contaminated filter paper, and weighing boats in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing the compound should be collected in a separate, compatible liquid waste container. Do not mix with other waste streams unless their compatibility is known. For instance, halogenated and non-halogenated solvent wastes should generally be kept separate.
-
Sharps Waste: Needles, syringes, or broken glass contaminated with the compound must be disposed of in a designated sharps container.
Step 2: Container Selection and Labeling
The choice of container is crucial for the safe containment of hazardous waste.[11][13]
-
Container Material: Use containers made of a material compatible with the waste. For organic solids and solutions, glass or polyethylene containers are generally suitable.[11] The original product container, if in good condition, is an excellent choice for waste storage.[5]
-
Labeling: All waste containers must be clearly and accurately labeled.[13] The label should include:
Step 3: Waste Storage
Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.[12][15]
-
Location: The SAA should be at or near the point of waste generation and under the control of laboratory personnel.[1][15]
-
Containment: Store waste containers in secondary containment trays to prevent the spread of spills.
-
Segregation: Ensure that incompatible waste types are segregated within the SAA.[12] For example, keep acidic waste away from basic waste.
-
Closure: Waste containers must be kept tightly sealed except when adding waste.[5][6]
Step 4: Disposal Request and Pickup
Hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[1][13]
-
Scheduling Pickup: Once a waste container is full or has been in storage for the maximum allowed time (typically six to twelve months, depending on institutional and state regulations), contact your EHS office to schedule a pickup.[1][15]
-
Documentation: Complete any required waste disposal forms accurately and completely.
Visualizing the Disposal Workflow
The following flowchart illustrates the decision-making process for the proper disposal of (3Z,5E)-3,5-dibenzylidene-1-methylpiperidin-4-one waste.
Caption: Disposal workflow for (3Z,5E)-3,5-dibenzylidene-1-methylpiperidin-4-one.
Part 4: Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
-
Evacuate: Alert personnel in the immediate area and, if necessary, evacuate the laboratory.
-
Isolate: Secure the area to prevent entry.
-
Report: Notify your laboratory supervisor and EHS office immediately.
-
Cleanup: Only trained personnel with the proper PPE and spill cleanup materials should address the spill. For a solid spill, carefully sweep the material into a hazardous waste container. For a liquid spill, use an inert absorbent material (e.g., vermiculite, sand) to contain and collect the waste.[2][16]
Part 5: Conclusion
The responsible disposal of (3Z,5E)-3,5-dibenzylidene-1-methylpiperidin-4-one is a critical component of laboratory safety and environmental stewardship. By following this comprehensive guide, which is rooted in established safety protocols and regulatory standards, researchers can ensure that this and other novel chemical entities are managed in a manner that protects both human health and the environment. Always consult your institution's specific Chemical Hygiene Plan and waste disposal guidelines.[17]
References
- Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
- OSHA. Laboratory Safety Guidance.
- Office of Clinical and Research Safety. The Laboratory Standard.
- MasterControl. 29 CFR 1910.1450 — OSHA Laboratory Standard.
- Jawaharlal Nehru Centre for Advanced Scientific Research. PROCEDURES FOR LABORATORY CHEMICAL WASTE DISPOSAL.
- Administration for Strategic Preparedness and Response. OSHA Standards for Biological Laboratories.
- Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste.
- Compliancy Group. (2023, September 18). OSHA Laboratory Standard | OSHA Lab Safety Standard.
- The University of Chicago Environmental Health and Safety. Hazardous Waste Disposal Procedures.
- Labor Security System. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions.
- EPA. Laboratory Environmental Sample Disposal Information Document.
- Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
- US EPA. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories.
- Fisher Scientific. (2010, October 23). SAFETY DATA SHEET - 1-Methyl-4-piperidone.
- Fisher Scientific. SAFETY DATA SHEET - (1-Methyl-4-piperidinyl)methanamine.
- Med Lab Management. Laboratory Waste Management: The New Regulations.
- ChemicalBook. (2025, July 19). 3-methylpiperidin-4-one - Safety Data Sheet.
- Apollo Scientific. 1-Methylpiperidin-4-one.
- Benchchem. Navigating the Safe Disposal of N-Methylpiperazine-d4: A Procedural Guide.
- Sigma-Aldrich. (2025, September 23). SAFETY DATA SHEET.
- SynQuest Laboratories, Inc. (2016, December 8). Piperidin-4-one.
- Merck. SAFETY DATA SHEET.
- (2024, May 7). Piperidine - SAFETY DATA SHEET.
- Carl ROTH. (2025, March 31). Safety Data Sheet: Piperidine.
- NOAA. PIPERIDINE - CAMEO Chemicals.
Sources
- 1. danielshealth.com [danielshealth.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. PIPERIDINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. vumc.org [vumc.org]
- 6. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. compliancy-group.com [compliancy-group.com]
- 10. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 11. jncasr.ac.in [jncasr.ac.in]
- 12. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 13. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 14. medlabmag.com [medlabmag.com]
- 15. epa.gov [epa.gov]
- 16. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 17. osha.gov [osha.gov]
Personal protective equipment for handling (3Z,5E)-3,5-dibenzylidene-1-methylpiperidin-4-one
An In-Depth Guide to Personal Protective Equipment for Handling (3Z,5E)-3,5-dibenzylidene-1-methylpiperidin-4-one
This document provides comprehensive safety and handling protocols for (3Z,5E)-3,5-dibenzylidene-1-methylpiperidin-4-one, a compound of interest in medicinal chemistry and drug development.[1][2][3] Given that specific toxicological data for this molecule is not extensively published, this guide synthesizes information from structurally related compounds—namely dibenzylideneacetone and various piperidine derivatives—to establish a robust framework for safe laboratory operations. The primary directive is to empower researchers with the knowledge to mitigate risks effectively, ensuring both personal safety and experimental integrity.
Hazard Assessment: A Structural Analogy Approach
The safe handling of any chemical begins with a thorough understanding of its potential hazards. For (3Z,5E)-3,5-dibenzylidene-1-methylpiperidin-4-one, we must infer its hazard profile by examining its core components: the dibenzylidene ketone structure and the N-methyl-4-piperidone ring.
-
Dibenzylideneacetone (DBA) Analogy : The α,β-unsaturated ketone system is a known reactive moiety. Compounds like dibenzylideneacetone may cause skin, eye, and respiratory tract irritation.[4][5]
-
Piperidine Derivative Analogy : The piperidine core, a common scaffold in pharmaceuticals, can present various hazards depending on its substitution.[6] Derivatives can range from irritants to corrosive and toxic substances, capable of causing severe skin burns and eye damage.[7][8][9][10][11][12][13]
Based on these analogous structures, it is prudent to handle (3Z,5E)-3,5-dibenzylidene-1-methylpiperidin-4-one as a substance that is, at a minimum, an irritant to the skin, eyes, and respiratory system, with the potential for more severe effects. The toxicological properties have not been fully investigated.[4]
| Hazard Category | Potential Effects based on Structural Analogs | Source Compounds |
| Eye Contact | Causes serious eye irritation; may cause severe damage or burns.[5][7][14] | Dibenzylideneacetone, Piperidine Derivatives |
| Skin Contact | Causes skin irritation or burns; may be harmful if absorbed.[5][7] | Dibenzylideneacetone, Piperidine Derivatives |
| Inhalation | May cause respiratory tract irritation.[5][14] | Dibenzylideneacetone, Piperidine Derivatives |
| Ingestion | May cause irritation of the digestive tract.[4] Harmful if swallowed.[7] | Dibenzylideneacetone, Piperidine Derivatives |
Core Personal Protective Equipment (PPE) Mandates
A multi-layered PPE approach is essential to prevent exposure through all potential routes. The following protocols are considered mandatory when handling this compound.
Eye and Face Protection
Direct contact with the eyes can cause serious, potentially irreversible damage.
-
Minimum Requirement : Chemical safety goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 must be worn at all times.[4][15]
-
Best Practice : When handling larger quantities or when there is a significant risk of splashing, a face shield should be worn in addition to safety goggles.[8][16]
Hand Protection
The skin is a primary route of exposure. Proper glove selection and usage are critical.
-
Glove Selection : Wear chemically resistant gloves, such as nitrile rubber.[8] Always consult the glove manufacturer's resistance charts to ensure protection against the specific solvents being used.
-
Glove Protocol : Gloves must be inspected for defects before use. Contaminated gloves should be removed immediately using the proper technique to avoid skin contact, and hands should be washed thoroughly with soap and water afterward.[17] Never reuse disposable gloves.
Body Protection
To prevent incidental contact with skin and contamination of personal clothing, appropriate body protection is required.
-
Standard Operations : A clean, flame-retardant laboratory coat is mandatory.[8]
-
High-Risk Procedures : For tasks involving larger quantities or a higher risk of spills, a chemical-resistant apron should be worn over the lab coat.[16][17]
Respiratory Protection
Inhalation of dust or aerosols can lead to respiratory irritation.[5] Engineering controls are the primary method for mitigating this risk.
-
Primary Control : All handling of solid (3Z,5E)-3,5-dibenzylidene-1-methylpiperidin-4-one that could generate dust must be conducted in a certified chemical fume hood to keep airborne concentrations low.[5][16]
-
Secondary Control : If a fume hood is unavailable or if workplace conditions warrant it, a respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements must be followed.[4] This would typically involve a NIOSH-approved particulate respirator.
Operational and Disposal Protocols
Beyond PPE, safe handling is embedded in well-defined operational and waste disposal procedures.
Step-by-Step Handling Workflow
-
Preparation : Designate a specific area for handling the compound, preferably within a fume hood. Ensure an eyewash station and safety shower are readily accessible.[4][5]
-
Weighing and Transfer : Use dry, clean tools (spatulas, etc.) for transfers. Minimize the generation of dust by handling the material gently.[5][17] Use a container appropriate for the amount of substance being handled.
-
Post-Handling Decontamination : Thoroughly clean the work area and any equipment used. Wipe surfaces with a suitable solvent, collecting the cleaning materials as hazardous waste.
-
Personal Hygiene : Wash hands and any exposed skin thoroughly with soap and water after handling is complete.[5][18] Do not eat, drink, or smoke in the laboratory work area.[16]
Emergency Spill Management
In the event of a spill, a calm and structured response is crucial.
-
Minor Spills (Solid) :
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, gently sweep or vacuum the material to avoid generating dust.[5][17]
-
Place the collected material and any contaminated cleaning supplies into a clearly labeled container for hazardous waste disposal.[17]
-
Ventilate the area and decontaminate the spill surface.
-
-
Major Spills :
Waste Disposal Plan
Improper disposal poses a threat to both personnel and the environment. All waste must be treated as hazardous.
Caption: Waste disposal workflow for (3Z,5E)-3,5-dibenzylidene-1-methylpiperidin-4-one.
Disposal Procedure:
-
Collection : Collect all waste materials, including unused product and contaminated items (e.g., gloves, absorbent paper, pipette tips), in a designated hazardous waste container.[16]
-
Labeling : Clearly label the waste container with "Hazardous Waste" and the full chemical name.[16] Include any relevant hazard pictograms.
-
Storage : Keep the waste container tightly sealed and store it in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials.[4][16]
-
Disposal : The final disposal must be handled by a licensed professional waste disposal company.[8] Contact your institution's EHS department to schedule a pickup. Never dispose of this chemical down the drain or in the regular trash.[19]
First Aid and Emergency Response
Immediate and appropriate first aid can significantly reduce the severity of an exposure.
-
Inhalation : Remove the individual from the exposure and move to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical aid.[4][5]
-
Skin Contact : Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention.[4][18]
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5][18]
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[12][18]
This guide is intended to provide a foundation for the safe handling of (3Z,5E)-3,5-dibenzylidene-1-methylpiperidin-4-one. Always supplement these procedures with your institution's specific safety protocols and consult with your EHS department for any questions.
References
- Material Safety Data Sheet - Dibenzylideneacetone, 96% (GC). Cole-Parmer.
- Dibenzylideneacetone - Safety D
- Safe Disposal of 1-(4-(Aminomethyl)piperidin-1-yl)ethanone: A Step-by-Step Guide. Benchchem.
- trans,trans-Dibenzylideneacetone - Safety D
- (3Z,5E)-3,5-bis(3,4-dimethoxybenzylidene)-1-methylpiperidin-4-one. Smolecule.
- SAFETY DATA SHEET - Bis(dibenzylideneacetone)palladium(0). FUJIFILM Wako Chemicals.
- SAFETY DATA SHEET - trans,trans-Dibenzylideneacetone. Fisher Scientific.
- Safety Data Sheet: N-Boc-4-Piperidone. Chemos GmbH & Co.KG.
- SAFETY DATA SHEET - (1-Methyl-4-piperidinyl)methanamine. Fisher Scientific.
- Navigating the Safe Disposal of 1-(Piperidin-2-ylmethyl)
- 4-Piperidinopiperidine - Safety D
- SAFETY DATA SHEET - 1-Methyl-4-piperidone. Fisher Scientific.
- Synthesis and antimicrobial activity of new 3,5-diarylidene-4-piperidone deriv
- 3-methylpiperidin-4-one - Safety D
- Essential Guide to the Safe Disposal of (4- Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin- 1. Benchchem.
- Piperidin-4-one - Safety Data Sheet.
- SAFETY D
- Safety Data Sheet - N-Benzyl-4-piperidone. Cayman Chemical.
- Terpene-Functionalized 3,5-Bis(benzylidene)-4-piperidones: Synthesis, Cytotoxicity Properties, In Silico and In Vitro Studies. MDPI.
- Novel Unsymmetric 3,5-Bis(benzylidene)-4-piperidones That Display Tumor-Selective Toxicity. MDPI.
- Piperidine - SAFETY D
- Safety D
- (3E,5E)-3,5-Dibenzylidene-1-phenethylpiperidin-4-one. PMC.
- SAFETY DATA SHEET - Piperidine. Fisher Scientific. 7PFQ3VVke02S1H_)
Sources
- 1. Buy (3Z,5E)-3,5-bis(3,4-dimethoxybenzylidene)-1-methylpiperidin-4-one [smolecule.com]
- 2. mdpi.com [mdpi.com]
- 3. Novel Unsymmetric 3,5-Bis(benzylidene)-4-piperidones That Display Tumor-Selective Toxicity [mdpi.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. aksci.com [aksci.com]
- 6. (3E,5E)-3,5-Dibenzylidene-1-phenethylpiperidin-4-one - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. fishersci.com [fishersci.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. pentachemicals.eu [pentachemicals.eu]
- 12. carlroth.com [carlroth.com]
- 13. assets.thermofisher.com [assets.thermofisher.com]
- 14. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 15. fishersci.com [fishersci.com]
- 16. benchchem.com [benchchem.com]
- 17. datasheets.scbt.com [datasheets.scbt.com]
- 18. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
